tert-Butyl 2-(methylamino)ethylcarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-(methylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWGBMHXVRSFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392464 | |
| Record name | tert-Butyl 2-(methylamino)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122734-32-1 | |
| Record name | tert-Butyl 2-(methylamino)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-N'-methylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-Butyl 2-(methylamino)ethylcarbamate: A Technical Guide for Drug Development Professionals
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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on tert-butyl 2-(methylamino)ethylcarbamate. This document provides a detailed overview of its chemical structure, IUPAC name, synthesis protocols, and critical applications in the pharmaceutical industry.
Core Chemical Identity
IUPAC Name: tert-butyl N-[2-(methylamino)ethyl]carbamate[1]
Synonyms: N-(tert-Butoxycarbonyl)-N'-methylethylenediamine[1][2][3]
Molecular Formula: C₈H₁₈N₂O₂[4][5][6]
Molecular Weight: 174.24 g/mol [4][5][6]
The structure of this compound is characterized by a tert-butoxycarbonyl (Boc) group attached to the primary amine of N-methylethylenediamine. This Boc protecting group is pivotal, as it allows for selective reactions on the secondary amine, making it an invaluable intermediate in multi-step organic synthesis.[2][7]
Caption: Chemical structure of this compound.
Synthesis Protocols and Methodologies
Several synthetic routes for this compound have been established. A common and efficient method involves the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (Boc anhydride). This approach offers high yields and is suitable for large-scale production.
Detailed Step-by-Step Methodology:
-
Reaction Setup: Dissolve N-methylethylenediamine in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel.
-
Boc Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature. The reaction is typically stirred for several hours.
-
Work-up: After the reaction is complete, the mixture is washed with an aqueous solution, such as sodium bicarbonate, to remove any unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product can be purified by distillation under reduced pressure to yield the final product as a colorless oil.[8]
An alternative synthesis method involves the reduction of N-tert-butyloxycarbonyl-1,2-ethylenediamine and polyformaldehyde, followed by a reduction reaction with sodium borohydride.[8][9] This method is advantageous as it avoids the use of costly precious metal catalysts.[8]
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
The unique structural features of this compound make it a versatile building block in the synthesis of pharmaceuticals.
Key Applications:
-
Peptide Synthesis: It is utilized in the synthesis of peptides and peptidomimetics, which are important in various therapeutic areas.[10]
-
Drug Discovery: This compound serves as a key intermediate in the creation of active pharmaceutical ingredients (APIs).[10]
-
Antibody-Drug Conjugates (ADCs): It is used in the investigation of hydrophilic auristatin derivatives for their application in ADCs, a targeted cancer therapy approach.[2][3][4][7]
The Boc protecting group is crucial in these applications as it can be easily removed under acidic conditions, allowing for further chemical modifications at the primary amine position.[11] This selective deprotection is a key strategy in the synthesis of complex drug molecules.
Caption: Logical flow of using this compound in drug synthesis.
Physicochemical and Safety Data
| Property | Value |
| Appearance | White to very pale yellow powder or lump[2][7] |
| Boiling Point | 84-86 °C at 46.5 Pa[12] |
| SMILES | CNCCNC(=O)OC(C)(C)C[6] |
| InChI Key | GKWGBMHXVRSFRT-UHFFFAOYSA-N[1][6] |
Safety Information:
-
Hazard Classifications: Acute Toxicity (Oral), Category 3[6]
-
Signal Word: Danger[6]
-
Hazard Statements: H301 (Toxic if swallowed)[6]
-
Precautionary Statements: P264, P270, P301 + P310, P405, P501[6]
It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
References
- Patsnap. Synthesis method of tert-butyl 2-(methylamino)
- PubChem. tert-Butyl methyl(2-(methylamino)ethyl)
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 2-(methylamino)
- PubChem. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)
- PubChem. N-(tert-Butoxycarbonyl)-N'-methylethylenediamine. [Link]
- Chemical Synthesis Applications of Tert-Butyl 2-(methylamino)
- PrepChem.com. Synthesis of t-butyl (2-aminoethyl)
- The Versatility of tert-Butyl 2-(methylamino)
- Pharmaffiliates. Tert-Butyl 2-(methylamino)
- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
- Organic Chemistry Portal. tert-Butyl Ethers. [Link]
- Master Organic Chemistry.
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"tert-Butyl 2-(methylamino)ethylcarbamate" synthesis pathway overview
An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-(methylamino)ethylcarbamate
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Differentially Protected Diamine
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount. This compound (CAS No. 122734-32-1) emerges as a cornerstone intermediate, valued for its precisely orchestrated differential protection.[1][2] With a primary amine shielded by a tert-butoxycarbonyl (Boc) group and a secondary methylamine poised for nucleophilic attack, this molecule offers chemists a reliable tool for sequential, site-selective functionalization. This attribute is critical in multi-step syntheses, preventing the formation of undesired by-products and enhancing overall yield and purity.[3][4]
This guide provides an in-depth exploration of the prevalent and field-proven synthetic pathways to this compound. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer insights into the practical considerations that govern the choice of a particular synthetic strategy. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to access this versatile building block.
Part 1: The Reductive Amination Pathway from N-Boc-Ethylenediamine
One of the most efficient and scalable methods for the synthesis of this compound involves a two-step sequence commencing with the readily available N-Boc-1,2-ethylenediamine. This pathway is characterized by its use of cost-effective reagents and straightforward reaction conditions, making it highly amenable to industrial-scale production.[3][4] The overall transformation hinges on the initial formation of an intermediate via reaction with a formaldehyde source, followed by a robust reduction.
Causality of Experimental Choices
The selection of paraformaldehyde over aqueous formaldehyde is a deliberate choice to minimize water content in the initial reaction, which can be advantageous for driving the reaction to completion. Toluene is often employed as the solvent to facilitate the removal of water azeotropically. The subsequent reduction with sodium borohydride is a classic and powerful method for converting the intermediate to the final product. Tetrahydrofuran (THF) is an excellent solvent choice for this step due to its aprotic nature and its ability to dissolve both the substrate and the reducing agent.[3][4]
Reaction Pathway Overview
Caption: Reductive amination pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a patented industrial method.[3][4]
Step 1: Synthesis of the Intermediate
-
To a 1000 mL three-necked flask equipped with a water separator, add N-Boc-ethylenediamine (160g, 1 mol) and paraformaldehyde (31.5g, 0.35 mol).
-
Add toluene (500 mL) as the solvent and a catalytic amount of acetic acid (0.3g).
-
Heat the mixture to reflux for 5 hours, or until no more water is collected in the separator.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the toluene. The resulting residue is the crude intermediate, which can be used in the next step without further purification.
Step 2: Reduction to this compound
-
In a separate 1000 mL three-necked flask, dissolve the crude intermediate from Step 1 in tetrahydrofuran (600 mL).
-
At room temperature (20-30°C), add sodium borohydride (74g, 2 mol) in portions.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the unreacted sodium borohydride by the slow addition of acetic acid.
-
Concentrate the mixture to remove the tetrahydrofuran.
-
Add water (500 mL) and extract the product with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with saturated brine (500 mL), dry over anhydrous sodium sulfate, and concentrate to obtain the crude product as an oil.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
| Parameter | Value | Reference |
| Starting Material | N-Boc-1,2-ethylenediamine | [3][4] |
| Overall Yield | 85% | [3][4] |
| Purity | High (after distillation) | [3][4] |
| Scale | Industrial | [3][4] |
Part 2: The Debenzylation Pathway
An alternative and highly effective route to this compound is through the catalytic hydrogenation of a benzylated precursor. This method is particularly useful when the starting materials are readily accessible and offers a clean conversion with a high yield. The key transformation is the removal of a benzyl group from a tertiary amine, which is a well-established and reliable reaction in organic synthesis.
Causality of Experimental Choices
The choice of Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) is standard for debenzylation reactions due to their high efficacy and selectivity.[5] The reaction is carried out under a hydrogen atmosphere, which is the reducing agent. Methanol is a common solvent for hydrogenations as it is relatively inert and effectively dissolves the substrate. The addition of a small amount of water can sometimes enhance the catalytic activity.[5]
Reaction Pathway Overview
Caption: General workflows for the synthesis of key starting materials.
Conclusion and Outlook
The synthesis of this compound can be achieved through several reliable and high-yielding pathways. The choice between the reductive amination of N-Boc-ethylenediamine and the debenzylation of a protected precursor will largely depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Both methods presented in this guide are robust and have been proven effective. As the demand for complex, selectively functionalized molecules continues to grow in the pharmaceutical and chemical industries, a thorough understanding of these synthetic strategies is essential for the modern research scientist.
References
- CN104086460B - Synthesis method of this compound - Google Patents. (n.d.).
- (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.).
- Synthesis method of this compound - Eureka | Patsnap. (n.d.).
- Synthesis of t-butyl (2-aminoethyl)carbamate - PrepChem.com. (n.d.).
- tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | C10H23N3O2 | CID 45092277 - PubChem. (n.d.).
- tert-Butyl methyl(2-(methylamino)ethyl)carbamate - PubChem. (n.d.).
- Mastering Organic Synthesis with this compound: Insights from a Leading Chinese Supplier - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ChemInform Abstract: Mono-(Boc)-Protected Diamines. Synthesis of tert-Butyl N-Alkyl-N-(2- aminoethyl)carbamates (IV) and tert-Butyl N-(2-(Alkylamino)ethyl) carbamates (VII). - ResearchGate. (n.d.).
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. (n.d.).
- CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents. (n.d.).
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. (n.d.).
- Synthetic Communications. (n.d.).
- N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424 - PubChem. (n.d.).
- Synthesis of N-BOC amines by various routes - ResearchGate. (n.d.).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
- An efficient synthesis of ortho-N-Boc-aryl methyl ketones - ResearchGate. (n.d.).
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"tert-Butyl 2-(methylamino)ethylcarbamate" applications in medicinal chemistry
An In-Depth Technical Guide to the Applications of tert-Butyl 2-(methylamino)ethylcarbamate in Medicinal Chemistry
Introduction: The Strategic Importance of a Versatile Building Block
In the intricate field of medicinal chemistry, the success of a synthetic campaign often hinges on the strategic use of versatile and reliable building blocks. This compound, also known by synonyms such as N-Boc-N'-methylethylenediamine, is a cornerstone intermediate that exemplifies this principle.[1][2] Its structure, featuring a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and a reactive primary or secondary amine, provides chemists with a powerful tool for controlled, stepwise molecular construction.[1][3] This differential protection allows for selective functionalization, making it an invaluable asset in the synthesis of complex pharmaceutical agents, from enzyme inhibitors to advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[4][5][6] This guide offers a deep dive into the properties, strategic applications, and proven experimental protocols for this essential compound, providing researchers and drug development professionals with a comprehensive resource for its effective utilization.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is critical for its effective application in synthesis. The molecule is typically a colorless to pale yellow liquid or low-melting solid, a characteristic that facilitates its handling and measurement in a laboratory setting.[1][4]
| Property | Value | Source |
| CAS Number | 122734-32-1 | [4] |
| Molecular Formula | C₈H₁₈N₂O₂ | [4] |
| Molecular Weight | 174.24 g/mol | [4] |
| Appearance | Colorless and clear liquid or solid | [4] |
| Density | ~0.975 g/mL at 20 °C | [7][8] |
| Boiling Point | ~79-80 °C at 0.4 mmHg | [7][9] |
| Synonyms | N-(tert-Butoxycarbonyl)-N'-methylethylenediamine, N-Boc-N'-methylethylenediamine | [4][10] |
The Power of Orthogonal Protection: A Gateway to Selective Synthesis
The primary utility of this compound stems from the presence of the Boc protecting group on one of the two amine functionalities. The Boc group is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, yet it is readily cleaved under acidic conditions.[11][12] This dichotomy is the key to its role as a versatile synthetic intermediate. It allows chemists to perform reactions selectively at the unprotected amine site without affecting the Boc-protected amine. Once the desired modification is complete, the Boc group can be efficiently removed to reveal a new reactive site for further elaboration.
The acid-catalyzed deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[13] This is followed by the fragmentation of the protonated carbamate, which generates a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine.[13][14] The formation of gaseous byproducts (isobutene and CO₂) provides a strong thermodynamic driving force for the reaction, ensuring high conversion rates.[13]
Key Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable component in the synthesis of a wide range of therapeutic agents.
Intermediate in the Synthesis of Bioactive Molecules
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[4] Its structure is frequently incorporated into drug candidates targeting a diverse array of biological targets. For example, it serves as a key building block in the synthesis of intermediates for Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[15][16] The diamine backbone provided by this reagent is often essential for establishing key interactions with the biological target or for positioning other critical pharmacophoric elements.
Building Block for Peptides and Peptidomimetics
In peptide science, this compound is used to introduce non-natural linkers or spacers into peptide sequences.[4][17] This modification can be used to:
-
Enhance Stability: Introducing this moiety can disrupt recognition sites for proteolytic enzymes, increasing the peptide's half-life in vivo.
-
Improve Solubility: The carbamate and alkyl features can modify the overall polarity and solubility profile of the resulting peptide.[18]
-
Constrain Conformation: By replacing or inserting this unit, chemists can induce specific secondary structures or turns, which can be critical for receptor affinity and selectivity.[19][20]
The process typically involves coupling the free amine of the reagent to a resin-bound amino acid or peptide, followed by deprotection of the Boc group to allow for further chain elongation.[21]
Essential Component in Advanced Drug Modalities
The rise of complex therapeutic platforms has created new demand for sophisticated chemical linkers, a role for which this compound and its derivatives are exceptionally well-suited.
-
Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, ADCs utilize antibodies to deliver potent cytotoxic agents directly to tumor cells. This molecule is a key component in the synthesis of hydrophilic linkers for ADCs, connecting the antibody to potent payloads like auristatin derivatives.[1][2][6] The linker's chemical nature is critical for the stability and efficacy of the entire conjugate.
-
PROTACs (PROteolysis TArgeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[5] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. Derivatives of this compound are widely used as PROTAC linkers due to their optimal length, flexibility, and chemical handles for synthesis.[5][22][23]
Experimental Protocols: A Practical Guide
The following protocols are provided as a guide for common transformations involving this compound.
Protocol 1: Synthesis via Reductive Amination
This protocol describes a common method for synthesizing the title compound from its precursors.[24][25]
Materials:
-
N-tert-butyloxycarbonyl-1,2-ethylenediamine
-
Polyformaldehyde
-
Sodium borohydride
-
Tetrahydrofuran (THF), anhydrous
-
Acetic acid
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Step A: Formation of the Imine/Enamine Intermediate: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-tert-butyloxycarbonyl-1,2-ethylenediamine (1 equivalent) and polyformaldehyde (1.2 equivalents) in an appropriate organic solvent like toluene.
-
Add a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux for 4-6 hours, using a Dean-Stark trap to remove water if necessary.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude intermediate.
-
Step B: Reduction: Dissolve the crude intermediate from Step A in anhydrous THF (or another suitable aprotic solvent) in a new flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium borohydride (2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.[24]
-
Work-up: Carefully quench the reaction by slowly adding acetic acid until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography to obtain pure this compound as a colorless oil.[24]
Protocol 2: Standard Boc-Deprotection
This protocol details the removal of the Boc group to unmask the secondary amine, a critical step in multi-step syntheses.[12][13]
Materials:
-
Boc-protected substrate (e.g., a derivative of this compound)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Method A (TFA): Slowly add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.
-
Method B (HCl): Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).[13]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
-
Dissolve the residue in DCM and carefully neutralize by washing with a saturated sodium bicarbonate solution. Caution: CO₂ evolution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product may be isolated as a free base or its corresponding salt.[13]
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A Senior Application Scientist's Guide to On-Resin Peptide Modification Using tert-Butyl 2-(methylamino)ethylcarbamate
Introduction: The Strategic Imperative for N-Alkylated Peptides in Modern Drug Discovery
In the landscape of contemporary drug development, native peptides, despite their high potency and selectivity, are often hampered by poor metabolic stability and low bioavailability.[1] A prominent strategy to overcome these limitations is the introduction of modifications to the peptide backbone, with N-methylation being a particularly effective approach.[1][2] The substitution of an amide proton with a methyl group can profoundly influence the physicochemical and biological properties of a peptide, leading to enhanced proteolytic stability, improved membrane permeability, and controlled conformational flexibility.[1][2] This guide provides an in-depth technical overview of the application of a key building block, tert-Butyl 2-(methylamino)ethylcarbamate, in solid-phase peptide synthesis (SPPS) to achieve site-specific N-alkylation, thereby paving the way for the next generation of peptide therapeutics.
This document will delve into the core principles of utilizing this compound for on-resin peptide modification, provide detailed experimental protocols, and discuss the associated challenges and analytical characterization techniques. The insights provided are geared towards researchers, scientists, and drug development professionals seeking to harness the power of peptide N-alkylation.
Core Principles: Leveraging this compound for N-Methylaminoethyl Modification
This compound, also known as N-Boc-N'-methyl-ethylenediamine, is a strategically designed bifunctional molecule that serves as a versatile tool for introducing a methylaminoethyl moiety onto a peptide chain.[3] Its utility in SPPS stems from the orthogonal protection of its two amine groups: a primary amine that is available for coupling and a secondary methylamine protected by a tert-butyloxycarbonyl (Boc) group. This differential protection allows for its controlled incorporation into a peptide sequence.
The primary application of this building block in SPPS is for N-terminal modification of a resin-bound peptide. This is typically achieved through an acylation reaction where the free primary amine of the carbamate attacks the activated C-terminal carboxyl group of the peptide chain. This results in the formation of a stable amide bond, effectively capping the peptide with the N-Boc-N'-methyl-ethylenediamine moiety.
Experimental Protocols: A Step-by-Step Guide to On-Resin Modification
The following protocols provide a comprehensive guide to the on-resin N-terminal modification of a peptide using this compound. These protocols are designed to be self-validating, with checkpoints and analytical methods integrated to ensure successful modification.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Peptide-bound resin (e.g., Rink Amide) | Synthesis Grade | Sigma-Aldrich |
| This compound | ≥97.0% (GC) | Sigma-Aldrich |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | ChemPep |
| HOBt (Hydroxybenzotriazole) | Synthesis Grade | ChemPep |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Synthesis Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | Synthesis Grade | Sigma-Aldrich |
| Piperidine | Synthesis Grade | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
Protocol 1: On-Resin N-Terminal Acylation with this compound
This protocol details the direct coupling of this compound to the N-terminus of a resin-bound peptide.
1. Resin Preparation and Fmoc-Deprotection:
- Swell the peptide-resin (1 equivalent) in DMF in a reaction vessel for 30-60 minutes.
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc group removal.
- Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
2. Coupling of this compound:
- In a separate vial, pre-activate the C-terminus of the resin-bound peptide by adding a solution of HATU (2 equivalents) and HOBt (2 equivalents) in DMF.
- To this mixture, add DIPEA (4 equivalents) and agitate for 2-3 minutes.
- In another vial, dissolve this compound (5 equivalents) in DMF.
- Add the solution of this compound to the activated peptide-resin.
- Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling.
3. Washing:
Drain the coupling solution.
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and by-products.
Dry the resin under vacuum.
Diagram 1: Workflow for On-Resin N-Terminal Acylation. Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the modified peptide from the resin and the simultaneous removal of the Boc protecting group and any other acid-labile side-chain protecting groups.
1. Resin Preparation:
- Place the dried, modified peptide-resin in a suitable reaction vessel.
- Add DCM to swell the resin for 10-15 minutes.
- Drain the DCM.
2. Cleavage Cocktail Preparation and Reaction:
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
Filter the cleavage mixture to separate the resin.
Collect the filtrate containing the cleaved peptide.
Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
Centrifuge the mixture to pellet the precipitated peptide.
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
Dry the crude peptide under vacuum.
Diagram 2: Workflow for Cleavage and Deprotection. Challenges and Troubleshooting in the Synthesis of N-Alkylated Peptides
The synthesis of N-alkylated peptides, including those modified with this compound, can present unique challenges. A primary concern is the steric hindrance imparted by the N-alkyl group, which can impede the efficiency of subsequent coupling reactions if the modification is internal to the peptide sequence.[2][4] For N-terminal modifications as described in this guide, this is less of a concern for the modification step itself, but the altered properties of the modified peptide should be considered for purification.
Potential Challenges and Mitigation Strategies:
| Challenge | Potential Cause | Mitigation Strategy |
| Incomplete Coupling | Steric hindrance at the N-terminus; inefficient activation. | Use a more potent coupling reagent like HATU or COMU. Increase the excess of the carbamate and coupling reagents. Extend the coupling time and monitor with the Kaiser test. |
| Side Reactions during Cleavage | Reactive carbocations generated from the Boc group and other protecting groups can modify sensitive residues (e.g., Trp, Met). | Use a scavenger cocktail during cleavage (e.g., TFA/TIS/H₂O/EDT) to trap reactive species. |
| Difficult Purification | The increased lipophilicity of the N-alkylated peptide can lead to poor solubility and aggregation. | Optimize the purification gradient in reversed-phase HPLC. Use additives like formic acid or acetonitrile in the mobile phase to improve solubility. |
Analytical Characterization of the Modified Peptide
Thorough analytical characterization is crucial to confirm the identity, purity, and successful modification of the synthesized peptide. A multi-pronged approach employing several analytical techniques is recommended.
Key Analytical Techniques:
| Technique | Purpose | Expected Outcome for Successful Modification |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and quantification. | A major peak corresponding to the modified peptide with high purity (>95%). |
| Mass Spectrometry (MS) | Molecular weight confirmation and sequence verification. | The observed molecular weight should match the calculated mass of the N-methylaminoethyl-modified peptide. |
| Tandem Mass Spectrometry (MS/MS) | Sequence confirmation and localization of the modification. | Fragmentation analysis will confirm the peptide sequence and pinpoint the N-terminal modification. |
Conclusion: A Versatile Tool for Advanced Peptide Therapeutics
This compound provides a robust and efficient means of introducing a methylaminoethyl moiety onto the N-terminus of a peptide during solid-phase synthesis. This modification is a valuable strategy for enhancing the drug-like properties of peptide-based therapeutics. By understanding the core principles, adhering to validated protocols, and employing rigorous analytical characterization, researchers can effectively leverage this building block to advance their drug discovery and development programs. The methodologies outlined in this guide offer a solid foundation for the successful synthesis and application of these promising modified peptides.
References
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized solid-phase synthesis of N-methylated peptides. Journal of Peptide Science, 12(3), 213-219.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Vinogradov, A. A., & Yin, H. (2018). N-Methylation of Peptides: A New Tool for Targeting Protein–Protein Interactions. Drug Discovery Today: Technologies, 26, 19-25.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides. Methods in Enzymology, 289, 67-83.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
- Sarma, B. K., & Vahle, K. (2006). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Journal of Peptide Science, 12(2), 147-151.
- Angell, Y. M., & Giralt, E. (1997). On-the-resin N-terminal modification of long synthetic peptides. Peptide Science, 40(4), 257-268.
- Bacsa, B., Horváti, K., Bõsze, Sz., & Andrea, K. (2010). Solid-phase synthesis of peptide conjugates. Current Organic Chemistry, 14(3), 263-279.
- Jensen, K. J. (2008). Challenges and strategies in the solid-phase synthesis of long peptides. Chemical Biology & Drug Design, 71(5), 415-424.
- PubChem. (n.d.). tert-Butyl N-(2-aminoethyl)-N-methylcarbamate.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound.
- Google Patents. (n.d.). Synthesis method of this compound.
- Peters, J., & Waldmann, H. (2001). Solid-phase synthesis of N-alkylated peptides. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-18.
- O'Donnell, M. J. (Ed.). (2001). α-Amino acid synthesis. American Chemical Society.
- Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Sources
"tert-Butyl 2-(methylamino)ethylcarbamate" physical and chemical characteristics
An In-Depth Technical Guide to tert-Butyl 2-(methylamino)ethylcarbamate
Introduction: A Versatile Building Block in Modern Synthesis
This compound (CAS No: 122734-32-1) is a bifunctional organic compound that has emerged as a critical intermediate in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure uniquely combines a secondary amine with a primary amine protected by the widely utilized tert-butoxycarbonyl (Boc) group. This arrangement allows for selective chemical transformations, making it an invaluable tool for the controlled, stepwise assembly of complex molecules.[3] The presence of the acid-labile Boc group provides a strategic advantage, enabling its removal under specific conditions without affecting other functional groups, thereby facilitating intricate synthetic pathways.[4]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, reactivity, and core applications, with a particular focus on its role in the development of advanced therapeutics like antibody-drug conjugates (ADCs).[3][5]
Compound Identification and Nomenclature
Correctly identifying a chemical entity is paramount for reproducibility and safety in research. The following identifiers and names are associated with this compound.
-
IUPAC Name : tert-butyl N-[2-(methylamino)ethyl]carbamate[6]
-
Common Synonyms : N-(tert-Butoxycarbonyl)-N'-methylethylenediamine, 1-BOC-Amino-2-methylamino-ethane, (2-Methylaminoethyl)carbamic acid tert-butyl ester[1][5][8]
Physicochemical Characteristics
The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 174.24 g/mol | [6][7] |
| Appearance | White to off-white solid or colorless oil | [1][2][7] |
| Boiling Point | ~260.1 °C at 760 mmHg | [1][8] |
| Density | ~0.958 g/cm³ | [1][8] |
| Flash Point | ~111.1 °C | [1][8] |
| Vapor Pressure | 0.0125 mmHg at 25°C | [1][8] |
| Refractive Index | ~1.441 | [1][8] |
| Solubility | Soluble in organic solvents like dichloromethane and methanol. | [7][9] |
Synthesis and Purification Methodologies
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. Below are two representative, field-proven protocols.
Synthesis via Hydrogenolysis of a Benzyl-Protected Precursor
This method involves the deprotection of a readily available, doubly protected diamine using catalytic hydrogenation. The causality behind this choice lies in the high selectivity and clean nature of palladium-catalyzed hydrogenolysis, which efficiently cleaves the N-benzyl group while leaving the Boc group intact.
Experimental Protocol:
-
Reaction Setup : To a suitable reaction flask, add tert-butyl (2-(benzyl(methyl)amino)ethyl)carbamate (12.5 mmol), 20% Palladium hydroxide on carbon (Pd(OH)₂/C) catalyst (3.1 g), methanol (200 mL), and water (2 mL).[7]
-
Hydrogenation : Seal the flask and place the reaction system under a hydrogen atmosphere (typically 40 psi).[7]
-
Reaction Monitoring : Stir the mixture vigorously for approximately 2.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Workup : Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to remove the methanol.[7]
-
Extraction : Add water (50 mL) to the resulting concentrate. Adjust the pH to approximately 12 using an aqueous base (e.g., 1M NaOH) to ensure the product is in its free base form. Extract the aqueous phase with dichloromethane (3 x 50 mL).[7]
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield this compound as a colorless oil. The reported yield for this procedure is high, typically around 94%.[7]
Caption: Workflow for synthesis via hydrogenolysis.
Synthesis via Reductive Amination
An alternative industrial method involves a two-step process starting from N-Boc-1,2-ethylenediamine. This approach is advantageous as it avoids costly precious metal catalysts.[10][11]
Experimental Protocol:
-
Step (a) - Imine Formation : Carry out a reduction reaction on N-tert-butyloxycarbonyl-1,2-ethylenediamine and paraformaldehyde in an organic solvent in the presence of an acid catalyst at reflux temperature. This forms an intermediate imine/isocyanide species.[10][11]
-
Step (b) - Reduction : In a separate flask, dissolve the intermediate from step (a) in an aprotic solvent such as tetrahydrofuran (THF). Add a reducing agent like sodium borohydride (NaBH₄) in batches at room temperature (20-30 °C).[10]
-
Reaction and Quench : Stir the reaction for several hours. Once complete, quench the unreacted sodium borohydride by carefully adding acetic acid.[10]
-
Workup and Purification : Concentrate the mixture to remove the solvent. Add water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic phases with brine, dry, and concentrate. The crude product can be purified by vacuum distillation to yield the final product.[10]
Core Applications in Drug Development
The utility of this compound stems from its identity as a heterobifunctional linker precursor. The distinct reactivity of the nucleophilic secondary amine versus the protected primary amine allows for its directional incorporation into larger molecular frameworks.
Role in Antibody-Drug Conjugates (ADCs)
A prominent application is in the synthesis of linkers for Antibody-Drug Conjugates (ADCs).[2][5] ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent (payload) specifically to cancer cells. The linker connects the antibody to the payload, and its chemical nature is critical to the ADC's stability and efficacy. This compound is used in the investigation of hydrophilic auristatin derivatives, a class of potent payloads, for use in ADCs.[5][7] The dual amine functionality allows for covalent attachment to both the payload and the antibody-binding portion of the linker.
Caption: Role as a linker component in ADCs.
Chemical Reactivity and Stability
The tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is the cornerstone of this molecule's utility. It is classified as an acid-labile protecting group, stable to a wide range of reaction conditions including catalytic hydrogenation, basic hydrolysis, and many nucleophiles, which makes it orthogonal to other protecting groups like Cbz or Fmoc.[4]
Conditions for Deprotection
The primary amine can be unmasked by treating the molecule with a strong acid. This is typically achieved using trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent, or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The mechanism involves protonation of the carbonyl oxygen followed by the collapse of the intermediate, releasing the free amine, carbon dioxide, and the stable tert-butyl cation, which is scavenged by the solvent or trace water.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Stability and Storage Recommendations
This compound is generally stable under recommended storage conditions.[12] To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Many suppliers recommend refrigeration (2-8°C) or storage at room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.[5][9]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound must be handled with appropriate care, following established safety protocols.
-
Hazard Identification : According to GHS classifications from various suppliers, this chemical is considered hazardous. It is classified as causing skin irritation (H315) and serious eye irritation or damage (H319/H318).[13][14] Some sources indicate it can cause severe skin burns and eye damage (H314).[15][16]
-
Recommended Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[12]
-
Skin Protection : Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile rubber).[12]
-
Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.
-
-
First-Aid Measures :
-
If Inhaled : Move the person to fresh air.[17]
-
In Case of Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.[14][17]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][17]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[17]
-
-
Storage and Disposal : Store locked up in a designated area.[13][16] Disposal of the chemical and its container must be in accordance with all applicable local, regional, and national regulations.[12]
References
- PubChem. tert-Butyl methyl(2-(methylamino)ethyl)carbamate. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14403871
- ChemicalBook. This compound | 122734-32-1. URL: https://www.chemicalbook.com/ProductCasID122734-32-1.htm
- TCI AMERICA. tert-Butyl Methyl[2-(methylamino)ethyl]carbamate 112257-19-9. URL: https://www.tcichemicals.com/US/en/p/D6253
- ChemScene. tert-Butyl N-[2-(methylamino)ethyl]carbamate | 122734-32-1. URL: https://www.chemscene.
- Guidechem. This compound 122734-32-1. URL: https://www.guidechem.com/product_show/122734-32-1.html
- ChemicalBook. tert-butyl methyl(2-(methylamino)ethyl)carbamate. URL: https://www.chemicalbook.com/ProductCasID112257-19-9.htm
- Pharmaffiliates. This compound | CAS No : 122734-32-1. URL: https://www.pharmaffiliates.
- Alachem Co., Ltd. This compound | 122734-32-1. URL: https://www.alachem.com/cas/122734-32-1.html
- Sigma-Aldrich. tert-Butyl (2-(methylamino)ethyl)carbamate | 122734-32-1. URL: https://www.sigmaaldrich.com/product/bld/3h1f1c9627
- Echemi. This compound 122734-32-1. URL: https://www.echemi.com/products/pd20180806112204124.html
- Sigma-Aldrich. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | 112257-19-9. URL: https://www.sigmaaldrich.com/product/ambeed/ambh2d6f5231
- MedChemExpress. tert-Butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate-SDS. URL: https://www.medchemexpress.com/sds/hy-w090605.html
- Patsnap. Synthesis method of this compound - Eureka. URL: https://eureka.patsnap.
- ECHEMI. This compound SDS, 122734-32-1 Safety Data Sheets. URL: https://www.echemi.com/sds/tert-butyl-2-(methylamino)
- Chem-Impex International. MSDS of this compound. URL: https://www.chemimpex.com/msds/62165
- Google Patents. CN104086460B - Synthesis method of this compound. URL: https://patents.google.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with this compound. URL: https://www.inno-pharmchem.com/news/mastering-organic-synthesis-with-tert-butyl-2-methylamino-ethylcarbamate-insights-from-a-leading-chinese-supplier-37985175.html
- Santa Cruz Biotechnology. SAFETY DATA SHEET.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of this compound in Modern Chemical Synthesis. URL: https://www.inno-pharmchem.com/news/the-versatility-of-tert-butyl-2-methylamino-ethylcarbamate-in-modern-chemical-synthesis-37985121.html
- Grijalva, C. G., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7058359/
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"tert-Butyl 2-(methylamino)ethylcarbamate" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of tert-Butyl 2-(methylamino)ethylcarbamate
Introduction: A Versatile Intermediate in Modern Synthesis
This compound (CAS No. 122734-32-1) is a bifunctional organic compound of significant interest in pharmaceutical and chemical research. Its structure incorporates a secondary amine and a primary amine protected by a tert-butoxycarbonyl (Boc) group, making it a valuable building block for the synthesis of complex molecules.[1] The differential reactivity of its two nitrogen atoms allows for selective functionalization, a crucial feature in multi-step synthetic pathways.[1][2]
A thorough understanding of a compound's solubility is paramount for any researcher. It dictates the choice of solvents for chemical reactions, influences the design of extraction and purification protocols, and is critical for formulation and drug delivery studies. This guide provides a detailed analysis of the physicochemical properties of this compound to predict and explain its solubility in common organic solvents, supported by reported data and a standardized experimental protocol for empirical determination.
Physicochemical Profile and Solubility Prediction
The solubility of a compound is governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈N₂O₂ | [1][5] |
| Molecular Weight | 174.24 g/mol | [1][5][6] |
| Physical Appearance | White to very pale yellow solid or lump; also reported as a colorless oil. | [1][7] |
| Predicted Boiling Point | 260.1 ± 23.0 °C | [5] |
| Polar Surface Area (TPSA) | 50.36 Ų | [6] |
| LogP (XLogP3) | ~0.5 - 0.73 | [5][6] |
| Hydrogen Bond Donors | 2 (from N-H groups) | [6] |
| Hydrogen Bond Acceptors | 3 (from O and N atoms) | [6] |
Analysis and Theoretical Solubility:
-
Polarity: The molecule possesses both polar and nonpolar characteristics. The carbamate group (-O-(C=O)-N-) and the two amine functionalities are polar, capable of hydrogen bonding.[6] The Polar Surface Area (TPSA) of 50.36 Ų is moderate, suggesting that the molecule is not extremely polar. Conversely, the tert-butyl group and the ethyl backbone contribute significant nonpolar, lipophilic character. The LogP value, being slightly positive but less than 1.0, indicates a compound that is relatively balanced in its polarity, with a slight preference for hydrophilic/polar environments over highly nonpolar ones.
-
Hydrogen Bonding: With two hydrogen bond donors and three acceptors, the molecule can interact favorably with protic solvents (like alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (like THF, ethyl acetate, or acetone).
-
Structural Prediction: Based on this analysis, this compound is predicted to exhibit the following solubility behavior:
-
High Solubility in moderately polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) and polar protic solvents (e.g., Methanol, Ethanol). These solvents can effectively solvate both the polar functional groups and the nonpolar hydrocarbon portions of the molecule.
-
Moderate to Low Solubility in nonpolar solvents (e.g., Hexane, Toluene). While the hydrocarbon parts of the molecule are compatible, these solvents cannot effectively solvate the polar carbamate and amine groups.
-
Low Solubility in water. Despite its hydrogen bonding capability, the nonpolar tert-butyl group significantly reduces aqueous solubility. This is corroborated by synthetic procedures which use aqueous washes to remove inorganic impurities, implying the organic compound remains in the organic phase.[7][8][9]
-
Caption: "Like Dissolves Like" principle applied to the target molecule.
Reported and Inferred Solubility Data
Table 2: Inferred Solubility from Synthetic Procedures
| Solvent | Use in Protocol | Implied Solubility | Source(s) |
| Tetrahydrofuran (THF) | Reaction solvent for synthesis. | Soluble | [8][9] |
| Ethyl Acetate | Extraction solvent. | Soluble | [8][9] |
| Dichloromethane (DCM) | Extraction solvent. | Soluble | [7] |
| Methanol | Reaction solvent for deprotection step. | Soluble | [7] |
| Toluene / Benzene | Reaction solvent for a precursor step. | Likely Soluble | [8] |
| Water / Saturated Brine | Washing agent during workup. | Insoluble / Poorly Soluble | [7][8][9] |
These empirical observations align perfectly with the theoretical predictions. The compound is consistently handled in moderately polar organic solvents, confirming its high solubility in this class, while its poor aqueous solubility is used to advantage during purification.
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise solubility values, direct experimental measurement is necessary. The following protocol describes a standard method for determining the solubility of a solid compound in a given solvent. This self-validating system ensures reproducible and accurate results.[10][11]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid or oil)
-
Selected organic solvent (e.g., Ethyl Acetate, Hexane, Methanol)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stir plate and stir bars or a shaker/vortex mixer
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (0.2 or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or NMR)
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation: Add a known volume of the chosen solvent (e.g., 2.0 mL) to a vial.
-
Addition of Solute: Add an excess amount of this compound to the solvent. An excess is confirmed by the presence of undissolved material at the bottom of the vial.
-
Equilibration: Cap the vial securely and place it in a temperature-controlled shaker or on a stir plate. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. The choice of time is critical; insufficient time will lead to an underestimation of solubility.[10]
-
Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow the excess solid to settle. This step minimizes clogging of the filter in the next step.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a solvent-compatible syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to ensure that no solid particulates are carried over, which would falsely inflate the measured concentration.
-
Dilution and Quantification: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method. Analyze this diluted sample using a pre-established calibration curve to determine its concentration.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[12][13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[14] All handling should be performed in a well-ventilated area or a chemical fume hood.[12]
Conclusion
This compound is a molecule of balanced polarity. Its structural features—a polar carbamate head with hydrogen bonding capabilities and a nonpolar tert-butyl tail—render it highly soluble in a range of moderately polar organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Its solubility is poor in highly nonpolar solvents like hexane and in highly polar protic solvents like water. This solubility profile, predicted by its physicochemical properties and confirmed by its use in synthetic organic chemistry, provides a robust framework for its effective use in research and development. For precise quantitative needs, the standardized experimental protocol provided herein offers a reliable method for empirical determination.
References
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"tert-Butyl 2-(methylamino)ethylcarbamate" stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 2-(methylamino)ethylcarbamate
Abstract
This technical guide provides a comprehensive overview of the stability, optimal storage conditions, and handling protocols for this compound (CAS No. 122734-32-1). As a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and antibody-drug conjugates, maintaining its chemical integrity is paramount.[1] This document synthesizes information from safety data sheets, chemical supplier recommendations, and fundamental principles of organic chemistry to provide researchers, scientists, and drug development professionals with a definitive resource for ensuring the long-term viability of this reagent. We will delve into its physicochemical properties, degradation pathways, and provide validated protocols for storage and handling.
Chemical Identity and Physicochemical Properties
This compound is a bifunctional molecule featuring a secondary amine and a primary amine protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a versatile building block, allowing for selective chemical modifications.[1]
Chemical Structure
Physicochemical Data
The fundamental properties of the compound are critical for its proper handling and application. The data below has been consolidated from various chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 122734-32-1 | [2][3][4] |
| Molecular Formula | C₈H₁₈N₂O₂ | [2][3][5] |
| Molecular Weight | 174.24 g/mol | [2][3][5] |
| Appearance | Colorless oil or white to pale yellow powder/lump | [1][4] |
| Purity | Typically ≥95% - 97% | [5] |
Core Stability Profile
The stability of this compound is largely dictated by its Boc protecting group. While the compound is generally stable under recommended storage conditions, it is susceptible to specific environmental and chemical factors.[6]
-
General Stability : The product is chemically stable under standard ambient and recommended storage conditions.[6]
-
Role of the Boc Group : The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. Its primary feature is its stability under basic and nucleophilic conditions, while being highly susceptible to cleavage under acidic conditions.[7] This dual nature is the foundation of its utility and its primary vulnerability.
Factors Influencing Stability
-
pH and Acidity : This is the most critical factor. The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid) and can also be sensitive to milder acidic conditions, especially over prolonged periods. This deprotection is an irreversible process that yields the free diamine, carbon dioxide, and isobutylene.
-
Temperature : While some suppliers indicate room temperature storage is acceptable, extremes of temperature should be avoided.[6] The most conservative and widely recommended approach is refrigeration to minimize the rate of any potential degradation.[2][6]
-
Light : Protection from light is recommended by multiple suppliers to prevent potential photochemical degradation.[5]
-
Air and Moisture : To prevent hydrolysis and oxidation, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[8]
Degradation Pathways and Incompatibilities
Understanding potential degradation mechanisms is key to preventing loss of material integrity.
Primary Degradation Pathway: Acid-Catalyzed Deprotection
The principal degradation route is the acid-catalyzed hydrolysis of the carbamate linkage. This reaction is intentional in synthesis but constitutes degradation during storage.
Incompatible Materials
To ensure stability, direct contact with the following substances must be avoided:
-
Strong Acids : Will rapidly cleave the Boc group.[9]
-
Strong Oxidizing Agents : Can potentially oxidize the amine functionalities.[6][9]
Hazardous decomposition products formed during combustion include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]
Recommended Storage and Handling Protocols
A synthesis of supplier data sheets provides a clear, validated protocol for optimal storage and handling.
Optimal Storage Conditions
A consensus of supplier recommendations points to the following best practices:
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Refrigerate at 2-8°C | Slows potential degradation pathways | [2][6] |
| Atmosphere | Store under an inert gas (Argon/Nitrogen) | Prevents moisture and air contact | [8] |
| Light | Keep in a dark place; use amber vials | Prevents photochemical degradation | [5] |
| Container | Tightly closed, dry container | Prevents contamination and moisture ingress | [6] |
Laboratory Handling Protocol
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Handle the compound in a well-ventilated area or a chemical fume hood.[10]
-
When dispensing, use an inert gas blanket (e.g., Argon) to backfill the container before resealing.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[6][11]
-
Avoid creating dust if handling the solid form.[10]
-
After handling, wash hands thoroughly.[11]
-
Store the resealed container promptly under the recommended conditions.
Experimental Workflow for Stability Assessment
For critical applications in drug development, verifying the stability of a specific lot may be necessary. A forced degradation study is the standard approach.
Protocol for Forced Degradation Study
-
Preparation : Prepare several accurately weighed samples of this compound. Dissolve in an appropriate solvent (e.g., acetonitrile).
-
Stress Conditions : Expose individual samples to various stress conditions:
-
Acidic : Add dilute HCl.
-
Basic : Add dilute NaOH.
-
Oxidative : Add dilute H₂O₂.
-
Thermal : Heat the sample in solution.
-
Photolytic : Expose the sample to UV light.
-
-
Time Points : Take aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching : Neutralize the acid/base stressed samples to halt the degradation reaction.
-
Analysis : Analyze all samples, including an unstressed control, using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Evaluation : Quantify the remaining parent compound and identify major degradants to understand the stability profile.
Safety and Hazard Information
This compound is classified as a hazardous chemical. Users must consult the full Safety Data Sheet (SDS) before use.
-
Primary Hazards : Causes skin irritation and can cause serious eye damage or irritation.[10][11] Some suppliers provide a more severe classification of causing severe skin burns and eye damage.[12] May also cause respiratory irritation.[10]
-
Precautionary Measures : Always handle with appropriate PPE. Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[10] In case of contact, flush the affected area with plenty of water and seek medical attention.[3][11]
Conclusion
The chemical integrity of this compound is best maintained through strict adherence to proper storage and handling protocols. The primary vulnerability of the molecule is the acid-lability of its Boc-protecting group. Therefore, storage in a refrigerated (2-8°C), dark, dry, and inert environment is essential for maximizing its shelf-life and ensuring its performance in sensitive synthetic applications. By understanding its stability profile and implementing the protocols outlined in this guide, researchers can confidently utilize this versatile reagent.
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An In-depth Technical Guide to tert-Butyl 2-(methylamino)ethylcarbamate: Functional Groups and Reactivity
Introduction: A Versatile Building Block in Modern Synthesis
tert-Butyl 2-(methylamino)ethylcarbamate, a molecule of significant interest in contemporary organic synthesis, serves as a cornerstone intermediate in the construction of complex molecular architectures.[1] Its utility is particularly pronounced in the realms of pharmaceutical research and drug development, where precise control over reactive functionalities is paramount.[2][3] This guide provides an in-depth exploration of the key functional groups of this compound, delves into their characteristic reactivity, and offers practical insights into its application, particularly for researchers, scientists, and professionals in drug development. The compound's structure, featuring a strategically placed tert-butoxycarbonyl (Boc) protecting group and a secondary amine, allows for selective chemical transformations, making it an invaluable tool for multi-step synthetic pathways.[1][4]
Core Functional Groups: A Duality of Reactivity
The unique reactivity profile of this compound stems from the interplay of its two primary functional groups: the acid-labile tert-butoxycarbonyl (Boc) protected amine and the nucleophilic secondary amine.
The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Guardian
The Boc group is one of the most widely employed amine protecting groups in organic synthesis, prized for its stability under a broad range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[5] Its primary role is to temporarily mask the reactivity of an amine, allowing for selective reactions at other sites within the molecule.
The removal of the Boc group is typically achieved under acidic conditions, most commonly with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol.[6][7] The acid-catalyzed deprotection proceeds through a well-defined mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[6]
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6]
-
Decarboxylation: The carbamic acid is unstable and readily decomposes to release the free amine and carbon dioxide gas.[6][8]
The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. For instance, milder acidic conditions can be employed to achieve selective deprotection.[7]
The Secondary Amine: A Nucleophilic Hub
The lone pair of electrons on the nitrogen atom of the secondary amine in this compound confers both basic and nucleophilic properties.[9] Secondary amines are generally more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl substituents, which increases the electron density on the nitrogen atom.[9]
The nucleophilic nature of the secondary amine allows it to participate in a wide array of chemical transformations, including:
-
Alkylation: Reaction with alkyl halides to form tertiary amines.[10]
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.[11]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.[10]
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
The steric hindrance around the nitrogen atom can influence its reactivity, a factor that must be considered when planning synthetic routes.[9]
Synthetic Applications and Strategic Considerations
The dual functionality of this compound makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][3] It is frequently employed in the synthesis of peptide mimetics, ligands for medicinal chemistry applications, and as a key component in the development of antibody-drug conjugates (ADCs).[4][12]
Workflow for Sequential Functionalization
A common synthetic strategy involves the initial reaction of the nucleophilic secondary amine, followed by the deprotection of the Boc-protected primary amine to unveil a new reactive site for further elaboration.
This sequential approach allows for the controlled and regioselective introduction of different functionalities, which is crucial for the synthesis of molecules with well-defined structures and biological activities.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a general procedure for the removal of the Boc protecting group.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in dichloromethane (approximately 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (2-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, N-methylethylenediamine.
Causality and Self-Validation: The use of TFA in DCM is a standard and robust method for Boc deprotection.[8] The reaction is typically clean and proceeds to completion. Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and prevent potential side reactions. The aqueous workup with sodium bicarbonate neutralizes the excess acid and facilitates the isolation of the free amine product.
Protocol 2: N-Alkylation of the Secondary Amine
This protocol provides a general method for the alkylation of the secondary amine.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound in the chosen solvent, add the base (1.5-2.0 equivalents).
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Causality and Self-Validation: The choice of base and solvent is critical for the success of the alkylation reaction.[10] An appropriate base is required to neutralize the hydrohalic acid formed during the reaction. The progress of the reaction should be carefully monitored to avoid over-alkylation, which can lead to the formation of quaternary ammonium salts. Purification by column chromatography is typically necessary to isolate the pure product.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O₂ | [13] |
| Molecular Weight | 174.24 g/mol | [13] |
| Appearance | White to very pale yellow powder or lump | [1] |
| CAS Number | 122734-32-1 | [13] |
Conclusion
This compound is a strategically designed chemical intermediate that offers a unique combination of a protected primary amine and a reactive secondary amine. This structural motif provides chemists with the flexibility to perform selective transformations, making it an indispensable tool in the synthesis of complex organic molecules, particularly in the discovery and development of new therapeutic agents. A thorough understanding of the reactivity of its key functional groups is essential for its effective utilization in multi-step synthetic campaigns.
References
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- Chemical Synthesis Applications of this compound. (2025, October 23).
- tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
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Harnessing the Power of Selectivity: A Technical Guide to Boc-Protected Diamines in Organic Synthesis
Abstract
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. Diamines, as versatile building blocks, offer a multiplicity of synthetic possibilities, yet their inherent reactivity necessitates a nuanced approach to achieve desired chemical transformations. This technical guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group as a cornerstone strategy for the selective functionalization of diamines. We will delve into the mechanistic underpinnings of Boc protection and deprotection, present field-proven protocols for these transformations, and explore the strategic application of Boc-protected diamines in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the precision and reliability of Boc chemistry in their synthetic endeavors.
The Indispensable Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in organic synthesis.[1][2] Its popularity stems from a combination of factors: it is easily introduced under mild conditions, exhibits remarkable stability across a wide range of non-acidic reagents, and can be readily cleaved under acidic conditions.[1][3] This acid lability is central to its utility, allowing for selective deprotection in the presence of other protecting groups, a concept known as orthogonality, which is fundamental to multi-step synthesis.[4][5]
The Boc group's steric bulk and electronic properties render the protected amine nucleophilically inert, effectively masking its reactivity while other chemical transformations are carried out elsewhere in the molecule. This control is especially critical when working with diamines, where the presence of two nucleophilic centers can lead to a mixture of undesired products, such as polymers or di-substituted derivatives, if not properly managed.
Mechanism of Boc Protection
The protection of an amine with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[6][7][8] This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable and volatile byproducts, carbon dioxide and tert-butanol.[8]
Caption: Mechanism of Amine Protection with Boc₂O.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process.[6][9] Strong acids, most commonly trifluoroacetic acid (TFA), are used to protonate the carbonyl oxygen of the carbamate.[7][10] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[10][11] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[6][7]
Caption: Acid-Catalyzed Deprotection of a Boc-Amine.
The Challenge and Strategy of Mono-Boc Protection of Diamines
A primary challenge in the synthesis of functionalized diamines is achieving selective mono-protection. The statistical probability of reacting a symmetrical diamine with one equivalent of a protecting group often leads to a mixture of the starting material, the desired mono-protected product, and the di-protected byproduct.[3][12] To overcome this, several strategies have been developed to favor the formation of the mono-Boc-protected diamine.
One effective method involves the in-situ mono-protonation of the diamine.[3][13] By adding one equivalent of an acid (such as HCl), one of the amino groups is protonated to form an ammonium salt, rendering it non-nucleophilic.[14][15] The remaining free amine can then selectively react with Boc₂O. Subsequent neutralization liberates the second amine, yielding the mono-protected product in high purity.[14][15] Continuous flow methodologies have also emerged as a powerful tool for achieving high selectivity in mono-protection reactions by carefully controlling stoichiometry and reaction time.[16]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific diamine substrate.
General Protocol for Boc Protection of an Amine
-
Dissolution: Dissolve the amine in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water and THF.[9]
-
Base Addition: Add a base, such as triethylamine (TEA) or sodium bicarbonate, to the solution.[6]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography if necessary.
Protocol for Selective Mono-Boc Protection of a Symmetrical Diamine
-
Dissolution and Protonation: Dissolve the symmetrical diamine (1 equivalent) in methanol.[14] Cool the solution to 0 °C and slowly add one equivalent of a solution of HCl in methanol.[14][15] Stir for 30 minutes to allow for equilibration.
-
Reagent Addition: To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Neutralization and Work-up: Once the reaction is complete, remove the solvent in vacuo. Redissolve the residue in an organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the ammonium salt.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the mono-Boc-protected diamine.
General Protocol for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine in an appropriate solvent, typically dichloromethane (DCM).[6][17]
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA), often as a 25-50% solution in DCM.[17]
-
Reaction: Stir the reaction at room temperature. The deprotection is usually rapid, often completing within 1-2 hours.[9][17] Effervescence due to the evolution of CO₂ is typically observed.[7]
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
Neutralization: The resulting amine will be in the form of its trifluoroacetate salt. It can be used directly in subsequent reactions or neutralized by washing with a basic aqueous solution during work-up.
Stability and Orthogonality of the Boc Group
A key advantage of the Boc group is its well-defined stability profile, which allows for its use in orthogonal protection strategies.[4][18] The Boc group is stable to a wide array of reaction conditions, including basic hydrolysis, nucleophiles, and catalytic hydrogenation.[19] This robustness allows for the manipulation of other functional groups protected with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) groups without affecting the Boc-protected amine.[5][18]
| Reagent/Condition | Stability of Boc Group | Orthogonal Protecting Group Example | Cleavage Condition for Orthogonal Group |
| Strong Acid (e.g., TFA, HCl) | Labile | Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine)[7] |
| Base (e.g., NaOH, Piperidine) | Stable[18] | Cbz (Carboxybenzyl) | Hydrogenolysis (H₂, Pd/C)[7] |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable[19] | Alloc (Allyloxycarbonyl) | Pd(0) catalyst |
| Nucleophiles (e.g., amines, hydrazines) | Stable[19] | Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Fluoride source (e.g., TBAF) |
Table 1: Stability of the Boc Group and Examples of Orthogonal Protection Strategies.
Applications of Boc-Protected Diamines in Synthesis
Mono-Boc-protected diamines are invaluable intermediates in a multitude of synthetic applications, ranging from the construction of complex natural products to the development of novel pharmaceuticals.
Peptide and Peptidomimetic Synthesis
In peptide synthesis, Boc-protected amino acids have historically been a cornerstone of the field.[1][20] Similarly, mono-Boc-protected diamines can be incorporated into peptide chains to introduce conformational constraints or to serve as scaffolds for peptidomimetics.
Synthesis of Unsymmetrical Ureas and Guanidines
The free amino group of a mono-Boc-protected diamine can be selectively reacted to form ureas or guanidines, which are common motifs in biologically active molecules.[21][22] For instance, reaction with an isocyanate, generated in situ from another Boc-protected amine, can lead to the formation of unsymmetrical ureas.[23][24]
Solid-Phase Synthesis and Combinatorial Chemistry
The differential protection of diamines is crucial for their application in solid-phase synthesis. One amino group can be used to attach the molecule to a solid support, while the Boc-protected amine is temporarily masked. Following deprotection, this second amine can be further elaborated, enabling the rapid synthesis of libraries of compounds for high-throughput screening.
Conclusion
The Boc protecting group offers a robust and versatile tool for the selective manipulation of diamines in organic synthesis. A thorough understanding of the mechanisms of protection and deprotection, coupled with optimized experimental protocols, allows for the efficient synthesis of mono-functionalized diamine building blocks. The well-defined stability profile of the Boc group makes it an ideal component of orthogonal protection strategies, enabling the construction of complex and highly functionalized molecules. As the demand for sophisticated molecular architectures continues to grow in drug discovery and materials science, the strategic application of Boc-protected diamines will undoubtedly remain a cornerstone of modern synthetic chemistry.
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- Boc Deprotection - TFA - Common Organic Chemistry. commonorganicchemistry.com. [Link]
- Is the protecting group boc of the amino group stable at 37°C?
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- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Greene's Protective Groups in Organic Synthesis.
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- Synthesis of unsymmetrical urea.
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- Deprotective Lossen rearrangement: a direct and general transformation of Nms-amides to unsymmetrical ureas. Chemical Science. [Link]
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- Protecting Groups For Amines: Carbam
- Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. [Link]
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A Technical Guide to the Strategic Application of Amine Building Blocks in Fragment-Based Drug Discovery: A Case Study of tert-Butyl 2-(methylamino)ethylcarbamate
Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit identification, complementing traditional high-throughput screening by offering a more rational, efficient, and atom-economical path to novel lead compounds.[1][2] This approach hinges on a foundational principle: identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity (μM to mM range) to a biological target.[3][4] These initial, weak interactions are then optimized through structure-guided chemistry to yield high-affinity leads.[5]
While vast libraries of diverse fragments are the typical starting point, the real power of FBDD is often realized in the subsequent hit-to-lead phase. This is where versatile chemical building blocks become critical. This guide focuses on the strategic role of such building blocks through the lens of a specific, functionally rich molecule: tert-Butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1).
Although not widely documented as a primary screening fragment itself, its structural and chemical attributes make it an exemplary case study for two key aspects of the FBDD pipeline:
-
Assessing Fragment-Likeness: Analyzing its physicochemical properties against established principles for fragment library design.
-
Enabling Fragment Elaboration: Demonstrating its proven value as a synthetic intermediate for optimizing initial fragment hits into potent, drug-like candidates.
This technical guide will provide researchers and drug development professionals with a comprehensive overview of the FBDD workflow, using this compound to illustrate core concepts, experimental protocols, and the critical link between fragment screening and synthetic execution.
Part 1: The Anatomy of a Fragment – A Physicochemical Assessment
The success of an FBDD campaign is deeply rooted in the quality of the fragment library.[2][6] Fragments are designed to be small and simple, maximizing the probability of finding a productive binding event while minimizing chemical complexity. This allows for a more efficient exploration of chemical space compared to screening larger, more complex molecules.[4] The most widely accepted guideline for fragment design is the "Rule of Three" (Ro3).[7][8]
Let's analyze this compound against these principles.
| Physicochemical Property | Value for this compound | "Rule of Three" (Ro3) Guideline[7][8] | Assessment |
| Molecular Weight (MW) | 174.24 g/mol [9] | ≤ 300 Da | Compliant |
| cLogP (Lipophilicity) | ~0.7-1.0 (Calculated) | ≤ 3 | Compliant |
| Hydrogen Bond Donors (HBD) | 2 (one primary amine, one secondary amine) | ≤ 3 | Compliant |
| Hydrogen Bond Acceptors (HBA) | 2 (two carbonyl oxygens) | ≤ 3 | Compliant |
| Rotatable Bonds | 5 | Typically ≤ 3 | Borderline/Non-Compliant |
Expert Analysis: The molecule's molecular weight, lipophilicity, and hydrogen bonding potential align perfectly with the Ro3 guidelines, suggesting it possesses the fundamental characteristics of a good fragment.[8] The Boc-protected amine and the secondary methylamine provide distinct vectors for potential interactions within a protein binding pocket.
However, the number of rotatable bonds exceeds the typical guideline. High conformational flexibility can be entropically unfavorable upon binding, potentially making it a weaker binder than a more rigid analogue. Despite this, its other properties make it a plausible, if not ideal, candidate for inclusion in a fragment library. Its true strength, as we will explore, lies in its synthetic utility.
Part 2: The FBDD Workflow – From Fragment Hit to Lead Candidate
The FBDD process is a multi-stage workflow that integrates biophysical screening, structural biology, and medicinal chemistry. A molecule like this compound could theoretically be identified in the screening phase or, more commonly, utilized in the elaboration phase.
Caption: The Fragment-Based Drug Discovery (FBDD) Workflow.
Key Experimental Protocols in Hit Identification
Because fragments bind weakly, highly sensitive biophysical techniques are required for their detection.[4][10] Biochemical assays used for HTS are often not suitable.[1] The primary goal is to confirm direct binding to the target and eliminate false positives.
Protocol 1: NMR Spectroscopy for Fragment Screening (Ligand-Observed)
Nuclear Magnetic Resonance (NMR) is a powerful tool in FBDD, capable of reliably detecting weak binding events.[11][12] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly efficient.
-
Objective: To identify fragments that bind to a target protein by observing magnetization transfer from the protein to the ligand.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the fragment (e.g., this compound) in a deuterated buffer (e.g., PBS, pH 7.4 in D₂O). Prepare a stock of the target protein in the same buffer.
-
Experiment Setup: Create a sample containing the target protein (10-50 µM) and the fragment (100-500 µM). A control sample with only the fragment is also prepared.
-
NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum to confirm the presence and integrity of the fragment.
-
Acquire an STD NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present. A reference spectrum is acquired with saturation far from any protein or ligand signals (e.g., 40 ppm).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
If the fragment binds, signals will appear in the difference spectrum, as saturation is transferred from the protein to the bound ligand.
-
The presence of fragment signals in the STD difference spectrum is a positive indication of binding.
-
-
-
Causality & Trustworthiness: This protocol is self-validating. Only protons on a ligand in close proximity to the protein will receive the saturation transfer, making it a direct and robust indicator of a physical interaction.[10]
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
SPR is a label-free technique that measures binding events in real-time, providing valuable kinetic data (kₐ, kₔ) and affinity (K₋).[13]
-
Objective: To confirm fragment binding and determine its affinity and kinetics.
-
Methodology:
-
Chip Preparation: Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling on a CM5 chip). A reference channel is prepared by performing the same chemistry without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of the fragment (e.g., 1 µM to 1 mM) in a suitable running buffer.
-
Binding Analysis:
-
Inject the different concentrations of the fragment over the protein and reference surfaces.
-
Monitor the change in the SPR signal (measured in Response Units, RU) over time during the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋ = kₔ/kₐ).
-
-
-
Causality & Trustworthiness: A concentration-dependent binding response that fits a kinetic model provides strong, quantitative evidence of a specific interaction, making SPR a gold-standard validation method.[4]
Part 3: The Power of the Building Block – Enabling Fragment Evolution
Once a fragment hit is validated and its binding mode is determined by structural biology (ideally X-ray crystallography[14]), the hit-to-lead phase begins. This involves chemically modifying the fragment to improve its affinity and drug-like properties. This is where the true value of a building block like this compound becomes apparent.
Its bifunctional nature—a Boc-protected primary amine and a reactive secondary amine—makes it an ideal tool for two common strategies: Fragment Growing and Fragment Linking .
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Methodological & Application
Application Note: Strategic Acylation of tert-Butyl 2-(methylamino)ethylcarbamate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective N-acylation of tert-butyl 2-(methylamino)ethylcarbamate. This bifunctional molecule is a valuable building block in medicinal chemistry and organic synthesis, featuring a reactive secondary amine and a Boc-protected primary amine.[1] Achieving selective acylation at the more nucleophilic secondary amine is a critical transformation for synthesizing complex drug candidates and other advanced molecular structures.[2] This document elucidates the underlying chemical principles, explores critical reaction parameters, and offers field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.
Principle of Selective N-Acylation: Mechanism and Rationale
The successful acylation of this compound hinges on the differential nucleophilicity of its two nitrogen atoms. The secondary methylamino group is significantly more nucleophilic than the nitrogen of the tert-butyl carbamate (Boc) group. The lone pair of electrons on the carbamate nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it substantially less available for nucleophilic attack. This inherent electronic difference allows for highly selective acylation at the secondary amine under controlled conditions.
The reaction proceeds via a nucleophilic addition-elimination mechanism.[3] The lone pair of the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride or carboxylate) to yield the final N-acylated amide product.[3][4]
Figure 1: General mechanism for the N-acylation of a secondary amine.
Critical Parameters for Successful Acylation
The outcome of the acylation reaction is governed by several key parameters. Strategic selection of reagents and conditions is paramount to achieving high yield and purity.
Choice of Acylating Agent
-
Acyl Halides (e.g., Acetyl Chloride): These are highly reactive electrophiles that facilitate rapid acylation, often at low temperatures.[4] Their high reactivity, however, can sometimes lead to side reactions if not properly controlled. The reaction produces a stoichiometric amount of hydrogen halide (e.g., HCl), which must be neutralized by a base.[5]
-
Acid Anhydrides (e.g., Acetic Anhydride): Anhydrides are generally less reactive than their corresponding acyl halides, making the reactions easier to control.[5] The reaction is often cleaner but may require slightly longer reaction times or gentle heating. The byproduct is a carboxylic acid, which also necessitates the use of a base for neutralization.[6]
Role of the Base
A base is essential for a successful acylation reaction. Its primary function is to scavenge the acidic byproduct (HCl or RCOOH) generated during the reaction.[7] This prevents the protonation of the starting amine, which would form an unreactive ammonium salt and halt the reaction.
-
Tertiary Amines (Triethylamine, DIPEA): Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are commonly used. DIPEA is particularly useful when dealing with sensitive substrates, as its steric bulk minimizes potential side reactions.[4][8]
-
Pyridine: Pyridine can serve as both a base and a nucleophilic catalyst.[9] However, it can be difficult to remove during work-up, and for some applications, less nucleophilic bases are preferred.
Solvent Selection
The choice of solvent is critical for ensuring that all reactants remain in solution and for moderating reaction temperature.
-
Aprotic Solvents: Anhydrous aprotic solvents are standard for this transformation. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve a wide range of organic substrates.[8][10]
-
Anhydrous Conditions: It is crucial to use anhydrous (dry) solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Acylating agents, particularly acyl halides, react readily with water, which would consume the reagent and reduce the yield.
Temperature Control
Controlling the reaction temperature is vital for managing the high reactivity of the acylating agents. Reactions are typically initiated at low temperatures (e.g., 0 °C or -15 °C) during the addition of the acylating agent.[8] This practice minimizes the formation of impurities and allows for better control over the exothermic reaction. After the initial addition, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.
Experimental Protocols & Workflow
The following protocols are generalized procedures that can be adapted for various acylating agents. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Figure 2: Standard experimental workflow for N-acylation reactions.
Protocol 1: Acylation with an Acyl Chloride
This protocol describes a general procedure using an acyl chloride as the acylating agent.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (e.g., Acetyl chloride, 1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M solution).
-
Base Addition: Add TEA or DIPEA (1.5 equiv) to the solution and cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[11]
-
Work-Up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-acylated product.[12]
Protocol 2: Acylation with an Acid Anhydride
This protocol outlines a procedure using a less reactive acid anhydride.
Materials:
-
This compound (1.0 equiv)
-
Acid anhydride (e.g., Acetic anhydride, 1.2 equiv)
-
Pyridine or TEA (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Reagents for work-up and purification as listed in Protocol 1.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) and the base (1.5 equiv) in anhydrous DCM in a dry flask under a nitrogen atmosphere.
-
Anhydride Addition: Add the acid anhydride (1.2 equiv) dropwise at room temperature. A slight exotherm may be observed. For highly reactive anhydrides, cooling to 0 °C is recommended.
-
Reaction Progression: Stir the reaction at room temperature for 4-12 hours. Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion, depending on the anhydride's reactivity.
-
Monitoring, Work-Up, and Purification: Follow steps 5-8 as described in Protocol 1. The work-up effectively removes the carboxylic acid byproduct and the base.
Data Presentation: Comparison of Reaction Conditions
The selection of reagents directly impacts reaction efficiency. The table below summarizes expected outcomes for the acylation of this compound under various conditions, based on established chemical principles.
| Entry | Acylating Agent (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Acetyl Chloride (1.1) | TEA (1.5) | DCM | 0 → RT | 2 | >90% |
| 2 | Benzoyl Chloride (1.1) | DIPEA (1.5) | DCM | 0 → RT | 3 | >90% |
| 3 | Acetic Anhydride (1.2) | Pyridine (2.0) | THF | RT | 6 | ~85% |
| 4 | Acetic Anhydride (1.2) | TEA (1.5) | DCM | RT → 40 | 5 | ~88% |
Troubleshooting Common Issues
-
Low Yield: Often caused by insufficient base, wet reagents/solvents, or incomplete reaction. Verify the quality of reagents and ensure anhydrous conditions. Consider increasing reaction time or temperature if the reaction stalls.
-
Presence of Starting Material: Indicates an incomplete reaction. Check the stoichiometry and purity of the acylating agent. A small amount of a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes be added to accelerate reactions with anhydrides, but should be used cautiously.
-
Formation of Byproducts: Over-acylation is unlikely due to the low nucleophilicity of the carbamate. However, highly reactive acylating agents could potentially react with the carbamate carbonyl under harsh conditions. Sticking to the recommended stoichiometry and temperature control is key.
References
- Mastering Chemistry Help. (2013). acylation of amines.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
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- Chemistry Stack Exchange. (2022). Acetylation of Secondary amines.
- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound: Insights from a Leading Chinese Supplier.
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"tert-Butyl 2-(methylamino)ethylcarbamate" reductive amination procedure
An Application Note and Protocol for the Synthesis of tert-Butyl 2-(methylamino)ethylcarbamate via Reductive Amination
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the synthesis of this compound, a pivotal building block in pharmaceutical and organic synthesis.[1] The protocol centers on the reductive amination of tert-butyl (2-aminoethyl)carbamate using formaldehyde. The procedure leverages the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to ensure high efficiency and minimize side-product formation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, offer troubleshooting guidance, and present a complete workflow visualization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for preparing this versatile diamine derivative.
Introduction: The Strategic Importance of Differential Protection
In multi-step organic synthesis, the ability to selectively modify one functional group in the presence of another is paramount. This compound (CAS 122734-32-1) is an exemplary scaffold that embodies this principle.[1] It features a primary amine masked by the robust tert-butoxycarbonyl (Boc) protecting group and a secondary methylamine available for nucleophilic attack or further functionalization. This differential protection makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical drug candidates and Antibody-Drug Conjugates (ADCs).[1]
Reductive amination stands as one of the most effective and widely utilized methods for forming carbon-nitrogen bonds.[2][3] The synthesis of the title compound is a classic application of this reaction, involving the N-methylation of the readily available tert-butyl (2-aminoethyl)carbamate. The one-pot procedure detailed herein is efficient, scalable, and employs a reducing agent with a superior safety and selectivity profile compared to alternatives like sodium cyanoborohydride.[4][5]
Mechanistic Rationale and Reagent Selection
The reductive amination process occurs in a single pot but proceeds through two distinct mechanistic steps: the formation of an iminium ion intermediate, followed by its immediate reduction by a hydride source.[6][7]
-
Iminium Ion Formation: The primary amine of tert-butyl (2-aminoethyl)carbamate acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration yields a transient imine, which is protonated under the reaction conditions to form a more electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent then delivers a hydride ion to the iminium carbon, reducing the C=N double bond to afford the final secondary amine product.
Causality Behind Experimental Choices:
-
Carbonyl Source (Formaldehyde): To install a methyl group, formaldehyde is the simplest one-carbon aldehyde. While aqueous formaldehyde can be used, paraformaldehyde, its solid polymer, is often preferred as it allows for anhydrous reaction conditions and is depolymerized in situ, typically with gentle heating or acid catalysis.[8]
-
The Reducing Agent (Sodium Triacetoxyborohydride - NaBH(OAc)₃): The success of a one-pot reductive amination hinges on the choice of reducing agent.[2]
-
Selectivity: NaBH(OAc)₃ is the reagent of choice due to its attenuated reactivity.[2][9] The electron-withdrawing acetoxy groups moderate the hydride-donating ability of the borohydride, making it slow to reduce aldehydes but highly reactive towards the protonated iminium ion intermediate.[9][10] This chemoselectivity is crucial as it prevents the premature reduction of formaldehyde to methanol and ensures that the hydride is delivered only after the C=N bond has formed.[9]
-
Mildness & Safety: Unlike the highly toxic sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ and its byproducts are significantly less hazardous.[4][5] It is also stable in acidic media, which is often used to catalyze imine formation.[10]
-
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a 10 mmol scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Amount (mg) | Amount (mmol) | Equivalents |
| tert-Butyl (2-aminoethyl)carbamate | 57260-73-8 | 160.22 g/mol | 1602 | 10.0 | 1.0 |
| Paraformaldehyde | 30525-89-4 | (30.03)n g/mol | 330 | 11.0 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 g/mol | 3179 | 15.0 | 1.5 |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~50 mL | - | - |
| Brine (Saturated NaCl aq.) | - | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (2-aminoethyl)carbamate (1.60 g, 10.0 mmol) and paraformaldehyde (0.33 g, 11.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Seal the flask with a septum and introduce an inert atmosphere (e.g., nitrogen or argon).
-
Imine Formation: Stir the resulting suspension at room temperature for 1-2 hours. The mixture may remain a suspension, which is expected. This initial stirring period allows for the depolymerization of paraformaldehyde and subsequent formation of the imine/iminium intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture portion-wise over 10-15 minutes. Note: The addition may cause slight effervescence and a mild exotherm.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 3 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Work-up - Washing and Drying: Combine all organic extracts and wash with 50 mL of brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) or by vacuum distillation to yield this compound as a colorless to pale yellow oil.[8][11]
Workflow and Mechanistic Visualization
The overall experimental process from setup to purification is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Optimization
| Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction | 1. Inactive reducing agent.2. Insufficient reaction time. | 1. Ensure the NaBH(OAc)₃ is dry and has been stored properly under inert gas; it can degrade upon exposure to moisture.[6] Use a fresh bottle if necessary.2. Allow the reaction to stir longer, continuing to monitor by TLC/LC-MS. |
| Low Yield | 1. Moisture in the reaction.2. Volatility of the product. | 1. Use anhydrous solvent and ensure all glassware is thoroughly dried. Moisture can decompose the reducing agent.2. Be cautious during solvent removal. The product has some volatility; use moderate temperatures and pressures. |
| Side Product Formation | 1. Formation of di-methylated product.2. Eskine-Clarke side products. | 1. This is unlikely with NaBH(OAc)₃ but could occur if excess formaldehyde and a stronger reducing agent were used. Ensure stoichiometry is correct.2. The Eschweiler-Clarke reaction conditions (formic acid) are avoided in this protocol, minimizing this risk. |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Paraformaldehyde: Toxic by inhalation and ingestion. It is a suspected human carcinogen. Avoid creating dust.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable gases. It is corrosive and can cause severe skin burns and eye damage. Handle in a dry, inert atmosphere.[6]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
-
Quenching: The quenching step with NaHCO₃ may produce gas (H₂ and CO₂). Add the quenching solution slowly and ensure adequate stirring to prevent pressure buildup.
References
- Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed - NIH. (n.d.).
- Easy P2P reductive amination with NaBH(OAc)3, Hive Novel Discourse. (n.d.). The Hive.
- Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride. (2025). BenchChem.
- Reductive amination of carbohydrates using NaBH(OAc)3. (2005).
- Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry.
- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin
- CN104086460B - Synthesis method of this compound. (n.d.).
- Application Notes and Protocols: Synthesis of tert-Butyl (2-(benzylamino)ethyl)
- Synthesis method of this compound. (n.d.).
- Mastering Organic Synthesis with this compound: Insights from a Leading Chinese Supplier. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
- Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amin
- Synthesis of t-butyl (2-aminoethyl)
- A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (n.d.).
- N-Boc-N-methylethylenediamine | 121492-06-6. (n.d.). BenchChem.
- (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure.
- Organic & Biomolecular Chemistry, Issue 19. (2016). The Royal Society of Chemistry.
- Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl. (2025). BenchChem.
- N-Methylation of Boc amino acids. (2017). Lokey Lab Protocols - Wikidot.
- tert-Butyl 2-(methylamino)
- N-Boc-N-methylethylenediamine. (n.d.). PubChem.
- tert-Butyl N-(2-aminoethyl)
- What is N-Boc-N-methylethylenediamine and how is it synthesized?. (n.d.). FAQ - Guidechem.
- N-Boc-N-methylethylenediamine = 97.0 GC 121492-06-6. (n.d.). Sigma-Aldrich.
- Application Note – Reductive Amin
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.).
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Application Notes and Protocols for the Preparation of Immunomodulatory Conjugates Using tert-Butyl 2-(methylamino)ethylcarbamate
Introduction: The Strategic Role of Linker Chemistry in Immunomodulatory Conjugates
The field of targeted therapeutics is increasingly focused on harnessing the power of the immune system to combat disease, particularly in oncology. Immunomodulatory conjugates, a class of biotherapeutics that includes Antibody-Drug Conjugates (ADCs), represent a significant advancement in this domain.[1] These sophisticated molecules combine the exquisite target specificity of a monoclonal antibody with the potent biological activity of an immunomodulatory agent. The efficacy of such conjugates is critically dependent on the linker that connects the antibody to the payload.[2][3] An ideal linker must be stable in systemic circulation to prevent premature drug release and then efficiently liberate the active payload within the target cell.[4]
This guide details the strategic use of tert-Butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1) as a foundational building block for the synthesis of versatile, heterobifunctional linkers used in the preparation of immunomodulatory conjugates. Its unique structure, featuring a secondary amine and a Boc-protected primary amine, allows for controlled, sequential chemical modifications, making it an invaluable tool for researchers, scientists, and drug development professionals.[5] The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be cleanly removed with mild acid, providing an orthogonal protection strategy essential for multi-step synthesis.[1]
Physicochemical Properties of the Core Building Block
Understanding the properties of the starting material is fundamental to its successful application in complex synthetic pathways.
| Property | Value | Reference |
| CAS Number | 122734-32-1 | [5] |
| Molecular Formula | C8H18N2O2 | [5] |
| Molecular Weight | 174.24 g/mol | [5] |
| Appearance | White to very pale yellow powder or lump | [5] |
| Key Functional Groups | Secondary methylamine, Boc-protected primary amine | [5] |
Part 1: Synthesis of a Heterobifunctional Linker-Payload Construct
The primary utility of this compound is its role as a precursor in a multi-step synthesis to create a linker-payload entity ready for conjugation to an antibody. This process involves a carefully planned sequence of reactions to ensure the correct connectivity and functionality.
Causality in Synthetic Design
-
Initial Functionalization at the Secondary Amine : The secondary methylamino group is more nucleophilic than the protected primary amine and serves as the initial point of attachment. This first reaction typically involves coupling a component that will either be part of the cleavable trigger or provide a reactive handle for payload attachment.
-
Payload Attachment : The immunomodulatory payload is attached to the functionalized linker. The choice of reaction depends on the functional groups available on both the linker and the payload.
-
Boc Deprotection : Once the payload is securely attached, the Boc group is removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the primary amine. This step is critical as it reveals the reactive site for antibody conjugation without disturbing the rest of the construct.[1]
-
Activation for Antibody Conjugation : The newly exposed primary amine is converted into a highly reactive group, such as an N-hydroxysuccinimide (NHS) ester, for efficient reaction with lysine residues on the antibody.[6]
Workflow for Linker-Payload Synthesis
The following diagram illustrates the logical flow of creating a complete linker-payload construct from the starting material.
Caption: Workflow for synthesizing an activated linker-payload construct.
Protocol 1: Synthesis of a Val-Cit-PAB-TLR7a-NHS Ester Linker-Payload
This protocol provides a representative, step-by-step methodology for creating a linker-payload construct featuring a protease-cleavable valine-citrulline (Val-Cit) linker and a Toll-like receptor 7 agonist (TLR7a) as the immunomodulatory payload.
Materials:
-
This compound
-
Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate)
-
TLR7 agonist with a free amine group
-
Trifluoroacetic acid (TFA)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Solvents: DMF, DCM, Diethyl ether
-
Bases: DIPEA, Pyridine
-
Purification: HPLC system
Procedure:
-
Step 1: Coupling of Cleavable Moiety
-
Dissolve this compound (1.0 eq) in DMF.
-
Add Fmoc-Val-Cit-PAB-PNP (1.1 eq) and DIPEA (2.5 eq).
-
Stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether. Purify by flash chromatography.
-
Remove the Fmoc group using 20% piperidine in DMF.
-
-
Step 2: Attachment of Immunomodulatory Payload
-
Activate the amine-containing TLR7 agonist by converting it to an isocyanate or other reactive intermediate as required by its specific chemistry.
-
React the activated TLR7 agonist with the product from Step 1 under an inert atmosphere.
-
Monitor the reaction by LC-MS. Once complete, purify the Boc-protected linker-payload construct by reverse-phase HPLC.
-
-
Step 3: Boc Group Deprotection
-
Dissolve the purified product from Step 2 in a solution of 50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected linker-payload with a free primary amine.
-
-
Step 4: Activation to NHS Ester
-
Dissolve the deprotected linker-payload in anhydrous DMF.
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq) and pyridine (2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the formation of the NHS ester by LC-MS.
-
Use the resulting activated linker-payload solution directly in the conjugation reaction or purify and store under anhydrous conditions.
-
Part 2: Conjugation to a Monoclonal Antibody
The final step in preparing the immunomodulatory conjugate is the covalent attachment of the activated linker-payload to the monoclonal antibody. The most common strategy targets the primary amines of surface-accessible lysine residues.[4]
Causality in Conjugation Protocol Design
-
pH Control : The reaction is performed at a slightly basic pH (typically 8.3-8.5). This ensures that the lysine amino groups are deprotonated and thus sufficiently nucleophilic to react with the NHS ester, while minimizing hydrolysis of the ester.[7]
-
Molar Ratio : The molar ratio of linker-payload to antibody is a critical parameter that directly influences the final drug-to-antibody ratio (DAR).[2] A higher molar excess will generally lead to a higher DAR. This must be optimized for each specific antibody and payload to balance efficacy and potential toxicity.
-
Quenching : After the desired reaction time, a quenching reagent (e.g., Tris or glycine) is added to react with any remaining unreacted NHS esters, preventing further conjugation.
Protocol 2: Lysine-Based Conjugation of Linker-Payload to Antibody
Materials:
-
Monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS), pH 7.4
-
Activated Linker-Payload-NHS ester solution (from Protocol 1) in DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation :
-
Exchange the antibody into the Reaction Buffer (pH 8.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction :
-
Add the activated Linker-Payload-NHS ester solution to the antibody solution at a predetermined molar ratio (e.g., 8:1 linker:antibody). The final concentration of organic solvent (DMSO/DMF) should not exceed 10% v/v.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching :
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification :
-
Purify the resulting immunomodulatory conjugate using a pre-equilibrated SEC column to remove unconjugated linker-payload and other small molecules.
-
Collect the fractions corresponding to the purified ADC.
-
Perform a buffer exchange into a suitable formulation buffer (e.g., PBS) and concentrate the sample.
-
Part 3: Characterization and Mechanism of Action
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final immunomodulatory conjugate.[8]
Workflow for ADC Characterization
Caption: Key analytical techniques for ADC characterization.
Key Characterization Assays
-
Drug-to-Antibody Ratio (DAR) : Determined using Hydrophobic Interaction Chromatography (HIC) and/or Mass Spectrometry (MS). HIC separates species based on the number of conjugated payloads, while MS provides the exact mass of the different species, allowing for precise DAR calculation.[9][10]
-
Purity and Aggregation : Assessed by Size Exclusion Chromatography (SEC), which separates molecules based on size. This confirms the removal of unconjugated material and quantifies the percentage of monomeric ADC.[8]
-
In Vitro Cytotoxicity and Immunomodulatory Activity : Cell-based assays are performed to confirm that the conjugate retains its ability to bind to its target antigen and to measure its potency in killing target cells and activating immune pathways (e.g., cytokine release assays).
Mechanism of Action: Targeted Immune Activation
The therapeutic principle of these conjugates is the targeted delivery of an immunomodulatory agent to antigen-expressing cells, often within the tumor microenvironment.
Caption: Targeted delivery and mechanism of immune activation.
The process begins with the ADC binding to its target antigen on the cell surface.[1] The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome. Inside the lysosome, proteases cleave the Val-Cit linker, releasing the immunomodulatory payload into the cytoplasm. The payload can then engage its intracellular target (e.g., TLR7), triggering a signaling cascade that leads to the activation of innate immune cells, secretion of pro-inflammatory cytokines, and ultimately, the priming of an adaptive anti-tumor T-cell response.[1]
References
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. National Institutes of Health (NIH). [Link]
- Comprehensive LC-MS Analytical Assays for Antibody-Oligonucleotide Conjugate (AOC) and siRNA Linker-Payload Characterization.
- Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candid
- Linkers Having a Crucial Role in Antibody–Drug Conjug
- Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health (NIH). [Link]
- What Are ADC Linkers: Antibody–Drug Conjug
- Linkers in Antibody-Drug Conjugates.
- Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
- Structural Characterization of Linker Shielding in ADC Site-Specific Conjug
- Perspectives and Characterization on Antibody–Drug Conjugates.
- Mastering Organic Synthesis with this compound: Insights from a Leading Chinese Supplier. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis method of this compound.
- Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjug
- Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. PubMed. [Link]
- Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates. National Institutes of Health (NIH). [Link]
- Bifunctional linker.
- Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. National Institutes of Health (NIH). [Link]
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
- (PDF) A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins.
- (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Preparation of activated NHS-esters and their reaction with...
- Process for the preparation of drug linker compounds.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
- Development of Novel Self-Immolative Linkers based on Fragmentation and Cyclisation Reactions for Targeted Therapeutic Applic
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- 3. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 4. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
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- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: A Step-by-Step Guide to N-Alkylation of tert-Butyl 2-(methylamino)ethylcarbamate
Abstract
This comprehensive guide provides a detailed protocol for the N-alkylation of tert-butyl 2-(methylamino)ethylcarbamate, a versatile bifunctional building block crucial in pharmaceutical and medicinal chemistry. The protocol focuses on a robust and selective method using an alkyl halide as the alkylating agent and cesium carbonate as the base in an aprotic polar solvent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical, field-proven advice to ensure successful synthesis, purification, and characterization of the desired N-alkylated product.
Introduction
This compound (CAS 122734-32-1) is a valuable synthetic intermediate, featuring a secondary amine and a primary amine protected by a tert-butoxycarbonyl (Boc) group.[1] This differential protection allows for selective functionalization at the more nucleophilic secondary amine, making it a cornerstone for building complex molecular architectures, particularly in the synthesis of pharmaceutical candidates and antibody-drug conjugates.[2][3]
N-alkylation of secondary amines is a fundamental transformation in organic synthesis. However, it is often plagued by challenges such as over-alkylation, leading to the formation of quaternary ammonium salts, which complicates purification and reduces the yield of the desired tertiary amine.[4][5] The choice of base and reaction conditions is therefore critical to achieving high selectivity and yield.
This application note details a highly efficient N-alkylation protocol employing cesium carbonate (Cs₂CO₃) as the base. The "cesium effect," attributed to the high solubility and weak coordination of the cesium cation in organic solvents, enhances the nucleophilicity of the amine, promoting a smooth and selective alkylation under relatively mild conditions.[5][6][7] We will use the N-benzylation of this compound as a representative example to illustrate this robust methodology.
Reaction Scheme and Mechanism
The N-alkylation of this compound with an alkyl halide (in this example, benzyl bromide) proceeds via a classical Sₙ2 mechanism. The reaction is facilitated by a non-nucleophilic base, cesium carbonate, which deprotonates the secondary amine to generate a more potent nucleophile.
Reaction Scheme
Caption: General reaction scheme for the N-benzylation of this compound.
Mechanistic Pathway
The reaction proceeds in two main steps:
-
Deprotonation: The cesium carbonate acts as a base to deprotonate the secondary amine of the starting material, forming a nucleophilic amide anion and cesium bicarbonate.
-
Nucleophilic Attack (Sₙ2): The resulting highly nucleophilic nitrogen atom attacks the electrophilic carbon of the benzyl bromide, displacing the bromide ion and forming the new carbon-nitrogen bond.
Sources
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- 7. researchgate.net [researchgate.net]
Application Note: Analytical Monitoring of Reactions Involving tert-Butyl 2-(methylamino)ethylcarbamate by Thin-Layer Chromatography (TLC)
Introduction: The Rationale for In-Process Reaction Monitoring
tert-Butyl 2-(methylamino)ethylcarbamate is a bifunctional molecule featuring a nucleophilic secondary amine and a protected primary amine (N-Boc).[1] This structure allows for selective chemical transformations, such as alkylation or acylation at the secondary amine, followed by the deprotection of the primary amine for subsequent reactions. The success of these multi-step syntheses hinges on knowing the precise moment a reaction has reached completion.[2]
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and powerful analytical technique perfectly suited for this purpose.[3][4] It provides a real-time qualitative snapshot of the reaction mixture, allowing a chemist to visualize the consumption of starting materials and the formation of products.[5][6][7] The principle relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[8][9] A change in the molecular structure during a reaction—for instance, adding an alkyl group or removing the Boc protecting group—alters the compound's polarity. This polarity shift directly translates into a different migration distance on the TLC plate, identified by the Retention Factor (Rf), making TLC an ideal monitoring tool.[10][11]
Foundational Principles for This Analyte
The key to successful TLC monitoring lies in understanding the interplay between the analyte's structure and the chromatographic system.
-
Stationary Phase: Standard silica gel (SiO₂) plates are the most common choice. Silica gel is a polar adsorbent with acidic silanol (Si-OH) groups on its surface.
-
Analyte Polarity: this compound possesses moderate polarity. The secondary amine is a polar, basic functional group that can interact strongly with the acidic silica gel, while the bulky, nonpolar tert-butoxycarbonyl (Boc) group reduces overall polarity.
-
The Challenge of Basic Amines: The basic nitrogen of the methylamino group can bind strongly to the acidic silanol groups of the silica gel. This interaction can lead to significant "streaking" or "tailing" of the spot, where the compound smears up the plate instead of moving as a tight, compact circle. This phenomenon obscures separation and makes accurate Rf determination difficult.[3][8][12]
-
The Solution - Mobile Phase Modification: The streaking issue is effectively mitigated by adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to the mobile phase.[3][12][13] The added base neutralizes the most acidic sites on the silica gel, preventing the analyte from binding irreversibly and resulting in sharp, well-defined spots.
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates (the "F254" indicates a fluorescent indicator for UV visualization).[14]
-
TLC Chamber: A glass jar with a lid or a dedicated developing tank.
-
Spotting: Glass capillary tubes.
-
Mobile Phase (Eluents): HPLC-grade solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine).
-
Visualization: UV lamp (254 nm), heating device (heat gun or hot plate), and glass dipping jars for stains.
Protocol: Mobile Phase Selection and Optimization
The choice of mobile phase is the most critical variable for achieving good separation.[15][16] The goal is to find a solvent system where the starting material has an Rf value between 0.2 and 0.5, allowing sufficient space on the plate for the product spot to appear with a distinct Rf.[5][13]
-
Start Simple: A common starting point for moderately polar compounds is a binary mixture of a non-polar and a polar solvent. A 1:1 mixture of Ethyl Acetate/Hexanes is a robust initial choice.[15][16]
-
Adjust Polarity:
-
If Rf is too low (spot doesn't move far): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 1:1 to 2:1 Ethyl Acetate/Hexanes).
-
If Rf is too high (spot moves with the solvent front): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 1:1 to 1:2 Ethyl Acetate/Hexanes).
-
-
Incorporate a Basic Modifier: For reactions involving this compound, it is highly recommended to add 0.5-1% triethylamine (Et₃N) to the chosen solvent system to prevent streaking.[3][13]
Table 1: Recommended Mobile Phase Systems
| Starting System (v/v) | Polarity | Recommended Use Case | Modifier |
|---|---|---|---|
| 20-50% Ethyl Acetate in Hexanes | Low to Medium | General starting point for the title compound and products of alkylation/acylation. | 0.5% Et₃N |
| 5-10% Methanol in Dichloromethane | Medium to High | For more polar products, or when Hexane/EtOAc fails. Especially useful for monitoring Boc-deprotection. | 1% Et₃N |
| 4:1:1 n-Butanol/Acetic Acid/Water | High | For highly polar products, such as the fully deprotected diamine salt. | N/A (Acidic) |
Protocol: The TLC Monitoring Workflow
This workflow ensures a clear and unambiguous interpretation of the reaction's progress.
-
Prepare the Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of ~0.5 cm. Line one side of the chamber with a piece of filter paper that dips into the solvent. Close the lid and let the atmosphere saturate for 5-10 minutes. This ensures reproducible Rf values.[3]
-
Prepare the Plate: Using a pencil, gently draw a starting line ~1 cm from the bottom of the TLC plate.[17] Mark three lanes on this line: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Prepare Samples:
-
SM: Dissolve a tiny amount (<1 mg) of the this compound starting material in ~0.5 mL of a volatile solvent like ethyl acetate.
-
RXN: At your desired time point (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot from the reaction vessel using a capillary tube.[5] Dilute this aliquot in a small vial with ~0.5 mL of ethyl acetate.
-
-
Spot the Plate:
-
Using a clean capillary tube, lightly touch the "SM" solution to its designated mark. The spot should be small and concentrated.
-
Using a clean capillary, spot the "RXN" mixture in its lane.
-
In the "CO" lane, first spot the "SM" solution, and then, directly on top of it, spot the "RXN" mixture. The co-spot is a critical internal standard that confirms the identity of the starting material spot in the reaction lane.[13]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the starting line is above the solvent level.[3] Close the lid and allow the solvent front to ascend the plate undisturbed.
-
Finalize: When the solvent front is ~1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[8][11] Allow the solvent to evaporate completely before visualization.
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Visualization Techniques: Making the Invisible, Visible
Since most organic compounds are colorless, visualization methods are required. Always start with non-destructive UV light before proceeding to chemical stains.
Non-Destructive: Ultraviolet (UV) Light
Plates with a fluorescent indicator (F254) will glow green under short-wave (254 nm) UV light. Compounds that absorb UV light (typically those with aromatic rings or conjugated systems) will quench this fluorescence and appear as dark purple spots.[18][19][20] This is always the first method to use as it does not alter the compounds.
Destructive: Chemical Stains
If spots are not UV-active, or for confirmation, chemical stains are used. The plate is quickly dipped into the stain solution, the excess is drained, and the plate is gently heated to develop the color.
Table 2: Recommended Stains for this compound Reactions
| Stain | Preparation | Mechanism & Use | Appearance |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) [13][21] | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water. | General Oxidative Stain. Reacts with most organic compounds, especially amines, alcohols, and alkenes. Excellent for general-purpose visualization. | Yellow/brown spots on a purple/pink background. |
| Ninhydrin [13][17][22] | 0.3 g ninhydrin, 3 mL acetic acid in 100 mL n-butanol. | Specific for Amines. Reacts with primary and secondary amines. Invaluable for confirming the presence of the starting material and for visualizing the primary amine product after Boc-deprotection. Requires heating. | Purple/blue spots for primary amines, yellow/orange for secondary amines. |
-
Expert Insight: When monitoring a Boc deprotection, the product (a primary amine) will often appear as a vivid purple spot with ninhydrin stain, while the Boc-protected starting material may not stain or will stain only weakly. This provides highly specific and undeniable confirmation of the reaction's progress.
Case Study: Monitoring N-Boc Deprotection
Let's consider the acid-catalyzed removal of the Boc group from this compound to yield N-methylethylenediamine.
Caption: Boc deprotection reaction showing the change in polarity.
Interpreting the TLC Plate over Time:
-
t = 0: A single spot is visible in the RXN lane, which lines up perfectly with the SM and CO lanes. Rf ≈ 0.6 (in 10% MeOH/DCM).
-
t = 30 min: The initial SM spot in the RXN lane appears less intense. A new, more polar spot appears closer to the baseline (Rf ≈ 0.1). This is the product. The CO lane clearly shows two distinct spots, confirming the identity of the remaining starting material.
-
t = 2 hours (Completion): The original SM spot in the RXN lane has completely disappeared. Only the new, low-Rf product spot remains. The reaction is complete.
Troubleshooting Common Issues
| Problem | Observation | Probable Cause | Solution |
| Streaking | Spot is elongated vertically, not circular. | Analyte is too acidic/basic for silica gel. | Add 0.5-1% triethylamine (for bases) or acetic acid (for acids) to the mobile phase.[3][13] |
| Spots at Baseline | All spots remain on the starting line (Rf ≈ 0). | Mobile phase is not polar enough to move the compounds. | Increase the polarity of the mobile phase (e.g., add more ethyl acetate or methanol).[10] |
| Spots at Solvent Front | All spots move to the top of the plate (Rf ≈ 1). | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., add more hexanes).[10][11] |
| Overloaded Spot | Spot is very large and poorly defined, potentially merging with others. | Too much sample was applied to the plate. | Dilute the sample solution and re-spot, applying less material.[3] |
References
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- EPFL.
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- Gong, Y., et al. (2018). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 10(30), 3768-3772.
- Quora. TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. [Link]
- Amrita Virtual Lab.
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Application Note: A Robust LC-MS Method for the Analysis of tert-Butyl 2-(methylamino)ethylcarbamate and Its Potential Products
Abstract
This application note presents a detailed and robust liquid chromatography-mass spectrometry (LC-MS) method for the analysis of tert-Butyl 2-(methylamino)ethylcarbamate, a key intermediate in pharmaceutical synthesis.[1][2] The protocol is designed for researchers, scientists, and drug development professionals to enable reliable identification and quantification of the parent compound, as well as its potential impurities and degradation products. The method utilizes reversed-phase chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) for high sensitivity and selectivity. We will delve into the rationale behind the experimental design, from sample preparation to the intricacies of mass spectral interpretation, providing a self-validating system for ensuring data integrity.
Introduction
This compound (MW: 174.24 g/mol , Formula: C₈H₁₈N₂O₂) is a versatile building block in organic synthesis, particularly valued for its dual functionality: a secondary amine and a Boc-protected primary amine.[1] This structure allows for sequential chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
The purity and stability of this intermediate are critical for the successful synthesis of the final product. The presence of impurities, arising from the synthesis or degradation, can lead to unwanted side-products, lower yields, and potential safety concerns in the final API. Therefore, a reliable analytical method to monitor the purity of this compound and to identify its potential products is essential.
This application note addresses this need by providing a comprehensive LC-MS protocol. Carbamates can be thermally labile, making LC-MS the preferred analytical technique over gas chromatography.[3] The inherent polarity and basic nature of the amino groups also present unique chromatographic challenges, which this method is designed to overcome.[4]
Potential Products and Impurities
A thorough understanding of potential impurities and degradation products is crucial for developing a comprehensive analytical method. Based on the structure of this compound, we can anticipate the following key products:
-
Hydrolysis Product (Deprotection): The most common degradation pathway for a tert-butoxycarbonyl (Boc) protecting group is acid-catalyzed hydrolysis, leading to the formation of N-methylethylenediamine .
-
Thermal Degradation: Loss of the tert-butyl group can lead to the formation of a carbamic acid intermediate, which is often unstable.
-
Oxidation Products: The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxide or other related species.
-
Synthesis-Related Impurities: Depending on the synthetic route, residual starting materials or byproducts from reagents like di-tert-butyl dicarbonate (Boc₂O) or reactants from reductive amination could be present.[5]
Experimental Workflow
The overall experimental workflow is designed for efficiency and robustness, ensuring reproducible results.
Caption: Experimental workflow from sample preparation to data analysis.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to dissolve the analyte in a solvent compatible with the mobile phase, ensuring good peak shape and preventing precipitation on the column.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. From this, create a working standard at 10 µg/mL by diluting with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: For bulk material or reaction mixtures, accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of methanol. Dilute further with the initial mobile phase to a final concentration of approximately 10 µg/mL.
-
Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any particulates that could damage the LC system.
LC-MS/MS Method
The choice of a reversed-phase C18 column is based on its wide applicability for separating small organic molecules.[6] The use of an acidic mobile phase modifier (formic acid) is crucial for two reasons: it protonates the amine functional groups, leading to better retention and peak shape on the C18 column, and it promotes efficient ionization in the positive ESI source.[4]
| Parameter | Condition | Justification |
| LC System | UPLC/UHPLC system | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Offers excellent separation efficiency for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape and ionization.[4] |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes band broadening. |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer | Enables both quantification (MRM) and identification (product ion scan). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amines readily form positive ions. |
| Capillary Voltage | 3.5 kV | Optimized for ESI efficiency. |
| Source Temp. | 150 °C | Standard source temperature. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |
Data Analysis and Interpretation
Expected Retention and m/z Values
The parent compound and its potential products will have distinct retention times and mass-to-charge ratios (m/z).
| Compound | Formula | MW | Expected [M+H]⁺ (m/z) | Predicted Retention |
| This compound | C₈H₁₈N₂O₂ | 174.24 | 175.14 | Intermediate |
| N-methylethylenediamine (Hydrolysis Product) | C₃H₁₀N₂ | 74.12 | 75.09 | Early Eluting (more polar) |
| Carbamate Intermediate (Loss of tert-butyl) | C₄H₁₀N₂O₂ | 118.13 | 119.08 | Intermediate |
Mass Spectral Fragmentation
Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of the parent compound and its products. The fragmentation patterns are predictable based on the chemical structures.
Sources
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- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging tert-Butyl 2-(methylamino)ethylcarbamate in Continuous Flow Synthesis for Accelerated Drug Discovery
Abstract
This guide provides a detailed technical overview and practical protocols for the use of tert-butyl 2-(methylamino)ethylcarbamate in continuous flow chemistry. As a strategically important building block in pharmaceutical and medicinal chemistry, this mono-protected diamine offers unique advantages for constructing complex molecules.[1][2] When integrated with flow chemistry, its utility is significantly enhanced, enabling safer, more efficient, and highly controlled multi-step syntheses. This document explores the fundamental principles, provides detailed experimental protocols for N-acylation and subsequent in-line thermal Boc-deprotection, and discusses the technical rationale behind these advanced manufacturing methods. The target audience includes researchers, process chemists, and drug development professionals seeking to modernize their synthetic workflows.
Introduction
1.1 The Strategic Importance of this compound
In the intricate landscape of organic synthesis, the precise control of reactive functional groups is paramount. This compound (CAS 122734-32-1), also known as N-Boc-N'-methylethylenediamine, is a cornerstone intermediate valued for its bifunctional nature.[2][3] It contains both a primary amine, protected by the acid-labile and thermally-labile tert-butoxycarbonyl (Boc) group, and a nucleophilic secondary methylamine. This differential protection allows for selective reactions at the secondary amine, preventing common side reactions like di-alkylation that plague syntheses using the unprotected N-methylethylenediamine.[4][5] This reagent is a key component in the synthesis of peptide-based therapeutics, heterocyclic compounds, and other complex drug candidates.[1][2][3]
1.2 The Paradigm Shift to Flow Chemistry
Continuous flow chemistry represents a fundamental shift from traditional batch processing. By conducting reactions in a continuously flowing stream through a network of tubes and reactors, chemists can achieve unparalleled control over critical process parameters such as temperature, pressure, mixing, and reaction time.[6][7] This methodology offers numerous advantages, including:
-
Enhanced Safety: The small internal volume of flow reactors dramatically minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions.[6][8][9]
-
Superior Process Control: Precise management of reaction variables leads to higher reproducibility, improved yields, and greater product purity.[7]
-
Rapid Optimization and Scalability: Reaction conditions can be screened quickly by varying flow rates and temperatures. Scaling up production is often as simple as running the system for a longer duration.[7][8]
-
Process Intensification: Flow chemistry enables the use of extreme conditions (high temperature/pressure) safely, often accelerating reaction rates significantly.[7]
1.3 Synergy: Why This Reagent is Ideal for Flow Applications
The combination of this compound and flow chemistry creates a powerful synthetic platform. The precise stoichiometric control in flow is ideal for reactions involving reactive amines.[9] More importantly, flow chemistry unlocks the potential for "telescoped" or multi-step syntheses, where the output of one reactor is fed directly into the next without manual workup or isolation of intermediates.[9][10] This is particularly advantageous for this reagent, as a reaction at the secondary amine can be immediately followed by an in-line, high-temperature deprotection of the Boc group—a transformation that is executed cleanly and rapidly in a flow reactor.[11]
Reagent Profile and Safety Considerations
2.1 Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 122734-32-1 | [3] |
| Molecular Formula | C₈H₁₈N₂O₂ | [3][12] |
| Molecular Weight | 174.24 g/mol | [3][12] |
| Appearance | Colorless oil or white to off-white solid | [3][13] |
| Boiling Point | 260.1 °C at 760 mmHg | [3] |
| Density | 0.958 g/cm³ | [3] |
2.2 Handling and Safety Protocols
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing vapors/mist and use only outdoors or in a well-ventilated area.[14]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[14]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
-
Always consult the full Safety Data Sheet (SDS) before use.[14][15][16]
-
Core Application: A Telescoped N-Acylation and Boc-Deprotection Sequence
To demonstrate the power of this reagent in a continuous workflow, we present a two-step telescoped process. The first step is the N-acylation of the secondary amine. The resulting intermediate is then directly channeled into a high-temperature reactor for the thermal deprotection of the Boc group, yielding the final product without isolation. This approach minimizes manual handling, reduces waste, and significantly shortens the overall synthesis time.
Caption: Telescoped two-step synthesis workflow.
Experimental Protocols
4.1 General Flow Chemistry Setup
The protocols described below utilize a standard modular flow chemistry system comprising:
-
Two high-pressure liquid chromatography (HPLC) pumps for reagent delivery.
-
A T-mixer for combining reagent streams.
-
Two coil reactors with independent temperature control.
-
A back-pressure regulator (BPR) to maintain system pressure and prevent solvent boiling at elevated temperatures.
4.2 Protocol 1: Continuous N-Acylation of the Secondary Amine
Principle: This step selectively acylates the secondary amine. Flow chemistry ensures rapid mixing and precise stoichiometric control between the two reactants, minimizing potential side reactions and ensuring high conversion.
Caption: Workflow for continuous N-acylation.
Reagents:
| Reagent Stream | Components | Concentration |
| Stream A | This compound | 0.2 M |
| Triethylamine (Base) | 0.22 M (1.1 eq) | |
| Solvent: Tetrahydrofuran (THF) | - | |
| Stream B | Acetyl Chloride | 0.2 M (1.0 eq) |
| Solvent: Tetrahydrofuran (THF) | - |
Step-by-Step Protocol:
-
System Priming: Prime both pumps and the entire flow path with the solvent (THF) to remove air and ensure a stable baseline pressure.
-
Parameter Setup:
-
Set the temperature of Reactor 1 to 25 °C.
-
Set the flow rate for Pump A to 0.5 mL/min.
-
Set the flow rate for Pump B to 0.5 mL/min (Total flow rate = 1.0 mL/min).
-
Set the BPR to 10 bar (approx. 145 psi).
-
-
Reaction Initiation: Begin pumping Stream A and Stream B into the system.
-
Steady State: Allow the system to run for a duration equivalent to three reactor volumes (3 x Residence Time) to reach a steady state. The residence time in Reactor 1 (10 mL) is calculated as Reactor Volume / Total Flow Rate = 10 mL / 1.0 mL/min = 10 minutes.
-
Output: The stream exiting Reactor 1, containing the N-acylated, Boc-protected intermediate, is fed directly into the next stage.
4.3 Protocol 2: In-line Thermal Boc-Deprotection
Principle: This step utilizes high temperature to cleave the Boc protecting group, releasing isobutylene and carbon dioxide as byproducts. Performing this thermolysis in a sealed, high-pressure flow reactor is significantly safer and more efficient than batch methods, avoiding the need for strong acids and simplifying the workup.[11][17] This method is compatible with a wide range of functional groups.[17]
Caption: Workflow for in-line thermal deprotection.
Step-by-Step Protocol:
-
System Integration: The output from Reactor 1 is directly connected to the input of Reactor 2.
-
Parameter Setup:
-
Set the temperature of Reactor 2 (a 5 mL stainless steel or Hastelloy coil is recommended for high temperatures) to 200 °C.
-
-
Continuous Reaction: The intermediate product stream from the first step flows continuously through the heated Reactor 2. The residence time in this reactor is 5 mL / 1.0 mL/min = 5 minutes.
-
Cooling and Collection: The stream exiting the BPR is cooled (e.g., via an ice bath) and collected in a flask. The product is the N-acylated diamine, ready for analysis or further use.
4.4 Data Summary and Analysis (Illustrative)
| Parameter | N-Acylation (Step 1) | Thermal Deprotection (Step 2) | Overall |
| Residence Time | 10 min | 5 min | 15 min |
| Temperature | 25 °C | 200 °C | - |
| Conversion | >99% (by UPLC) | >95% (by UPLC) | - |
| Isolated Yield | - | >90% (after solvent removal) | - |
| Throughput | - | - | 0.2 mmol/min |
Discussion and Advanced Applications
5.1 Causality Behind Experimental Choices
-
Solvent: THF is chosen for its ability to dissolve all reactants and its suitable boiling point for the initial step. Other aprotic solvents may be used.
-
Temperature (Step 1): The acylation is typically fast and exothermic. Room temperature (25 °C) provides sufficient energy for a rapid reaction in flow without promoting side reactions.
-
Temperature (Step 2): Thermal Boc-deprotection requires significant thermal energy. Temperatures between 150-240 °C are effective, with 200 °C offering a balance between reaction rate and potential thermal degradation of the product.[11] The choice of solvent can influence the required temperature.[11]
-
Back Pressure: The BPR is critical to suppress solvent boiling in the high-temperature reactor, ensuring the reaction occurs in the liquid phase for consistent and predictable results.
5.2 Troubleshooting and Optimization
-
Incomplete Conversion (Step 1): Increase residence time by decreasing the flow rate or using a larger reactor.
-
Incomplete Deprotection (Step 2): Increase the temperature in Reactor 2 or increase the residence time.
-
Byproduct Formation: Analyze byproducts to diagnose the issue. If thermal degradation is suspected in Step 2, reduce the temperature and compensate with a longer residence time.
5.3 Future Outlook: Multi-step Telescoped Syntheses
The two-step sequence described here serves as a foundational workflow. The true potential lies in expanding this process. The output stream containing the free primary amine can be directly channeled into a third reactor module for subsequent reactions, such as reductive amination, sulfonylation, or another acylation, creating highly complex molecules in a single, automated pass. This approach aligns with modern goals for efficient, sustainable, and on-demand pharmaceutical manufacturing.[18]
Conclusion
This compound is a versatile and powerful building block for complex organic synthesis. When its application is translated from batch to continuous flow processing, its advantages are magnified. Flow chemistry provides an inherently safer, more controllable, and more efficient environment for performing sequential reactions. The demonstrated telescoped N-acylation and thermal Boc-deprotection protocol highlights a practical, acid-free method for elaborating this key intermediate, paving the way for accelerated synthesis of novel chemical entities in drug discovery and development.
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Scale-up Synthesis of tert-Butyl 2-(methylamino)ethylcarbamate and Its Derivatives: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive overview of the scalable synthesis of tert-butyl 2-(methylamino)ethylcarbamate, a crucial intermediate in the pharmaceutical industry. We delve into the prevalent synthetic strategies, addressing the chemical principles that guide the choice of reagents and reaction conditions. Recognizing the critical gap between laboratory-scale synthesis and industrial production, this note emphasizes process safety, thermal management, and analytical controls essential for successful scale-up. Detailed, field-tested protocols for the synthesis of the parent compound and the further derivatization of its secondary amine are provided, supported by practical insights into reaction optimization and impurity control. This document is intended for researchers, chemists, and process engineers engaged in the development and manufacturing of active pharmaceutical ingredients (APIs).
Introduction: Strategic Importance of a Versatile Building Block
This compound (CAS 122734-32-1) is a bifunctional organic molecule that has garnered significant attention as a versatile building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a primary amine protected by a tert-butoxycarbonyl (Boc) group and a reactive secondary methylamino group, allows for sequential and selective chemical modifications. This differential reactivity is paramount in the construction of complex molecular architectures, making it a valuable precursor for a range of APIs.[1][2]
The Boc protecting group is favored in organic synthesis due to its stability under a wide array of reaction conditions, including basic and nucleophilic environments, yet it can be readily cleaved under mild acidic conditions.[3][4] This attribute is fundamental to multi-step synthetic campaigns where orthogonality of protecting groups is essential. The presence of the secondary amine in this compound provides a nucleophilic center for further functionalization, such as alkylation or acylation, to build out the desired molecular scaffold.[5]
However, transitioning the synthesis of this intermediate from the laboratory bench to a manufacturing setting presents several challenges. These include ensuring selective mono-protection of the starting diamine, managing the exothermic nature of the reactions, and implementing robust safety protocols, particularly when using energetic reagents. This guide aims to provide a scientifically grounded and practical framework for navigating these challenges.
Synthetic Strategies and Mechanistic Considerations
The synthesis of this compound and its subsequent derivatization can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as the cost and availability of starting materials, desired purity, and scalability.
Synthesis of the Core Intermediate: this compound
Two primary strategies dominate the synthesis of the title compound: direct selective Boc protection of N-methylethylenediamine and a multi-step approach involving a reductive amination sequence.
This is the most direct approach, involving the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). The core challenge lies in achieving selective protection of the primary amine over the more nucleophilic secondary amine, thus minimizing the formation of the di-protected byproduct.[6]
-
Causality of Selectivity: While the secondary amine is electronically more nucleophilic, the primary amine is sterically less hindered. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of Boc₂O, the kinetic product (primary amine protection) can be favored.
A common laboratory procedure involves using a slight excess of the diamine to disfavor di-protection. However, on a large scale, this is often not economically viable. An alternative approach to enhance selectivity is the in situ generation of one equivalent of HCl from a reagent like trimethylsilyl chloride (Me₃SiCl).[1] The HCl selectively protonates the more basic secondary amine, rendering it non-nucleophilic and directing the Boc protection to the primary amine.[1]
A patented industrial method avoids the selectivity issues of direct protection by employing a two-step process starting from N-Boc-1,2-ethylenediamine.[7]
-
Step 1: Formation of an Intermediate. N-Boc-1,2-ethylenediamine is reacted with paraformaldehyde in the presence of an acid catalyst.[7]
-
Step 2: Reduction. The resulting intermediate is then reduced using a hydride source, such as sodium borohydride, to yield the final product.[7] This method offers high yields and is amenable to industrial production due to the reduced formation of byproducts.[7]
Synthesis of Derivatives: Functionalization of the Secondary Amine
The secondary amine of this compound serves as a key handle for introducing further molecular complexity. Reductive amination is a powerful and widely used method for this purpose, particularly in the pharmaceutical industry.[8][9] This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[10]
-
Expertise in Action: The choice of STAB is deliberate; it is less reactive than sodium borohydride and does not readily reduce the carbonyl starting material, thus minimizing side reactions.[10] It is also effective under mildly acidic conditions which can catalyze the formation of the iminium ion.
Process Development and Scale-up Considerations
Translating a synthetic route from a laboratory flask to a production vessel requires a thorough understanding of the process parameters and potential hazards.
Thermal Hazard Assessment and Heat Management
The reaction of amines with Boc₂O is exothermic. On a large scale, the reduced surface-area-to-volume ratio of the reactor can lead to inefficient heat dissipation, potentially causing a thermal runaway.[11]
-
Trustworthiness through Control: Reaction calorimetry is an indispensable tool to quantify the heat of reaction and determine the rate of heat evolution. This data is crucial for designing an adequate cooling system and for establishing safe addition rates of reagents. For highly exothermic reactions, a semi-batch process, where one reagent is added gradually to the other, is often employed to control the reaction rate and temperature.[11]
Similarly, reductions with sodium borohydride are highly exothermic and are accompanied by the evolution of flammable hydrogen gas, particularly in the presence of protic solvents or during acidic work-up.[12][13]
-
Safety Imperative: A thorough hazard evaluation is mandatory. This includes quantifying the heat and gas evolution profiles under normal and worst-case scenarios (e.g., loss of cooling).[12] The process must be designed with adequate venting and potentially an inert atmosphere to prevent the formation of explosive mixtures. The quenching of unreacted sodium borohydride must be performed cautiously and at a controlled temperature.[13]
Analytical In-Process Controls and Quality Assurance
Robust analytical methods are essential for monitoring reaction progress, identifying the formation of impurities, and ensuring the quality of the final product.
-
Data-Driven Decisions: High-Performance Liquid Chromatography (HPLC) is a workhorse technique for this purpose. A well-developed HPLC method can separate the starting materials, intermediates, desired product, and any byproducts, allowing for quantitative tracking of the reaction.[14] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool for identifying and quantifying volatile components and impurities.[15][16]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a well-equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn, and all operations should be conducted in a fume hood with proper engineering controls.
Protocol 1: Scale-up Synthesis of this compound
This protocol is based on a patented industrial method and is designed for a 1 kg scale.[7]
Step A: Synthesis of the Intermediate from N-Boc-1,2-ethylenediamine
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe is assembled and purged with nitrogen.
-
Charging Reagents: To the reactor, add N-Boc-1,2-ethylenediamine (1.60 kg, 10.0 mol) and toluene (8.0 L). Begin stirring to form a solution.
-
Addition of Paraformaldehyde and Catalyst: Add paraformaldehyde (0.315 kg, 10.5 mol) and p-toluenesulfonic acid (30 g, 0.17 mol).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 5-6 hours. Water will be collected in a Dean-Stark trap. The reaction is complete when no more water is evolved.
-
Cooling: Cool the reaction mixture to room temperature.
Step B: Reduction to this compound
-
Transfer: The solution from Step A is transferred to a 50 L reactor suitable for handling sodium borohydride.
-
Solvent Exchange (Optional but Recommended for Scale-up): The toluene can be distilled off under reduced pressure and replaced with tetrahydrofuran (THF, 10 L) for the reduction step.
-
Reduction: Cool the solution to 10-15 °C. In a separate vessel, prepare a suspension of sodium borohydride (0.76 kg, 20.0 mol) in THF (6.0 L). Add the sodium borohydride suspension to the reactor portion-wise over 2-3 hours, maintaining the internal temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-5 hours. Monitor the progress by HPLC or TLC until the starting material is consumed.
-
Quenching: (Caution: Exothermic reaction and hydrogen evolution) . Cool the reactor to 0-5 °C. Slowly and carefully add acetic acid (approx. 1.2 L) dropwise to quench the excess sodium borohydride. The temperature should be kept below 20 °C.
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF. Add water (10 L) and ethyl acetate (10 L). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Washing and Drying: Combine the organic layers and wash with saturated brine (10 L). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic layer under reduced pressure to obtain the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to yield this compound as a colorless oil. (Expected yield: 1.4 - 1.5 kg, 80-86%).
Protocol 2: Synthesis of a Derivative via Reductive Amination
This protocol describes the N-benzylation of this compound as a representative example.
-
Reactor Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (174.2 g, 1.0 mol) in dichloromethane (DCM, 1 L).
-
Aldehyde Addition: Add benzaldehyde (111.4 g, 1.05 mol) to the solution and stir at room temperature for 1 hour to facilitate iminium ion formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (254.3 g, 1.2 mol) portion-wise over 30 minutes. The addition may cause a slight exotherm and effervescence.
-
Reaction: Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (1 L). Stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter the solution and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the N-benzylated derivative.
Data Presentation and Visualization
Table 1: Reagent Stoichiometry and Yield for Protocol 1
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Equivalents |
| N-Boc-1,2-ethylenediamine | 160.21 | 10.0 | 1.60 kg | 1.0 |
| Paraformaldehyde | 30.03 | 10.5 | 0.315 kg | 1.05 |
| p-Toluenesulfonic acid | 172.20 | 0.17 | 30 g | 0.017 |
| Sodium Borohydride | 37.83 | 20.0 | 0.76 kg | 2.0 |
| Product | 174.24 | ~8.3 | ~1.45 kg | ~83% Yield |
Diagrams
Caption: Workflow for the synthesis of this compound and its derivatives.
Caption: Key considerations for the safe scale-up of the synthesis.
Conclusion
The successful scale-up synthesis of this compound and its derivatives is a multi-faceted challenge that extends beyond simple stoichiometric calculations. It requires a deep understanding of the underlying reaction mechanisms to control selectivity, a rigorous approach to process safety and thermal management to mitigate risks, and the implementation of robust analytical methods to ensure quality and consistency. The protocols and considerations outlined in this guide are designed to provide a solid foundation for researchers and process chemists to develop safe, efficient, and scalable manufacturing processes for this important class of pharmaceutical intermediates. By integrating principles of chemical engineering and process safety early in the development cycle, the transition from lab to plant can be navigated successfully.
References
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
- Slideshare. (n.d.). Process Chemistry (Case Study and Impurities in APIs). [Link]
- Webb, D., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1374-1391. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.). API Case Study: Praziquantel. [Link]
- IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. [Link]
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). (E)
- ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
- ResearchGate. (n.d.). Safety Evaluation of Sodium Borohydride in Dimethylacetamide. [Link]
- Green Chemistry Teaching and Learning Community (GCTLC). (n.d.). Amines in Pharmaceutical Synthesis. [Link]
- ResearchGate. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- Szabo-Scandic. (n.d.). Sodium borohydride. [Link]
- ResearchGate. (n.d.). Yields and purities on mono-Boc protection of diamines (1a-9a). [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- University of California. (2012).
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 2-(methylamino)
- PubChem. (n.d.). tert-Butyl methyl(2-(methylamino)ethyl)
- Synthesis. (2017). tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)
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- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of tert-Butyl 2-(methylamino)ethylcarbamate in the Synthesis of Novel PCSK9 Inhibitors
Introduction: Targeting PCSK9—A New Frontier in Cardiovascular Drug Discovery
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This action reduces the liver's ability to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a primary contributor to atherosclerotic cardiovascular disease. The development of inhibitors that disrupt the PCSK9-LDLR interaction is a validated and potent therapeutic strategy for managing hypercholesterolemia.[1][2] While pioneering therapies have been dominated by monoclonal antibodies, the quest for orally bioavailable small molecule and macrocyclic peptide inhibitors represents a major focus of contemporary drug discovery.[3][4]
These next-generation inhibitors offer the promise of improved patient compliance and accessibility. Their synthesis, however, often involves complex, multi-step sequences requiring precisely functionalized building blocks. This guide focuses on a key reagent, tert-Butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1), and elucidates its critical role in constructing advanced precursors for a novel class of PCSK9 antagonists. We will provide detailed protocols, explain the chemical rationale, and present a clear workflow for its application.
The Building Block: this compound
This compound is a bifunctional molecule of significant utility in medicinal chemistry. Its structure incorporates a secondary methylamine and a primary amine protected by a tert-butoxycarbonyl (Boc) group.
Molecular Structure:
Caption: Structure of this compound.
The strategic value of this molecule lies in the orthogonal nature of its two amine functionalities:
-
Secondary Amine (-NH(CH₃)): This nucleophilic center is readily available for reaction, such as alkylation, allowing for the introduction of the diamine motif into a larger molecular scaffold.
-
Boc-Protected Primary Amine (-NHBoc): The Boc group is a robust and widely used protecting group that renders the primary amine unreactive under various conditions, including nucleophilic additions and couplings.[5][6] It can be selectively removed later in the synthetic sequence under acidic conditions, unmasking the primary amine for further elaboration, such as amide bond formation or cyclization.[6][7]
This differential reactivity is fundamental to its application, enabling chemists to perform sequential and site-selective modifications, a cornerstone of complex molecule synthesis.
Application in the Synthesis of a PCSK9 Antagonist Precursor
A key application of this compound is demonstrated in the synthesis of precursors for complex macrocyclic PCSK9 inhibitors, such as those described in patent US11484565B2. The following protocol details a nucleophilic substitution reaction where the secondary amine of the title compound displaces a leaving group (bromide or iodide) to form a more complex intermediate.
Workflow Diagram: Synthesis of Intermediate B-5
Caption: Synthetic workflow for Intermediate B-5.
Detailed Experimental Protocol
This protocol is adapted from the procedure for the synthesis of Intermediate B-5 as disclosed in patent US11484565B2.
Reaction Scheme:
(Self-generated image representing the reaction described in US11484565B2, Step E)
Objective: To synthesize the PCSK9 antagonist precursor (Intermediate B-5) via nucleophilic substitution.
Materials & Reagents:
| Reagent | CAS No. | Molecular Wt. | Amount (mmol) | Molar Eq. |
| Intermediate B-4 (as halo-propanoate) | N/A | ~255-303 g/mol | 1.436 | 1.0 |
| tert-Butyl (2-(methylamino)ethyl)carbamate | 122734-32-1 | 174.24 g/mol | 7.18 | 5.0 |
| Ethanol (EtOH), Anhydrous | 64-17-5 | 46.07 g/mol | 4 mL | Solvent |
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Magnetic stir plate
-
Nitrogen/Argon inlet for inert atmosphere (optional but recommended)
-
Rotary evaporator for solvent removal
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add a solution of Intermediate B-4 (400.0 mg, 1.436 mmol, 1.0 eq) dissolved in anhydrous ethanol (4 mL).
-
Addition of Nucleophile: To the stirred solution at room temperature, add tert-butyl (2-(methylamino)ethyl)carbamate (1251 mg, 7.18 mmol, 5.0 eq).
-
Causality Note: A significant excess of the nucleophile is used to drive the reaction to completion and minimize potential side reactions, such as elimination, especially if the reaction is heated. The secondary amine is a soft nucleophile, well-suited for displacing primary halides.
-
-
Reaction Progress: Stir the resulting mixture at room temperature for 16 hours (overnight).
-
Trustworthiness Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material (Intermediate B-4).
-
-
Work-up: After 16 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. This will yield the crude Intermediate B-5.
-
Purification (if necessary): The patent notes that the residue is used in the next step, but for analytical purposes or if higher purity is required, the crude product can be purified by silica gel column chromatography.
Conclusion and Field Insights
The successful synthesis of Intermediate B-5 showcases the strategic utility of this compound as a versatile building block. By employing this reagent, synthetic chemists can introduce a differentially protected diamine fragment into a target molecule in a single, efficient step. The secondary amine provides a reactive handle for chain extension, while the Boc-protected primary amine remains shielded, ready for deprotection and subsequent transformation in a later stage of the synthesis. This approach is fundamental to building the complex architecture of modern therapeutics like macrocyclic peptide PCSK9 inhibitors, bridging the gap between traditional small molecules and biologics. The protocol described herein is robust and scalable, providing a reliable method for researchers engaged in the development of next-generation cardiovascular drugs.
References
- Practical synthesis of PCSK9 inhibitor MK-0616. American Chemical Society. [Link]
- Solution phase strategies for the synthesis of macrocyclic peptides: Process development of PCSK9 inhibitor MK-0616. ACS Fall 2025. [Link]
- Synthesis of a Complex and Highly Potent PCSK9 Inhibitor.
- Total Synthesis of Enlicitide Decanoate. Journal of the American Chemical Society. (2025). [Link]
- Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity.
- PCSK9 antagonist compounds.
- PCSK9 inhibitors: a patent review 2018-2023. PubMed. (2024). [Link]
- Streamlining Patent Analysis To Jump-Start Your Drug Discovery.
- Carbamate Protective Groups.
- Protective Groups. Organic Chemistry Portal. [Link]
- Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols.
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- 1. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Practical synthesis of PCSK9 inhibitor MK-0616 - American Chemical Society [acs.digitellinc.com]
- 4. PatSight - Streamlining Patent Analysis To Jump-Start Your Drug Discovery [xinsight-ai.com]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Selective Mono-Boc Protection of N-Methylethylenediamine
Objective: To provide researchers, scientists, and drug development professionals with a comprehensive guide to selectively synthesize tert-butyl 2-(methylamino)ethylcarbamate by preventing the formation of the di-Boc byproduct during the protection of N-methylethylenediamine.
Introduction
N-methylethylenediamine is a valuable bifunctional building block possessing both a primary and a secondary amine. In multi-step organic synthesis, selectively functionalizing one amine while leaving the other free is a frequent and critical challenge.[1] The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability under many conditions and its straightforward removal under acidic protocols.[2]
However, the similar nucleophilicity of the two amine groups in N-methylethylenediamine often leads to a mixture of mono- and di-protected products, complicating purification and reducing the yield of the desired intermediate, this compound.[1][2] This guide provides a deep dive into the underlying chemical principles, troubleshooting common issues, and offers validated protocols to achieve high selectivity for the desired mono-protected product.
Frequently Asked Questions (FAQs)
Q1: Why is selective mono-protection of N-methylethylenediamine so challenging?
The primary challenge stems from the competing reactivity of the two amine groups. The primary amine is less sterically hindered, making it an easier target for the bulky di-tert-butyl dicarbonate (Boc₂O) reagent. Conversely, the secondary amine is more basic and inherently more nucleophilic due to the electron-donating effect of its methyl group. This creates a delicate balance where reaction conditions can easily favor either non-selective protection or the formation of the undesired di-Boc byproduct.
Q2: What is di-Boc formation and what conditions favor it?
Di-Boc formation is the reaction where both the primary and secondary amines of N-methylethylenediamine are protected with a Boc group. This side reaction is generally favored by:
-
Stoichiometry: Using more than one equivalent of Boc₂O.
-
Catalysts: The presence of a highly effective acylation catalyst, such as 4-(dimethylamino)pyridine (DMAP), significantly accelerates the protection of the more hindered secondary amine, leading to the di-Boc product.[1][3]
-
Higher Temperatures: Increased thermal energy can overcome the steric barrier for the secondary amine's reaction.
Q3: Which amine—primary or secondary—is protected when forming this compound?
The target compound, this compound (CAS 122734-32-1), is the product of selective Boc protection on the primary amine .[4][5] The protocols in this guide are optimized to favor this outcome.
Q4: How does the acid-mediated protection method enhance selectivity?
The acid-mediated method is a highly effective strategy that exploits the difference in basicity between the two amines.[6][7] The secondary amine is more basic than the primary amine. By adding one equivalent of a strong acid (like HCl), the more basic secondary amine is preferentially protonated, forming an ammonium salt.[7] This protonated amine is no longer nucleophilic and cannot react with Boc₂O. The less basic primary amine remains as a free base, allowing it to react selectively with the Boc anhydride.[6][7]
Troubleshooting Guide
This section addresses common problems encountered during the selective mono-Boc protection of N-methylethylenediamine.
Problem 1: My reaction yielded primarily the di-Boc protected product.
This is the most common issue and indicates a loss of selectivity.
dot
Caption: Troubleshooting workflow for excessive di-Boc formation.
Causality & Solutions:
-
Incorrect Stoichiometry: Using even a slight excess of Boc₂O can lead to the di-substituted product once the initial mono-protection is complete.
-
Solution: Carefully control the stoichiometry. Use 1.0 equivalent or slightly less (e.g., 0.95 eq) of Boc₂O relative to the limiting amine if you are not using an excess of the diamine.
-
-
Reaction Temperature Too High: Higher temperatures provide sufficient energy to overcome the steric hindrance around the secondary amine, reducing selectivity.
-
Solution: Perform the reaction at low temperatures. A range of -10°C to -30°C is reported to significantly improve selectivity for the primary amine.[1]
-
-
Presence of DMAP: DMAP is a powerful nucleophilic catalyst that dramatically accelerates Boc protection, including the reaction at the sterically hindered secondary amine.[8] It is commonly used for complete (di-)protection.[1]
-
Solution: Do not use DMAP if mono-protection is the goal. A non-nucleophilic base like triethylamine (TEA) is preferred if a base is needed.[1]
-
-
Slow Addition: If adding the diamine to the Boc anhydride, localized excesses of the anhydride can occur.
-
Solution: Always add the Boc₂O (or a solution of it) slowly to the cooled solution of the diamine.[2]
-
Problem 2: The reaction is slow or results in a low yield of any protected product.
Causality & Solutions:
-
Weakly Nucleophilic Amine: While unlikely to be the primary issue with this substrate, suboptimal conditions can slow the reaction.
-
Solution: Ensure your reagents are pure. If using the acid-mediated method, ensure exactly one equivalent of acid is used; excess acid will protonate both amines and halt the reaction.
-
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent.
-
Inefficient Base (if used): In the standard protocol, a base helps to neutralize the acid byproduct and drive the reaction forward.[9]
-
Solution: Use a suitable non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8]
-
Optimized Experimental Protocols
The choice of protocol depends on the desired selectivity, scale, and available reagents. The acid-mediated approach is highly recommended for achieving the best selectivity.
Method 1: Standard Mono-Boc Protection (Stoichiometry & Temperature Control)
This method relies on kinetic control by using low temperatures and a slight excess of the diamine to statistically favor mono-protection of the more accessible primary amine.[1]
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve N-methylethylenediamine (3.0 eq) in acetonitrile (use enough to fully dissolve, e.g., ~10 mL per gram of diamine).
-
Cool the solution to -30 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Add triethylamine (TEA, 1.2 eq) to the cooled solution and stir for 5 minutes.
-
Slowly, over 30 minutes, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a minimal amount of acetonitrile.
-
Maintain the reaction at -30 °C for 1 hour, then allow it to slowly warm to room temperature while stirring for an additional 2 hours.
-
Monitor the reaction progress using TLC or LC-MS to check for the consumption of Boc₂O and the formation of the product.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate this compound.
Method 2: Acid-Mediated Selective Mono-Boc Protection (Highest Selectivity)
This is the most robust method for selective protection of the primary amine. It deactivates the more basic secondary amine via in situ salt formation.[1][6][7]
dot
Caption: Mechanism of acid-mediated selective mono-Boc protection.
Step-by-Step Protocol:
-
Dissolve N-methylethylenediamine (1.0 eq) in anhydrous methanol (~0.5 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Generate HCl in situ by the dropwise addition of chlorotrimethylsilane (Me₃SiCl, 1.0 eq).[6] Alternatively, a pre-titrated solution of HCl in an organic solvent can be used.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the monohydrochloride salt.
-
To this stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), either neat or dissolved in a minimal amount of methanol.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting diamine is consumed, concentrate the mixture under reduced pressure.
-
Dilute the residue with water and adjust the pH to >10 with aqueous NaOH to deprotonate the secondary amine salt.
-
Extract the product with dichloromethane or ethyl acetate (3x).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pure mono-protected product, often without the need for column chromatography.[7]
Data Summary & Comparison of Methods
The following table summarizes the performance of different methods for the mono-Boc protection of N-methylethylenediamine, allowing for an informed choice based on experimental goals.
| Method | Key Reagents | Typical Yield | Reaction Time | Temperature (°C) | Selectivity Notes | Reference |
| Standard Protection | Boc₂O, TEA, excess diamine | ~66% | 2 hours | -30 to RT | Moderate selectivity; relies on kinetic and stoichiometric control. | [1] |
| Acid-Mediated | Boc₂O, HCl (from Me₃SiCl) | 72-95% | 1-2 hours | 0 to RT | Excellent selectivity for the primary amine due to electronic deactivation. | [1][6][7] |
| Enzymatic Protection | Boc₂O, Candida antarctica lipase B | ~78% | 12 hours | 35 | High selectivity under very mild, green conditions. | [1] |
References
- A Comparative Guide to Boc Protection Methods for N-methylethylenediamine. (2025). BenchChem. URL
- Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. (2025). BenchChem. URL
- PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. (2025). BenchChem. URL
- Mastering Organic Synthesis with this compound: Insights from a Leading Chinese Supplier. NINGBO INNO PHARMCHEM CO.,LTD. URL
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). SciELO México. URL
- Synthesis method of this compound. (CN104086460B).
- Application Note – N-Boc protection. Sigma-Aldrich. URL
- Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2002). The Journal of Organic Chemistry. URL
- Selective Mono‐BOC Protection of Diamines. (2007).
- Boc Protecting Group for Amines. Chemistry Steps. URL
- Technical Support Center: Improving the Yield of Boc Protection Reactions. (2025). BenchChem. URL
- The Chemistry of the Boc Protecting Group. (2025). BenchChem. URL
Sources
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- 4. nbinno.com [nbinno.com]
- 5. CN104086460B - Synthesis method of this compound - Google Patents [patents.google.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"tert-Butyl 2-(methylamino)ethylcarbamate" side reactions and byproduct identification
Technical Support Center: Synthesis of tert-Butyl 2-(methylamino)ethylcarbamate
A Guide to Troubleshooting Side Reactions and Byproduct Identification
Welcome to the technical support guide for the synthesis and purification of this compound. This document is designed for researchers, chemists, and process development scientists to navigate the common challenges associated with the selective Boc-protection of N-methylethylenediamine. As a key intermediate in pharmaceutical development, ensuring the purity and minimizing byproducts in the synthesis of this compound is critical.[1][2] This guide provides in-depth, experience-driven answers to frequently encountered issues, detailed analytical protocols, and logical troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered during the synthesis of this compound.
Q1: I'm getting a low yield of my desired product. What are the likely causes?
A1: Low yields are typically traced back to three primary factors: reaction stoichiometry, reaction conditions, or reagent quality.
-
Sub-optimal Stoichiometry: The molar ratio between N-methylethylenediamine and the Boc-protecting agent, di-tert-butyl dicarbonate (Boc₂O), is the most critical parameter. Using an insufficient amount of Boc₂O will naturally lead to incomplete conversion and a significant amount of unreacted starting material remaining.[3] Conversely, using a large excess can drive the formation of the di-Boc byproduct.[3]
-
Incorrect Reaction Conditions: Temperature control is crucial for selectivity. The reaction is often initiated at a low temperature (e.g., -30 °C to 0 °C) before being allowed to warm to room temperature.[4][5] This initial cooling helps manage the exothermic nature of the reaction and favors the kinetic protection of the more nucleophilic primary amine. Insufficient reaction time can also result in an incomplete reaction.
-
Reagent and Solvent Quality: The presence of water in the reaction can hydrolyze the Boc anhydride, reducing its effective concentration. Ensure that all solvents are anhydrous and that the Boc₂O is of high purity and has been stored properly.
Q2: I have a major impurity with a mass of 274.4 g/mol . What is it and how can I prevent it?
A2: This mass corresponds to the di-protected byproduct, tert-Butyl 2-(tert-butoxycarbonyl(methyl)amino)ethylcarbamate. This is the most common byproduct in this synthesis.
-
Causality of Formation: N-methylethylenediamine has two nucleophilic sites: a primary amine and a secondary amine. While the primary amine is more sterically accessible and generally more nucleophilic, the secondary amine can also react with Boc₂O, especially if reaction conditions are not optimized. This leads to the addition of a second Boc group.
-
Prevention Strategies:
-
Control Stoichiometry: The most effective method is to carefully control the stoichiometry. Using a slight excess of the diamine starting material relative to the Boc₂O can help minimize the di-protection.[4][6] A common strategy involves using 3.0 equivalents of N-methylethylenediamine to 1.0 equivalent of Boc₂O.[4]
-
Slow Addition at Low Temperature: Add the Boc₂O solution dropwise to the cooled solution of the diamine.[5] This maintains a low concentration of the electrophile (Boc₂O), favoring reaction at the more reactive primary amine site and minimizing the chance of a second reaction.
-
Acid-Mediated Protection: An alternative method involves the in situ formation of the monohydrochloride salt of the diamine. This protonates one of the amino groups, effectively deactivating it and promoting mono-protection.[4]
-
Q3: My LC-MS analysis shows an unexpected peak with a mass suggesting a urea-type structure. Is this possible?
A3: Yes, the formation of urea derivatives is a known, albeit less common, side reaction in carbamate chemistry.[7]
-
Mechanism of Formation: Urea byproducts can form if an isocyanate intermediate is generated. Under certain conditions, particularly at elevated temperatures, a carbamate can eliminate tert-butanol to form an isocyanate.[8] This highly reactive isocyanate can then be trapped by any available amine (such as the starting material or the product itself) to form a stable urea derivative.[9][10]
-
Mitigation:
-
Strict Temperature Control: Avoid excessive heating of the reaction mixture or during workup.
-
Choice of Base: While triethylamine (TEA) is common, stronger, non-nucleophilic bases might influence this pathway differently. Using DMAP as a catalyst, for instance, is sometimes associated with urea formation at higher temperatures.[4][7]
-
Q4: What is the best analytical approach to determine the purity of my product and identify these byproducts?
A4: A multi-technique approach is recommended for comprehensive analysis.
-
Initial Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for routine purity checks and quantification.[11] It can effectively separate the starting material, the desired mono-Boc product, and the di-Boc byproduct.
-
Impurity Identification (LC-MS): Liquid Chromatography-Mass Spectrometry is invaluable for identifying unknown peaks. It provides the molecular weight of the impurities, which is often the first and most crucial piece of evidence (e.g., identifying the mass of the di-Boc byproduct).[11][12]
-
Structural Confirmation (NMR): Nuclear Magnetic Resonance spectroscopy provides detailed structural information, confirming the identity of the product and byproducts.[11] For example, in the ¹H NMR spectrum, the di-Boc byproduct will lack the N-H proton signal of the secondary amine and show distinct shifts for the methylene protons adjacent to the newly protected nitrogen.
-
Residual Solvent Analysis (GC): Gas Chromatography is used to quantify residual solvents from the synthesis and purification steps.[13]
Troubleshooting & Analytical Workflows
Workflow for Low Yield Investigation
This workflow provides a logical path to diagnose the cause of poor reaction yields.
Caption: A logical workflow for troubleshooting low product yields.
Workflow for Unknown Impurity Identification
This process outlines the steps from detecting an unknown peak to confirming its structure.
Caption: A systematic workflow for identifying unknown byproducts.
Key Byproducts & Identification Data
The table below summarizes the key species involved in the synthesis and their expected analytical signatures.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Features |
| N-Methylethylenediamine (Starting Material) | H₂N-CH₂-CH₂-NH-CH₃ | 74.13 | Two distinct N-H signals in ¹H NMR; primary and secondary amine reactivity. |
| This compound (Product) | Boc-NH-CH₂-CH₂-NH-CH₃ | 174.24 | Presence of Boc group (~1.4 ppm, 9H singlet in ¹H NMR); retention of one N-H proton. |
| Di-Boc Byproduct | Boc-NH-CH₂-CH₂-N(Boc)-CH₃ | 274.35 | Absence of secondary N-H proton; two distinct Boc group signals in ¹H NMR. |
| Urea Byproduct (Example) | Product-N(H)-C(O)-N(H)-Starting Material | 277.39 | Presence of a carbonyl signal (~155-165 ppm in ¹³C NMR); additional N-H signals. |
Detailed Analytical Protocols
Protocol 1: HPLC Purity Analysis
This protocol is designed for the routine purity assessment of the final product.[11]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient:
-
0-20 min: 5% to 95% Solvent B.
-
20-25 min: Hold at 95% Solvent B.
-
25-26 min: 95% to 5% Solvent B.
-
26-30 min: Hold at 5% Solvent B for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg/mL of the sample in the initial mobile phase composition (95:5 Water:Acetonitrile).
Protocol 2: LC-MS Byproduct Identification
This protocol is adapted for identifying impurities based on molecular weight.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI source).
-
Chromatography: Use the same column and gradient conditions as described in the HPLC protocol above to ensure peak correlation.
-
MS Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: 50 - 500 m/z.
-
Analysis: Look for the [M+H]⁺ ions corresponding to the expected molecular weights of the product and potential byproducts (e.g., 175.2 for product, 275.3 for di-Boc).
-
References
- A Comparative Guide to Boc Protection Methods for N-methylethylenediamine. Benchchem.
- Urea Formation - Common Conditions. Organic Chemistry Portal.
- Improved Synthesis of Unsymmetrical Ureas via Carbam
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Compar
- Common side reactions with N-Boc-N-methylethylenediamine. Benchchem.
- Mastering Organic Synthesis with this compound: Insights from a Leading Chinese Supplier. NINGBO INNO PHARMCHEM CO.,LTD.
- Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. Benchchem.
- tert-Butyl 2-(methylamino)
- N-Boc-N'-methylethylenediamine. Chem-Impex.
- N-Boc-N-methylethylenediamine | 121492-06-6. ChemicalBook.
- EXPERIMENTAL PROCEDURES. Beilstein Journals.
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- What is N-Boc-N-methylethylenediamine and how is it synthesized?. Guidechem.
Sources
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- 5. N-Boc-N-methylethylenediamine | 121492-06-6 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | 122734-32-1 [chemicalbook.com]
- 13. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Purification of tert-Butyl 2-(methylamino)ethylcarbamate Reaction Mixtures
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of tert-Butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this versatile intermediate with high purity. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical and spectral properties of pure this compound?
Pure this compound is typically a colorless to very pale yellow oil or a low-melting solid.[1][2] Its physical state can depend on residual solvents and purity. Accurate characterization is crucial for confirming purity.
Table 1: Physicochemical and Spectral Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O₂ | [2] |
| Molecular Weight | 174.24 g/mol | [2] |
| Appearance | Colorless to pale yellow oil or low-melting solid | [1][2] |
| ¹H NMR (CDCl₃) | See detailed breakdown in the Troubleshooting section | [3][4] |
| ¹³C NMR (CDCl₃) | See detailed breakdown in the Troubleshooting section | [3] |
| Mass Spec (ESI+) | Expected [M+H]⁺: 175.14 | [1] |
Q2: What are the most common impurities I should expect from its synthesis?
Impurities are highly dependent on the synthetic route. Common methods include reductive amination of N-Boc-ethylenediamine or alkylation of a protected amine, and each has a characteristic impurity profile.[5][6]
Table 2: Common Impurities and Their Origins
| Impurity | Potential Source/Synthetic Route | Recommended Removal Strategy |
| N-Boc-ethylenediamine | Unreacted starting material from reductive amination. | Acidic wash during extraction; Flash chromatography. |
| tert-Butyl (2-((tert-butoxycarbonyl)(methyl)amino)ethyl)carbamate (Di-Boc Adduct) | Over-protection of the secondary amine with Boc₂O. | Flash chromatography. |
| tert-Butyl (2-(dimethylamino)ethyl)carbamate | Dialkylation byproduct if methylating agents are used.[5] | Acidic wash (careful pH control); Flash chromatography. |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from Boc-protection step. | Basic wash (hydrolyzes Boc₂O); Flash chromatography. |
| Solvent Residues (THF, Toluene, DCM) | Solvents used in reaction and workup. | Concentration under high vacuum; Solvent exchange. |
| Inorganic Salts | Byproducts from reagents (e.g., NaBH₄) and workup.[6] | Aqueous washes during extraction. |
Q3: How stable is this compound during purification and storage?
The primary point of instability is the tert-butoxycarbonyl (Boc) protecting group.
-
Acidic Conditions: The Boc group is highly labile to strong acids like trifluoroacetic acid (TFA) or concentrated HCl, which are often used for its removal.[7][8][9] Exposure to even moderately acidic conditions (pH < 4) for prolonged periods during an aqueous workup or on silica gel can lead to partial or complete deprotection.
-
Basic Conditions: The carbamate linkage is generally stable to bases. Procedures often involve adjusting the aqueous phase to a high pH (e.g., pH 12) with NaOH or NaHCO₃ during extraction, which the compound tolerates well for short periods.[1][10]
-
Thermal Stress: While distillation under reduced pressure is a viable purification method, prolonged exposure to high temperatures can cause decomposition.[6][11] Thermal deprotection of Boc groups is also a known phenomenon, though it typically requires temperatures above 150°C.[12][13][14]
For long-term storage, it is best to keep the compound in a cool, dark place under an inert atmosphere.
Troubleshooting Guide: Common Purification Challenges
Problem 1: My final product is a viscous, discolored oil, but I expect a clean product. What's causing this and how do I fix it?
Causality: Discoloration and high viscosity often point to the presence of high-boiling point non-volatile impurities or polymeric byproducts. This can result from side reactions during synthesis, especially if reaction temperatures were not well-controlled.
Solution Workflow:
-
Initial Analysis: First, obtain a ¹H NMR spectrum to assess the level of purity. If the product is >90% pure but discolored, a simple workup may suffice. If significant impurities are present, a more rigorous method is needed.
-
Decolorization: A charcoal treatment can be effective. Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated carbon, stir for 15-30 minutes, and filter through a pad of Celite®.
-
Purification Method Selection:
-
For Thermally Stable Impurities: If NMR suggests the impurities are starting materials or simple byproducts, proceed with flash column chromatography.
-
For Non-Volatile Impurities: If the desired product is the main component, purification by vacuum distillation can be highly effective.[6] Ensure your vacuum is sufficiently high (<1 mmHg) to lower the boiling point and prevent thermal degradation.
-
Problem 2: My yield is very low after an aqueous acid-base extraction. Where did my product go?
Causality: Low recovery during extraction is a frequent issue stemming from incorrect pH adjustment, emulsion formation, or suboptimal solvent choice. The amphiphilic nature of your product—having both a polar amine head and a greasy Boc group—can make it behave like a surfactant, leading to emulsions.
Troubleshooting Steps:
-
Check the pH of Aqueous Layers: Before discarding any aqueous layer, check its pH.
-
Acidic Layer: If you performed an acidic wash (e.g., with 1M HCl) to remove basic impurities, your product (pKa of the secondary amine is ~10-11) will be protonated and partition into the aqueous phase. You must re-basify this layer to pH >12 and re-extract with an organic solvent to recover your product.
-
Basic Layer: During the main extraction from a basified reaction mixture, ensure the pH is robustly basic (pH 12) to keep your product in its free base form, maximizing its solubility in the organic phase.[1]
-
-
Breaking Emulsions: If a persistent emulsion forms at the interface:
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
-
Filter the entire mixture through a pad of Celite®.
-
Allow the separatory funnel to stand for an extended period (30+ minutes).
-
-
Solvent Choice: Dichloromethane (DCM) or a 3:1 mixture of Chloroform:Isopropanol is often more effective than ethyl acetate for extracting polar amines.
Workflow Diagram: Acid-Base Extraction Logic
Caption: Decision workflow for a robust acid-base extraction.
Problem 3: The Boc group is cleaving during my silica gel column chromatography. How can I prevent this?
Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the hydrolysis of the acid-sensitive Boc group, especially when using protic solvents like methanol in the eluent.[9][15]
Preventative Measures & Protocol:
-
Neutralize the Silica: Before packing the column, slurry the silica gel in the starting eluent containing 0.5-1% triethylamine (NEt₃) or ammonia. This deactivates the acidic silanol groups.
-
Optimize the Solvent System:
-
Use an eluent system with minimal protic character. A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point.
-
If more polarity is required, use dichloromethane with a gradient of methanol. The added base is critical in this case.
-
Recommended Starting System: A gradient of 0% to 10% Methanol in Dichloromethane, with 0.5% NEt₃ added to both solvents.
-
-
Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase like neutral alumina or Florisil®.
Protocol 1: Purification via Neutralized Flash Chromatography
-
Preparation: In a beaker, add the required amount of silica gel. Add your starting eluent (e.g., 98:2 DCM:MeOH + 0.5% NEt₃) and make a slurry.
-
Packing: Pour the slurry into your column and pack using standard techniques.
-
Loading: Dissolve your crude product in a minimal amount of DCM. Pre-adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load it carefully onto the top of the column bed.
-
Elution: Run the column with your gradient system, collecting fractions and monitoring by TLC (stain with ninhydrin or potassium permanganate).
-
Workup: Combine the pure fractions. It is crucial to remove the triethylamine during concentration. This can be achieved by co-evaporating with a solvent like toluene under reduced pressure.
Problem 4: My NMR shows my product, but also another set of signals with a large singlet at ~1.5 ppm. What is it?
Causality: You are likely seeing a mixture of your desired mono-Boc product and a di-Boc byproduct, tert-Butyl (2-((tert-butoxycarbonyl)(methyl)amino)ethyl)carbamate. The two large singlets correspond to the two distinct tert-butyl groups. This occurs when the secondary amine is also protected by Boc₂O.
Identification and Removal:
-
¹H NMR Analysis: The di-Boc adduct will lack the N-H proton of the carbamate and the secondary amine proton. It will have two large singlets in the 1.4-1.5 ppm region. Your desired product has one Boc singlet and exchangeable N-H protons.
-
LC-MS Analysis: The di-Boc adduct will have a molecular weight of 274.29 g/mol ([M+H]⁺ = 275.2).
-
Removal: The polarity difference between the mono- and di-Boc species is significant. Flash column chromatography, as described in Problem 3 , is the most effective method for separation. The di-Boc adduct is less polar and will elute earlier than your desired product.
Table 3: Comparative ¹H NMR Data for Purity Assessment
| Proton Assignment | This compound (Product) | Di-Boc Adduct (Impurity) |
| -C(CH₃)₃ | ~1.44 ppm (s, 9H) | ~1.46 ppm (s, 9H), ~1.48 ppm (s, 9H) |
| -NH-CH₃ | ~2.45 ppm (s, 3H) | ~2.85 ppm (s, 3H) |
| -CH₂-NH(Boc) | ~3.25 ppm (q, 2H) | ~3.35 ppm (t, 2H) |
| -CH₂-NH(Me) | ~2.70 ppm (t, 2H) | ~3.45 ppm (t, 2H) |
| Boc N-H | ~5.2 ppm (br s, 1H) | Absent |
| Secondary N-H | ~1.6 ppm (br s, 1H) | Absent |
Final Purity Assessment Workflow
Caption: A workflow for final purity verification.
References
- ChemicalBook. (n.d.). This compound | 122734-32-1.
- Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473.
- Google Patents. (2014). CN104086460B - Synthesis method of this compound.
- Patsnap. (n.d.). Synthesis method of this compound - Eureka.
- BenchChem. (n.d.). Technical Support Center: Purification of Carbamic Acid Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Butanol, 2-methyl-, carbamate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound: Insights from a Leading Chinese Supplier.
- BenchChem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
- Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ResearchGate. (2024). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- BenchChem. (n.d.). A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)carbamate and Related Compounds.
- BenchChem. (n.d.). Navigating the Spectral Landscape: A Comparative Guide to tert-Butyl (2-(benzylamino)ethyl)carbamate 1H NMR Analysis.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104086460B - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. researchgate.net [researchgate.net]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
"tert-Butyl 2-(methylamino)ethylcarbamate" stability issues in acidic or basic media
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of chemical intermediates is crucial for the success of your research. This guide is dedicated to addressing the stability of tert-Butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1), a key building block in pharmaceutical and organic synthesis.[1][2][3]
Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. This document moves beyond a simple FAQ, offering a structured approach to understanding and managing the stability of this versatile molecule in both acidic and basic media.
Frequently Asked Questions (FAQs): Core Stability Principles
This section addresses the fundamental stability characteristics of the tert-butyloxycarbonyl (Boc) protecting group, which is the key feature of this molecule.
Q1: What is the general stability profile of the Boc group on this molecule?
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group precisely because of its predictable stability profile.[4][5] It is engineered to be highly stable towards most nucleophiles and basic conditions, allowing for selective reactions elsewhere in a molecule.[5][6] However, its defining characteristic is its lability (instability) under acidic conditions.[4][7][8] This acidic cleavage is the standard method for its removal.[9]
Q2: Why is this compound fundamentally unstable in acidic media?
The instability is a designed feature, not a flaw. The mechanism of acid-catalyzed cleavage is a classic example of protecting group strategy.[8] The process occurs in several steps:
-
Protonation: A strong acid (like Trifluoroacetic Acid - TFA, or Hydrochloric Acid - HCl) protonates the carbonyl oxygen of the carbamate.[7][8][10] This step makes the carbonyl carbon more electrophilic.
-
Cation Formation: The molecule then fragments, eliminating a highly stable tert-butyl carbocation.[8][10] The stability of this tertiary carbocation is the primary thermodynamic driving force for the reaction.
-
Decarboxylation: This fragmentation results in an unstable carbamic acid intermediate, which rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free primary amine.[7][10]
This entire process is efficient and often occurs at room temperature, making the Boc group orthogonal to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[4]
dot
Caption: Workflow for diagnosing the cause of low product yield.
Solutions & Protocols:
-
Verify Starting Material Purity: Before use, always run a quick purity check.
-
TLC: Spot the starting material against a known pure standard. The degraded diamine product will have a much lower Rf in most solvent systems.
-
NMR: Check the ¹H NMR spectrum. The presence of the deprotected product will be evident. The integral of the tert-butyl singlet (~1.4 ppm) should correspond to 9 protons relative to other peaks in the molecule. A diminished integral suggests partial deprotection.
-
-
Implement Strict Handling Protocols:
-
Use fresh, anhydrous solvents from reliable sources.
-
Ensure all glassware is thoroughly cleaned and dried, with no acidic residue.
-
When weighing or transferring the material, do so quickly and reseal the container promptly under an inert atmosphere.
-
Issue 2: Unexpected Side Product with a Mass of +56 Da
Symptom: Your LC-MS analysis shows a significant side product with a mass corresponding to your desired product or starting material plus 56 atomic mass units (the mass of a tert-butyl group, C₄H₈).
Probable Cause: This is a classic sign of tert-butylation. [11]During an intended (or unintended) Boc deprotection, the generated tert-butyl cation, instead of being quenched, acts as an electrophile and alkylates a nucleophilic site on another molecule in the reaction. [12][13]Common nucleophiles include the free secondary amine of this compound itself, other amines, thiols, or electron-rich aromatic rings. [12][13] Solutions & Protocols:
The most effective way to prevent this is by using a "scavenger" in your deprotection reaction. A scavenger is a nucleophilic compound added in excess to trap the reactive tert-butyl cation before it can alkylate your product. [9][11] Table 1: Recommended Scavengers for Preventing tert-Butylation
| Scavenger | Typical Concentration (v/v in TFA) | Notes |
|---|---|---|
| Triethylsilane (TES) | 2-5% | Highly effective. Reacts with the cation to form the stable triethylsilyl ether and ethane. |
| Anisole | 2-5% | A common choice for protecting electron-rich aromatic systems like tryptophan. [9] |
| Thioanisole | 2-5% | Particularly useful for protecting sulfur-containing residues like methionine and cysteine. [9]|
Protocol: Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected substrate in a suitable anhydrous solvent (e.g., dichloromethane, DCM) to a concentration of ~0.1-0.2 M.
-
Scavenger Addition: Add the chosen scavenger (e.g., 5% v/v Triethylsilane) to the solution.
-
Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly add the deprotection acid (e.g., Trifluoroacetic Acid, TFA, typically 25-50% v/v) dropwise.
-
Reaction: Stir the mixture at room temperature and monitor the reaction's progress by TLC or LC-MS (typically complete in 1-2 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual acid. [11]The product is typically isolated as its corresponding salt (e.g., TFA salt).
Issue 3: Incomplete or Sluggish Boc Deprotection
Symptom: After the standard reaction time, a significant amount of starting material remains.
Probable Cause:
-
Insufficient Acid: The concentration or number of equivalents of acid is too low to drive the reaction to completion. [11]* Low Temperature: While starting the reaction at 0°C is good practice to control exotherms, some sterically hindered substrates may require room temperature for the reaction to proceed efficiently. [11]* Short Reaction Time: The reaction may simply need more time. [11]* Water Contamination: The presence of water can interfere with the reaction, especially when using reagents like HCl in dioxane, which can be deactivated by moisture.
Solutions & Protocols:
If a reaction is sluggish, consider the following adjustments. It is recommended to change only one variable at a time to identify the root cause.
-
Increase Reaction Time: Allow the reaction to stir for an additional 1-2 hours, monitoring periodically.
-
Increase Acid Concentration: If time is not effective, a higher concentration of acid may be required.
-
Gentle Warming: Cautiously warm the reaction to 30-40°C. Be aware that this may also increase the rate of side reactions, so this should be a last resort. [11] Table 2: Common Conditions for Complete Boc Deprotection
Reagent System Typical Concentration Solvent Temperature Typical Time Notes Trifluoroacetic Acid (TFA) 20-50% (v/v) Dichloromethane (DCM) 0°C to RT 1-2 hours Most common method. Volatile and corrosive. [9][11] Hydrochloric Acid (HCl) 4M 1,4-Dioxane or Methanol RT 1-4 hours Yields the hydrochloride salt, which can be advantageous. [9][11] | Aqueous HCl | 3-6 M | Toluene or Ethyl Acetate | RT to 65°C | 30 min - 2 hours | Biphasic system can be used for clean work-up. [9][14]|
References
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- MacMillan, J. H. (1979). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University.
- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Pharmaffiliates. (n.d.). CAS No : 122734-32-1 | Product Name : this compound.
- Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound.
- ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Purification Strategies for Removing Unreacted tert-Butyl 2-(methylamino)ethylcarbamate
Welcome to the technical support center. As Senior Application Scientists, we understand that robust and efficient purification is critical to the success of your research. This guide provides in-depth troubleshooting and procedural advice for a common challenge: the removal of unreacted tert-butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1) from your reaction mixture. This versatile building block is valued for its dual functionality, but its inherent basicity and polarity require specific strategies for clean separation.[1]
This guide is structured to help you diagnose the problem, select the appropriate purification method, and execute it effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in removing unreacted this compound?
A1: The main difficulty stems from the compound's key chemical feature: a free, basic secondary amine (-NHCH3). This group imparts both polarity and basicity, which can lead to complications such as product contamination, streaking during column chromatography on silica gel, and the formation of emulsions during aqueous workups. The Boc-protected amine on the other end of the molecule does not share this basicity, a crucial detail for designing purification strategies.
Q2: What is the most direct and generally effective method for its removal?
A2: For most applications where the desired product is neutral or significantly less basic, acid-base liquid-liquid extraction is the most efficient and scalable method. This technique exploits the basicity of the unreacted starting material to selectively move it from an organic solvent into an aqueous layer, leaving the desired product behind.
Q3: My desired product is sensitive to strong acids like HCl. What are my alternatives for extraction?
A3: If your product is acid-labile, you can use a milder acidic wash. A saturated aqueous solution of ammonium chloride (NH₄Cl) or a 5-10% citric acid solution can be effective at protonating the amine without creating a harshly acidic environment. Alternatively, methods that do not rely on pH manipulation, such as column chromatography or crystallization, should be prioritized.
Q4: I'm attempting silica gel chromatography, but my fractions are contaminated, and I see significant streaking on the TLC plate. Why is this happening?
A4: This is a classic issue when purifying basic compounds on standard silica gel. The silica surface is weakly acidic due to silanol (-Si-OH) groups, which strongly and often irreversibly bind to basic amines. This interaction causes the "streaking" or tailing you observe, leading to poor separation. The solution is to neutralize these acidic sites by pre-treating your column or, more commonly, by adding a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to your eluent system.[2]
Part 2: Troubleshooting & Purification Guides
Guide 1: Acid-Base Extraction (The Workhorse Method)
This should be your first-line approach for removing the basic starting material from a less basic or neutral product.
Causality & Principle: The fundamental principle is the reversible conversion of the amine into its salt form. The unreacted this compound contains a secondary amine that is readily protonated by an acid to form an ammonium salt. This salt is ionic and therefore highly soluble in water.[3][4] In contrast, your desired product (assuming it lacks a similarly basic group) will remain neutral and preferentially soluble in an immiscible organic solvent.
Sources
Common impurities in commercial "tert-Butyl 2-(methylamino)ethylcarbamate"
Welcome to the technical support center for tert-Butyl 2-(methylamino)ethylcarbamate (CAS: 122734-32-1). This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the use of this versatile reagent. Here, we address common issues arising from impurities that may be present in commercial batches, providing troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses specific experimental issues that may be linked to impurities in this compound.
Issue: Low Yield or Stalled Reaction in Subsequent Acylation or Alkylation Steps.
Question: I am using this compound for a subsequent acylation reaction on the secondary amine, but I am observing a significantly lower yield than expected. What could be the cause?
Answer: A common reason for reduced reactivity of the secondary amine is the presence of bis-Boc protected diamine (tert-butyl (2-((tert-butoxycarbonyl)(methyl)amino)ethyl)(methyl)carbamate) as an impurity. This impurity has both the primary and secondary amines of the starting N-methylethylenediamine protected and is therefore unreactive in your desired transformation.
Causality Explained: During the synthesis of this compound, if the reaction conditions are not carefully controlled, the protecting group precursor (e.g., di-tert-butyl dicarbonate) can react with both the primary and secondary amines of N-methylethylenediamine, leading to the formation of a dialkylated by-product.[1][2] The presence of this impurity effectively reduces the molar quantity of the desired reactive starting material.
Troubleshooting Steps:
-
Purity Assessment:
-
HPLC Analysis: Perform an HPLC analysis of your commercial batch of this compound. The bis-Boc protected impurity will have a longer retention time than the desired product due to its increased lipophilicity.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the presence of a second tert-butyl signal and altered chemical shifts for the ethylenediamine backbone protons can indicate the presence of the bis-Boc impurity.
-
-
Purification Protocol (Flash Chromatography):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The less polar bis-Boc impurity will elute first.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) or HPLC to isolate the pure desired product.
-
Issue: Formation of an Unexpected By-product with a Higher Molecular Weight.
Question: After my reaction, I have isolated an unexpected by-product with a molecular weight corresponding to the addition of two equivalents of my electrophile. Why is this happening?
Answer: This issue often points to the presence of N-methylethylenediamine as an impurity in your this compound. This impurity has two unprotected nucleophilic sites (one primary and one secondary amine) and can react with two equivalents of your electrophile.
Causality Explained: N-methylethylenediamine is a key starting material for the synthesis of this compound. Incomplete reaction or inefficient purification can lead to its presence in the final product. The presence of this impurity introduces a competing nucleophile into your reaction mixture.
Troubleshooting Steps:
-
Detection of N-methylethylenediamine:
-
GC-MS Analysis: Gas chromatography-mass spectrometry is an effective method for detecting volatile impurities like N-methylethylenediamine.[3]
-
¹H NMR Spectroscopy: While challenging to quantify at low levels, the presence of signals corresponding to the unprotected diamine may be visible.
-
-
Removal of N-methylethylenediamine (Aqueous Wash):
-
Dissolve the commercial this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a mildly acidic aqueous solution (e.g., 1% aqueous HCl) to protonate and extract the more basic N-methylethylenediamine into the aqueous phase.
-
Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Issue: Inconsistent Reaction Rates and Product Purity Between Batches.
Question: I have used different batches of this compound and have observed significant variability in my reaction outcomes. What could be the reason for this?
Answer: Batch-to-batch variability can be caused by differing levels of various impurities, including residual solvents and water content .
Causality Explained:
-
Residual Solvents: Solvents used in the synthesis and purification of this compound (e.g., toluene, tetrahydrofuran, ethyl acetate) can remain in the final product if not effectively removed.[2] These solvents can affect the solubility of your reactants and potentially interfere with your reaction chemistry.
-
Water Content: this compound is hygroscopic. Water can act as a competing nucleophile in some reactions and can also affect the performance of water-sensitive reagents.
Troubleshooting Steps:
-
Quantification of Impurities:
-
Material Pre-treatment:
-
Drying: Before use, dry the this compound under high vacuum for several hours to remove residual volatile solvents and water.
-
Azeotropic Distillation: For larger quantities, dissolving the compound in a solvent like toluene and removing the solvent under reduced pressure can help to azeotropically remove water.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical purity level for commercial this compound?
A1: Reputable suppliers typically offer this compound with a purity of >98%.[3] However, it is always advisable to verify the purity of each batch using an appropriate analytical method like HPLC or GC.
Q2: How should I store this compound?
A2: It should be stored in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Q3: What are the primary analytical methods for assessing the purity of this compound?
A3: The most common and effective analytical methods are:
-
High-Performance Liquid Chromatography (HPLC): For quantifying the main component and non-volatile impurities.[3][4]
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying volatile impurities and residual solvents.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities with distinct proton or carbon signals.[3]
-
Karl Fischer Titration: For accurate measurement of water content.[3]
Q4: Can the Boc protecting group be cleaved under certain reaction conditions?
A4: Yes, the tert-butoxycarbonyl (Boc) group is labile to strong acids (e.g., trifluoroacetic acid, hydrochloric acid). It is also thermally unstable at temperatures above 85-90°C for prolonged periods.[5] Care should be taken to avoid acidic conditions and high temperatures if the integrity of the Boc group is to be maintained.
Data Summary
| Potential Impurity | Source | Potential Impact on Experiments | Recommended Detection Method |
| tert-butyl (2-((tert-butoxycarbonyl)(methyl)amino)ethyl)(methyl)carbamate | Over-reaction during synthesis | Low yield in subsequent reactions | HPLC, ¹H NMR |
| N-methylethylenediamine | Incomplete reaction/purification | Formation of di-substituted by-products | GC-MS |
| Residual Solvents (e.g., Toluene, THF) | Purification process | Inconsistent reaction rates, side reactions | GC |
| Water | Absorption from atmosphere | Inconsistent reaction rates, decomposition of water-sensitive reagents | Karl Fischer Titration |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
Protocol 2: Removal of N-methylethylenediamine
-
Dissolve 10 g of the commercial this compound in 100 mL of dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add 50 mL of 1% aqueous HCl and shake vigorously for 1 minute. Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with another 50 mL of 1% aqueous HCl.
-
Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the purified product.
Visual Diagrams
Caption: Formation of common synthesis-related impurities.
Caption: Troubleshooting workflow for common experimental issues.
References
- Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
- CN104086460B - Synthesis method of this compound - Google Patents.
- Synthesis method of this compound - Eureka | Patsnap.
- (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.
- analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate - Benchchem.
Sources
"tert-Butyl 2-(methylamino)ethylcarbamate" reaction work-up procedures and tips
Technical Support Center: tert-Butyl 2-(methylamino)ethylcarbamate
A Guide to Reaction Work-Up Procedures, Troubleshooting, and FAQs
Welcome to the technical support guide for this compound (CAS 122734-32-1). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile, mono-protected diamine intermediate in their synthetic workflows.[1][2] This guide provides in-depth, experience-driven advice on post-reaction work-up procedures, offering solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the isolation and purification of this compound.
Q1: My reaction is complete, but my final yield is very low after work-up. What are the most likely causes?
Low yield is a frequent issue stemming from several potential missteps during the work-up phase. The primary culprits are:
-
Product Loss During Aqueous Extraction: this compound possesses a free secondary amine, making it partially water-soluble, especially under acidic conditions where it forms a protonated, highly water-soluble salt. Aggressive or numerous washes with acidic water can lead to significant product loss into the aqueous phase.
-
Inadvertent Deprotection: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under strongly acidic conditions.[3][4] If the reaction quench or extraction involves a strong acid wash without subsequent neutralization, you may be cleaving the Boc group, leading to the formation of N-methylethylenediamine.
-
Emulsion Formation: The amphiphilic nature of the product can lead to the formation of stable emulsions during liquid-liquid extraction, trapping the product in the interfacial layer and making clean separation difficult.
-
Volatilization: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if excessive heat is applied.
Q2: I'm performing an extractive work-up and a persistent emulsion has formed. How can I break it?
Emulsions are a common headache when working with amine-containing compounds. Here’s a prioritized troubleshooting strategy:
-
Add Brine: The first and simplest step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by reducing the mutual solubility of the organic and aqueous layers.[5][6]
-
Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent (e.g., a little methanol to a DCM/water mixture) can sometimes alter the phase dynamics enough to resolve the emulsion.
Q3: My final product is a yellow or brown oil instead of the expected colorless oil or white solid. What impurities are likely present?
The product is typically a colorless oil or a low-melting white solid.[1][5] Discoloration often points to:
-
Residual Reagents or Byproducts: If the synthesis involved an aldehyde (e.g., reductive amination), unreacted aldehyde or imine intermediates can polymerize or degrade, causing color.
-
Oxidation: Free amines can be susceptible to air oxidation over time, leading to colored impurities.
-
Thermal Decomposition: Overheating during solvent evaporation or distillation can cause decomposition of the carbamate. The Boc group can be thermally unstable at temperatures above 85–90 °C.[3]
Purification via flash column chromatography or vacuum distillation is recommended to remove these impurities.[5][6]
Q4: What is the best general-purpose work-up strategy for isolating this compound?
A well-designed acid-base extraction is the most robust method for isolating this compound, as it effectively separates it from non-basic impurities (like di-Boc byproducts) and acidic reagents. The core principle is to manipulate the pH to control which layer the amine-containing product dissolves in. A detailed protocol is provided below.
Troubleshooting and Optimization Guide
This section provides a deeper dive into specific problems and their causal factors, offering targeted solutions.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Product is Water-Soluble / Lost in Aqueous Layer | The secondary amine (pKa ~10-11) is protonated by acidic media, forming a water-soluble ammonium salt. | Control pH Carefully: During extraction, ensure the aqueous phase is basic (pH > 12) before extracting the product into the organic layer. This deprotonates the amine, making it less polar and more soluble in organic solvents like ethyl acetate or dichloromethane (DCM).[3] |
| Di-Boc Byproduct Contamination | Over-reaction or incorrect stoichiometry during the Boc-protection step. The di-Boc byproduct lacks a basic nitrogen. | Utilize Acid-Base Extraction: Wash the crude organic layer with a dilute acid (e.g., 1M HCl). Your desired mono-Boc product will protonate and move to the aqueous layer, while the non-basic di-Boc byproduct remains in the organic layer, which can then be discarded. Afterwards, basify the aqueous layer and re-extract your product.[3] |
| Residual Reducing Agent (e.g., Borohydrides) | Incomplete quenching of the reducing agent after a reductive amination or reduction step. | Quench Thoroughly: For sodium borohydride, quench by slowly adding acetic acid or acetone.[5] For sodium triacetoxyborohydride, a slow addition of saturated aqueous sodium bicarbonate is effective and also helps neutralize the reaction mixture.[6] Quenching is critical to prevent uncontrolled reactions during work-up. |
| Final Product Fails to Solidify or Crystallize | Presence of impurities (residual solvents, starting materials) that depress the melting point. | Purify by Distillation or Chromatography: Vacuum distillation is highly effective for removing non-volatile impurities and residual high-boiling solvents.[5][7] Flash column chromatography on silica gel is also a standard method for achieving high purity.[6] |
Experimental Protocols
Protocol 1: General Extractive Work-Up for Reductive Amination
This protocol is adapted from standard procedures for reductive amination and is suitable for reactions using reagents like sodium triacetoxyborohydride (STAB).[6]
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel in an ice-water bath. Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until gas evolution ceases. This neutralizes acidic byproducts and quenches any remaining reducing agent.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, Methanol), first remove it under reduced pressure. Add an extraction solvent like ethyl acetate or dichloromethane and water.
-
Extraction: Extract the aqueous layer three times with the chosen organic solvent (e.g., 3 x 50 mL for a 10 mmol scale reaction).
-
Washing: Combine the organic extracts. Wash once with saturated aqueous NaHCO₃ solution to remove any residual acid, followed by one wash with brine to remove bulk water and aid in phase separation.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat (>40°C) to prevent product degradation.[3]
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography.
Protocol 2: Advanced Acid-Base Purification Work-Up
This method is particularly effective for removing non-basic organic impurities, such as the di-Boc protected byproduct, N,N'-bis(tert-butoxycarbonyl)-N-methylethylenediamine.[3]
-
Initial Dissolution: After removing the reaction solvent, dissolve the crude residue in a suitable organic solvent like ethyl acetate or tert-butyl methyl ether (TBME).
-
Acidic Wash (Impurity Removal): Transfer the organic solution to a separatory funnel. Wash three times with a dilute aqueous acid solution (e.g., 1M HCl).
-
Causality: At this stage, your desired product (a base) will be protonated and extracted into the aqueous acid layer. The non-basic di-Boc byproduct will remain in the organic layer.
-
-
Isolate the Aqueous Phase: Combine the acidic aqueous extracts containing your protonated product. Discard the organic layer containing the non-basic impurities.
-
Basification: Cool the combined aqueous phase in an ice bath. Slowly add a strong base, such as 2M NaOH, with stirring until the pH is strongly basic (pH > 12), as confirmed by pH paper.
-
Causality: This deprotonates the product's ammonium salt, regenerating the free amine and making it soluble in organic solvents again.
-
-
Product Extraction: Extract the basified aqueous solution five times with dichloromethane (DCM is often better for extracting amines from basic aqueous solutions than ethyl acetate).[3]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the purified product.
Workflow Visualizations
The following diagrams illustrate the logical flow of the recommended work-up procedures.
Caption: Logic flow for acid-base purification.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
- Suzhou Highfine Biotech. (2015). Synthesis method of this compound. CN104672322A.
- BenchChem. (n.d.). Common side reactions with N-Boc-N-methylethylenediamine.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007).
- Suzhou Highfine Biotech Co Ltd. (2017). Synthesis method of this compound. CN104086460B.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of tert-Butyl (2-(benzylamino)ethyl)
- OrgPrepDaily. (2012). Reactions that Work: Boc Protection. Chemtips. [Link]
- Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 86, 18. [Link]
- BenchChem. (n.d.).
- Beilstein Journals. (n.d.). Experimental Procedures. [Link]
- Bourne, G. T., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 2-(methylamino)
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104086460B - Synthesis method of this compound - Google Patents [patents.google.com]
Technical Support Center: TLC Visualization of Boc-Protected Amines
A Guide for Researchers in Synthetic and Medicinal Chemistry
Welcome to the technical support center for the visualization of tert-butyloxycarbonyl (Boc)-protected amines on Thin-Layer Chromatography (TLC). As a Senior Application Scientist, I understand the nuances and challenges of monitoring reactions involving these ubiquitous protecting groups. This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemistry, empowering you to troubleshoot effectively and obtain clean, reliable results.
Frequently Asked Questions (FAQs)
Q1: Why are my Boc-protected amines invisible under UV light on a standard TLC plate?
Most Boc-protected amines lack a chromophore that absorbs at the common UV wavelengths used for TLC visualization (254 nm and 366 nm). The Boc group itself is non-chromophoric. Unless the parent amine or another part of your molecule contains an aromatic ring or a conjugated system, you will not see a spot by UV shadowing on a fluorescent TLC plate. This is expected behavior and necessitates the use of chemical staining for visualization.
Q2: I tried using ninhydrin stain, but the spot for my Boc-protected amine is very faint or non-existent. Why?
Ninhydrin is an excellent stain for primary and secondary amines, reacting with them to produce the intensely colored Ruhemann's purple. However, the nitrogen in a Boc-protected amine is part of a carbamate functional group. Its lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic and basic than a free amine. Consequently, it does not react, or reacts very poorly, with ninhydrin under standard conditions. To visualize the amine, the Boc group must first be cleaved.
Q3: What is the fundamental difference between stains that work for Boc-amines and those that don't?
The key difference lies in the reaction mechanism.
-
Amine-Reactive Stains (e.g., Ninhydrin): These rely on the nucleophilicity of the free amine lone pair. As the Boc group masks this reactivity, these stains are ineffective for the protected compound. They are, however, excellent for visualizing the deprotected starting material (the free amine) on the same plate.
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General Oxidative Stains (e.g., Permanganate, Ceric Molybdate): These stains are less specific and react with a wide range of functional groups that can be oxidized. The carbamate linkage and the tert-butyl group of the Boc-protecting group are susceptible to oxidation under the harsh, acidic conditions of these stains. This allows for the visualization of a wide variety of organic compounds, including Boc-protected amines.
Core Visualization Protocols & Troubleshooting
This section provides detailed protocols for reliable visualization, followed by troubleshooting guides for common issues.
Recommended Staining Technique: Potassium Permanganate (KMnO₄)
This is one of the most reliable and versatile stains for general-purpose visualization, and it works exceptionally well for Boc-protected amines.
Protocol: Potassium Permanganate Stain
-
Stain Preparation:
-
Dissolve 1.5 g of potassium permanganate (KMnO₄) in 100 mL of deionized water.
-
To this solution, add 10 g of potassium carbonate (K₂CO₃) and 1.25 mL of 10% sodium hydroxide (NaOH) solution.
-
Stir until all solids are dissolved. The solution should be a deep purple and can be stored in a sealed, dark bottle for several months.
-
-
Staining Procedure:
-
After developing your TLC plate, dry it completely using a heat gun or in an oven to remove all traces of the mobile phase. This is a critical step.
-
Using forceps, quickly dip the plate into the KMnO₄ staining solution for 1-2 seconds. Avoid prolonged immersion.
-
Immediately remove the plate and let the excess stain drip off.
-
Gently heat the plate with a heat gun.
-
-
Expected Results:
-
The background will be purple.
-
Spots of compounds that can be oxidized (including your Boc-protected amine) will appear as yellow, orange, or brown spots against the purple background.
-
Troubleshooting Guide: Potassium Permanganate Stain
| Problem | Potential Cause(s) | Solution(s) |
| High background color / No spots visible | 1. Incomplete drying of the TLC plate before staining. Residual solvent can interfere with the staining reaction. 2. Stain solution is too old or has decomposed. | 1. Ensure the plate is thoroughly dry. Heat gently with a heat gun for 1-2 minutes before dipping. 2. Prepare a fresh batch of the staining solution. |
| Spots are faint or weak | 1. The concentration of the compound on the TLC plate is too low. 2. Insufficient heating after dipping. The oxidation reaction requires thermal activation. | 1. Spot a more concentrated solution of your sample on the TLC plate. 2. After dipping, heat the plate evenly with a heat gun until the spots reach optimal intensity. Be careful not to overheat, which can char the plate. |
| Streaky spots or running colors | 1. The TLC plate was immersed in the stain for too long, causing the compound to dissolve and leach from the silica. 2. The sample was overloaded on the TLC plate. | 1. Dip the plate very quickly (a "flash dip" of 1-2 seconds). 2. Apply a smaller, more concentrated spot of your sample during the initial spotting. |
Alternative Staining Technique: Ceric Ammonium Molybdate (CAM)
The CAM stain is another powerful oxidizing stain that is highly effective for a broad range of organic compounds, including Boc-protected amines. It often gives different colored spots depending on the functional group, which can aid in identification.
Protocol: Ceric Ammonium Molybdate (CAM) Stain
-
Stain Preparation:
-
Carefully add 24 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) and 1 g of ceric ammonium sulfate (Ce(NH₄)₄(SO₄)₄·2H₂O) to 250 mL of 10% aqueous sulfuric acid (H₂SO₄).
-
Stir until the solution is homogeneous. It should be a bright yellow color and is stable for several months when stored in a sealed bottle.
-
-
Staining Procedure:
-
Thoroughly dry the developed TLC plate.
-
Quickly dip the plate into the CAM staining solution.
-
Remove the plate, let the excess stain drip off, and heat firmly with a heat gun.
-
-
Expected Results:
-
The background will be a faint yellow or colorless.
-
Spots will appear as dark blue, green, or brown spots upon heating. Boc-protected amines typically yield distinct blue spots.
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Specialized Technique: In-Situ Deprotection and Ninhydrin Staining
For situations where you need to confirm the presence of an amine that is currently Boc-protected, you can perform a deprotection directly on the TLC plate before staining with ninhydrin.
Protocol: On-Plate Deprotection with Ninhydrin
-
Develop and Dry: Run and thoroughly dry your TLC plate as usual.
-
Expose to Acid: Place the TLC plate in a sealed chamber (e.g., a large beaker covered with a watch glass) containing a small vial of concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) for 5-10 minutes. The acid vapors will cleave the Boc group.
-
Remove Acid Vapors: Remove the plate from the chamber and gently heat it with a heat gun in a fume hood for 1-2 minutes to drive off excess acid.
-
Stain with Ninhydrin:
-
Dip the plate in a ninhydrin solution (e.g., 0.3 g ninhydrin in 100 mL of n-butanol containing 3 mL of acetic acid).
-
Heat the plate with a heat gun until the characteristic purple spots of the now-free amine appear.
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This method is excellent for confirming the identity of a product or for visualizing a Boc-protected amine when other stains are not available.
Workflow & Logic Diagrams
Diagram 1: Standard TLC Visualization Workflow
Caption: General workflow for staining a developed TLC plate.
Diagram 2: Troubleshooting Logic for Faint/No Spots
Technical Support Center: Managing Exothermic Reactions with tert-Butyl 2-(methylamino)ethylcarbamate
Welcome to the technical support guide for tert-Butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1). This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the safe handling and management of potential exothermic events associated with this versatile reagent. While stable under recommended storage conditions, its reactivity, particularly involving the Boc-protecting group, necessitates a thorough understanding of potential thermal hazards.[1]
This guide moves beyond simple procedural lists to explain the chemical principles behind potential hazards, empowering you to make informed, safety-conscious decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the safety and handling of this compound.
Q1: What is this compound and what are its primary thermal hazards?
This compound is a difunctional molecule featuring a secondary methylamino group and a primary amine protected by a tert-butoxycarbonyl (Boc) group.[2] Its utility lies in the ability to perform selective chemistry on the secondary amine while the primary amine remains masked. The primary thermal hazards do not stem from the compound's inherent instability, but from the energy released during its chemical reactions. The two main sources of exothermic risk are:
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Reactions of the Secondary Amine: The unprotected methylamino group is a nucleophile and will react exothermically with a variety of electrophiles (e.g., acyl chlorides, alkylating agents).
-
Boc Group Deprotection: The Boc group is designed to be removed. This process can be highly exothermic, particularly when initiated by strong acids. Uncontrolled deprotection can also lead to significant pressure buildup due to the formation of gaseous byproducts (CO₂ and isobutylene).[3]
Q2: Under what conditions can the Boc group thermally decompose?
The Boc group is known to be thermally labile. While significant decomposition often requires temperatures of 150°C or higher, some substrates can experience slower deprotection at temperatures around 100°C.[3] This is a critical consideration for reactions run at elevated temperatures, as the unintended generation of a free primary amine can lead to side reactions, and the evolution of gas can pressurize a sealed vessel.[3][4]
Q3: What are the primary chemical incompatibilities I should be aware of?
Based on safety data and the chemical nature of the compound, the following should be considered incompatible and may trigger a hazardous exothermic reaction:
-
Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid will cause rapid, exothermic cleavage of the Boc group.[5]
-
Strong Oxidizing Agents: These can react with the amine functionalities, potentially leading to decomposition and a release of energy.[5]
-
Strong Reducing Agents: While some synthetic protocols use reducing agents like sodium borohydride in a controlled manner, incompatible reducing agents could pose a risk.[5][6]
Q4: What are the initial signs of a potential thermal runaway event?
A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate and temperature.[7] Key warning signs include:
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A sudden, unexpected rise in temperature that does not stabilize.
-
An increase in the rate of gas evolution or bubbling.
-
A noticeable change in the viscosity or color of the reaction mixture.
-
Boiling of the solvent, especially if the reaction temperature is supposed to be well below the boiling point.
Q5: How should I properly store this reagent?
The reagent should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1] Recommended storage is often at 4°C to ensure long-term stability.[1] Keep it away from sources of ignition and incompatible substances like strong acids and oxidizing agents.
Section 2: Troubleshooting Guide for In-Experiment Issues
This guide provides a structured approach to handling specific problems that may arise during a reaction.
Scenario 1: Unexpected and Rapid Temperature Spike During Reagent Addition
-
Problem: You are adding a reagent (e.g., an acyl chloride or alkyl halide) to a solution of this compound, and the internal thermometer shows a rapid temperature increase that overshoots the target temperature.
-
Causality: This is a classic sign that the reaction is highly exothermic and the rate of heat generation is overwhelming the system's cooling capacity. This can be caused by:
-
High Reagent Concentration: The reaction rate is too high in the concentrated solution.
-
Rapid Addition Rate: The reagent is being added too quickly for the heat to dissipate.[7]
-
Inadequate Cooling: The cooling bath is too small, at too high a temperature, or there is insufficient surface area for heat exchange.
-
Poor Stirring: Inefficient mixing is creating localized "hot spots" where the reaction is accelerating.
-
-
Troubleshooting Workflow:
Caption: Decision workflow for managing a sudden temperature spike.
Scenario 2: Uncontrolled Gas Evolution & Pressure Buildup
-
Problem: During your reaction, you observe vigorous bubbling that is not attributable to boiling, and you notice the septa on your flask beginning to bulge.
-
Causality: This is a dangerous situation indicating gas generation in a closed or inadequately vented system. For this reagent, the most likely cause is the unintended cleavage of the Boc group, which decomposes into carbon dioxide (CO₂) and isobutylene gas.[3] This can be triggered by:
-
Accidental Introduction of Acid: An acidic reagent or impurity was added.
-
High Local Temperature: A "hot spot" in the reaction vessel has reached the thermal decomposition temperature of the Boc group.
-
Catalyst-Induced Decomposition: Certain Lewis acids or metal catalysts can facilitate Boc cleavage.
-
-
Immediate Corrective Actions:
-
DO NOT ATTEMPT TO TIGHTEN FITTINGS. This will only increase the pressure.
-
If it is safe to do so, immediately remove any external heating source.
-
Increase external cooling to slow the reaction rate.
-
Carefully and safely vent the system by inserting a wide-bore needle connected to a bubbler or exhaust line. Ensure you are behind a blast shield.
-
Once the pressure is relieved, keep the system cool and vented.
-
-
Preventative Measures:
-
Always ensure your reaction setup has a pressure relief mechanism, such as a bubbler, especially for reactions at elevated temperatures or when using reagents of unknown stability.
-
Scrupulously check the pH and purity of all reagents and solvents before use.
-
Maintain strict temperature control and ensure vigorous stirring to prevent localized heating.
-
Scenario 3: Reaction Mixture Darkens and/or Multiple Side Products Detected by TLC/LC-MS
-
Problem: The reaction, which was expected to be clean, has turned dark brown or black, and analytical checks show a complex mixture of products.
-
Causality: Darkening often indicates decomposition. With this substrate, a likely cause is the unintended deprotection of the Boc group followed by polymerization or other side reactions of the newly formed, highly reactive primary amine. The combination of heat and certain reagents can accelerate this process.
-
Diagnostic Steps:
-
Immediately cool the reaction to 0°C or below to stop further degradation.
-
Take an aliquot of the crude mixture for LC-MS analysis. Look for a mass corresponding to the fully deprotected diamine.
-
Compare the reaction conditions (temperature, solvent, reagents) to literature precedents. Was the temperature too high? Was an incompatible solvent used?
-
-
Preventative Measures:
-
Run a Temperature Screen: Conduct the reaction at a range of lower temperatures to find the minimum required for conversion.
-
Use an Inert Atmosphere: If oxidation is suspected, run the reaction under nitrogen or argon.
-
Re-evaluate Reagents: Ensure that no reagent used contains acidic impurities that could be catalyzing the deprotection.
-
Section 3: Protocols for Safe Reaction Management
Adherence to robust experimental protocols is the cornerstone of safety and reproducibility.
Protocol 3.1: Recommended General Setup for Reactions Involving Potential Exotherms
-
Select an Appropriate Vessel: Choose a round-bottom flask that is no more than 50-60% full to allow for adequate headspace and prevent splashing.
-
Ensure Efficient Stirring: Use a magnetic stir bar or overhead stirrer that is appropriately sized to create a vortex and ensure homogenous mixing.
-
Install Temperature Monitoring: Place a calibrated thermometer or thermocouple probe directly into the reaction mixture, ensuring the tip is submerged but not touching the glass.
-
Prepare a Cooling Bath: Use a cooling bath (e.g., ice-water, dry ice/acetone) with a volume sufficient to manage a potential exotherm. Ensure the bath level is higher than the reaction mixture level.
-
Set Up for Controlled Addition: Use a pressure-equalizing dropping funnel or a syringe pump for the controlled, dropwise addition of liquid reagents.[7]
-
Ensure Proper Venting: The system should be equipped with a condenser leading to a bubbler or inert gas line to prevent pressure buildup while maintaining an inert atmosphere if required.
Protocol 3.2: Small-Scale Trial to Estimate Exothermicity
Before committing to a large-scale reaction, perform a small-scale trial (e.g., 1-2% of the final scale) to gauge the thermal profile.
-
Set up a small reaction vessel (e.g., 25 mL flask) according to Protocol 3.1.
-
Charge the flask with this compound and solvent.
-
Record the initial temperature (T_initial).
-
Add the entire quantity of the limiting reagent at once.
-
Carefully monitor the temperature, recording the maximum temperature reached (T_max).
-
Calculate the Adiabatic Temperature Rise (ΔT_ad): ΔT_ad = T_max - T_initial.
-
Analysis: A ΔT_ad of >25°C indicates a significant exotherm requiring strict controls (slow addition, dilute conditions, enhanced cooling) on a larger scale. A ΔT_ad of >50°C signals a potentially hazardous reaction that may require specialized equipment or re-evaluation of the synthetic route.
Section 4: Visual Guides
Decomposition and Gas Evolution Pathways
The following diagram illustrates the two primary pathways leading to the decomposition of the Boc group and subsequent gas evolution, which is a key safety concern.
Caption: Boc-group decomposition pathways leading to gas evolution.
Section 5: Data Summary Table
The following table summarizes key physical and safety data for this compound.
| Property | Value | Source(s) |
| CAS Number | 122734-32-1 | [2][8] |
| Molecular Formula | C₈H₁₈N₂O₂ | [2][9] |
| Molecular Weight | 174.24 g/mol | [2][9] |
| Appearance | White to very pale yellow powder or lump | [2][10] |
| Boiling Point | ~260.1 °C at 760 mmHg (Predicted) | [10][11] |
| Flash Point | ~111.1 °C (Predicted) | [10][11] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [8] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [5] |
| Storage | Store in a cool, dry, well-ventilated place. Recommended 4°C. | [1] |
References
- A calorimetric study of carbamate formation - INIS-IAEA. (n.d.).
- This compound SDS, 122734-32-1 Safety Data Sheets - ECHEMI. (n.d.).
- tert-Butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate-SDS-MedChemExpress. (2023, April 19).
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2016, February 6).
- Synthesis method of this compound - Eureka | Patsnap. (n.d.).
- CN104086460B - Synthesis method of this compound - Google Patents. (n.d.).
- MSDS of this compound. (n.d.).
- tert-Butyl methyl(2-(methylamino)ethyl)carbamate - PubChem. (n.d.).
- A calorimetric study of carbamate formation | Request PDF - ResearchGate. (n.d.).
- THE HEAT OF FORMATION OF AMMONIUM CARBAMATE FROM AMMONIA AND CARBON DIOXIDE - UreaKnowHow. (1927, August).
- Mastering Organic Synthesis with this compound: Insights from a Leading Chinese Supplier - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- tert-Butyl n-[2-(ethylamino)ethyl]carbamate | 113283-93-5 - Sigma-Aldrich. (n.d.).
- This compound 122734-32-1 - Guidechem. (n.d.).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25).
- This compound 122734-32-1 - Echemi. (n.d.).
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.).
- BOC Protection and Deprotection - J&K Scientific LLC. (n.d.).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. echemi.com [echemi.com]
- 9. capotchem.cn [capotchem.cn]
- 10. Page loading... [wap.guidechem.com]
- 11. echemi.com [echemi.com]
Effect of solvent choice on "tert-Butyl 2-(methylamino)ethylcarbamate" reactivity
Welcome to the technical support center for tert-Butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, with a focus on the critical role of solvent choice in directing reactivity and ensuring successful outcomes.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in pharmaceutical and medicinal chemistry.[1][2] Its structure features a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary methylamine. This arrangement allows for selective reactions at the secondary amine, followed by the deprotection of the primary amine for further functionalization.[1] The success of these synthetic steps is highly dependent on the careful selection of reaction conditions, with the solvent playing a pivotal role.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during reactions with this compound and provides systematic approaches to troubleshoot and optimize your experiments.
Scenario 1: Low Yield in N-Acylation of the Secondary Amine
Question: I am attempting to acylate the secondary amine of this compound with an acyl chloride, but I am observing low yields of the desired amide. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the N-acylation of this substrate can stem from several factors, often related to the reactivity of the amine, the stability of the acylating agent, and suboptimal reaction conditions. The choice of solvent is particularly critical.
Causality and Troubleshooting Steps:
-
Inadequate Base: The secondary amine requires a base to neutralize the HCl generated during the reaction with an acyl chloride. An insufficient amount or a poorly chosen base can lead to the protonation of the starting material, rendering it non-nucleophilic.
-
Solution: Use at least one equivalent of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For sluggish reactions, a stronger base might be necessary, but care must be taken to avoid unintended side reactions.
-
-
Solvent Effects on Reactivity: The polarity and nature of the solvent can significantly influence the rate and efficiency of the acylation.
-
Polar Aprotic Solvents (Recommended): Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are generally good choices. They effectively dissolve the starting material and the common organic bases, facilitating the reaction. DMF can be particularly effective for less reactive acylating agents due to its high polarity.[3]
-
Protic Solvents (Use with Caution): Protic solvents like methanol or ethanol can react with the acyl chloride, competing with the desired acylation of the secondary amine. While some acylation reactions can be performed in protic solvents, they are generally not the first choice for this substrate.
-
Nonpolar Solvents (Generally Not Recommended): Nonpolar solvents like toluene or hexane may lead to poor solubility of the starting material or the base, resulting in a sluggish and incomplete reaction.
-
-
Steric Hindrance: If the acylating agent is sterically bulky, the reaction rate can be significantly reduced.[4]
-
Solution: Consider increasing the reaction temperature moderately (e.g., to 40-50 °C) or extending the reaction time.[4] Using a more reactive acylating agent, such as an acid anhydride in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), can also be beneficial.
-
-
Moisture Contamination: Acyl chlorides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which will not react with the amine under these conditions.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Experimental Protocol: Optimized N-Acylation
-
Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scenario 2: Low Yield or No Reaction in N-Alkylation of the Secondary Amine
Question: I am trying to alkylate the secondary amine with an alkyl halide, but the reaction is not proceeding or giving very low yields. What adjustments should I make?
Answer:
N-alkylation of the secondary amine in this compound typically requires a strong base to deprotonate the amine, making it sufficiently nucleophilic to react with the alkyl halide. The choice of base and solvent are intrinsically linked and crucial for success.
Causality and Troubleshooting Steps:
-
Insufficient Basicity: The secondary amine is not basic enough to react directly with most alkyl halides at an appreciable rate. A stronger base is needed to generate the more nucleophilic amide anion.
-
Solvent Choice for Strong Bases: The choice of solvent must be compatible with the strong base used.
-
Polar Aprotic Solvents (Highly Recommended): N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are the solvents of choice when using NaH.[5] They are polar enough to dissolve the reactants and are not deprotonated by the strong base.
-
Protic Solvents (Avoid): Protic solvents will be deprotonated by strong bases, quenching the base and preventing the desired reaction.
-
Nonpolar Solvents (Generally Not Recommended): These solvents are generally poor choices due to solubility issues.
-
-
Leaving Group on the Alkylating Agent: The nature of the leaving group on the alkylating agent affects the reaction rate.
-
Solution: Alkyl iodides are more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides. If the reaction is sluggish with an alkyl bromide or chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide.
-
Experimental Protocol: Optimized N-Alkylation
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) and stir the reaction at room temperature or heat as necessary (e.g., to 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scenario 3: Unwanted Di-substitution (Di-acylation or Di-alkylation)
Question: During my acylation/alkylation reaction, I am observing a significant amount of a di-substituted product. How can I prevent this?
Answer:
The formation of a di-substituted product indicates that the Boc protecting group on the primary amine is being cleaved under the reaction conditions, followed by the reaction of the newly liberated primary amine. This is a common issue if the reaction conditions are too harsh.
Causality and Troubleshooting Steps:
-
Acidic Conditions: The Boc group is labile to strong acids. If acidic byproducts are not effectively neutralized, they can cause deprotection.[6]
-
Solution: Ensure a sufficient excess of a non-nucleophilic base is present throughout the reaction to neutralize any generated acid.
-
-
High Temperatures: Prolonged heating can sometimes lead to the thermal cleavage of the Boc group, although this is less common at temperatures below 100 °C.
-
Solution: If possible, run the reaction at a lower temperature for a longer period.
-
-
Lewis Acidity: Some reagents or additives may have Lewis acidic character, which can promote Boc cleavage.
-
Solution: Avoid the use of Lewis acidic additives unless they are known to be compatible with Boc-protected amines.
-
Preventative Measures:
-
Stoichiometry Control: Use a slight excess of the acylating or alkylating agent (1.05-1.2 equivalents) to ensure complete conversion of the starting material without having a large excess that could promote side reactions.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the risk of over-reaction or deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for Boc deprotection of the primary amine?
A1: The optimal solvent for Boc deprotection depends on the chosen acidic reagent and the solubility of your substrate and product.
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a very common and effective method.[7] DCM is a good solvent for a wide range of organic molecules. The reaction is typically fast (30 minutes to a few hours) at room temperature. A 20-50% solution of TFA in DCM is generally used.[7]
-
Hydrochloric Acid (HCl) in Dioxane, Methanol, or Ethyl Acetate: 4M HCl in dioxane is a standard reagent for Boc deprotection.[8] The product often precipitates as the hydrochloride salt, which can be a convenient method of purification.[8] Methanol and ethyl acetate are also used as solvents for HCl-mediated deprotection.[9]
| Reagent/Solvent | Advantages | Disadvantages |
| TFA/DCM | Highly effective, volatile, easy to remove[10] | Harshly acidic, may cleave other acid-labile groups[10] |
| HCl/Dioxane | Cost-effective, product precipitates as HCl salt[10] | Dioxane is a peroxide-former and has health concerns[10] |
| HCl/Methanol | Good for polar substrates, can be performed at RT | Methanol can participate in side reactions with sensitive functional groups |
| HCl/Ethyl Acetate | Good general-purpose solvent, less toxic than DCM | May be slower than TFA/DCM |
Q2: Can I perform a one-pot deprotection and subsequent reaction?
A2: While it can be challenging, one-pot procedures are possible but require careful planning. For example, after an acidic Boc deprotection, the resulting amine salt must be neutralized in situ before a subsequent acylation or alkylation. This typically involves removing the acidic deprotection agent under vacuum, dissolving the residue in a suitable solvent, and adding a base before proceeding with the next step.[8]
Q3: How does solvent polarity affect the reactivity of the secondary amine?
A3: Solvent polarity plays a significant role in the nucleophilicity of the secondary amine.
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the lone pair of electrons on the nitrogen atom.[11] This solvation shell can hinder the amine's ability to act as a nucleophile, potentially slowing down the reaction.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile can dissolve polar reactants but do not form strong hydrogen bonds with the nucleophile.[11][12] This leaves the lone pair on the nitrogen more available for reaction, often leading to faster reaction rates for both acylations and alkylations.[3]
-
Nonpolar Solvents: In nonpolar solvents (e.g., hexane, toluene), the solubility of the often polar starting material and reagents can be limited, leading to heterogeneous reaction mixtures and slow reaction rates.
Diagram: Solvent Influence on Reactivity
Caption: Logical flow of solvent choice on amine reactivity.
References
- The Versatility of this compound in Modern Chemical Synthesis.
- How to do alkylation of NHBOc amines using alkyl bromide? - ResearchGate.
- Alkylation of Boc protected secondary amines? - ResearchGate.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Amine Protection / Deprotection - Fisher Scientific.
- Efficient and selective N-alkylation of carbamates in the presence of Cs 2CO 3 and TBAI.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH.
- Mild and Useful Method for N-Acylation of Amines | Request PDF - ResearchGate.
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.
- CN104086460B - Synthesis method of this compound - Google Patents.
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI.
- tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México.
- Polar Protic and Aprotic Solvents - Chemistry LibreTexts.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Chemical Synthesis Applications of this compound.
- tert-Butyl methyl(2-(methylamino)ethyl)carbamate - PubChem.
- tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | C10H23N3O2 | CID 45092277 - PubChem.
- Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF - ResearchGate.
- Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes - RSC Publishing.
- Redalyc.General Method for Selective Mono-Boc Protection of Diamines and Thereof.
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Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving tert-Butyl 2-(methylamino)ethylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1). This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the common synthetic transformations involving this versatile building block. As a cornerstone intermediate in the synthesis of complex molecules, particularly in pharmaceutical research, a thorough understanding of its reactivity and the nuances of catalyst selection is paramount for successful outcomes.[1]
Introduction to the Reactivity of this compound
This compound possesses two distinct nitrogen nucleophiles: a secondary methylamino group and a primary amine protected by a tert-butoxycarbonyl (Boc) group. This differential protection allows for selective functionalization at either nitrogen, making it a valuable synthon in multi-step syntheses.[1] The primary reactions encountered are:
-
N-Alkylation and Reductive Amination at the secondary amine.
-
Deprotection of the Boc group to liberate the primary amine.
This guide is structured to address the practical challenges and catalyst selection considerations for each of these key transformations.
Section 1: N-Alkylation and Reductive Amination of the Secondary Amine
The selective functionalization of the secondary amine is a common objective when using this reagent. This is typically achieved through direct N-alkylation with an alkyl halide or through reductive amination with a carbonyl compound.
Frequently Asked Questions (FAQs) for N-Alkylation and Reductive Amination
Q1: What is the most common method for N-alkylation of this compound?
A1: Reductive amination is one of the most reliable and widely used methods.[2] It involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method is generally preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation.[2]
Q2: Which reducing agent is recommended for the reductive amination of this substrate?
A2: Sodium triacetoxyborohydride (STAB) is a mild and highly selective reducing agent, making it an excellent choice. It is particularly effective for the reductive amination of aldehydes and ketones and its reduced reactivity, compared to reagents like sodium borohydride, allows for the selective reduction of the intermediate iminium ion in the presence of the starting carbonyl compound.[3]
Q3: Can I use direct alkylation with an alkyl halide? What are the potential issues?
A3: Yes, direct alkylation with alkyl halides is a viable method. However, it can be prone to challenges such as low conversion, especially with sterically hindered substrates, and the potential for over-alkylation to form a quaternary ammonium salt. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial.[3][4]
Q4: What catalysts can be used for the reductive amination of this compound?
A4: While stoichiometric borohydride reagents are common, catalytic methods are also employed. Noble metal catalysts, such as Palladium-on-Carbon (Pd/C) with a hydrogen source, and Iridium complexes are highly effective for reductive amination.[3][5] Iridium catalysts, in particular, have shown broad functional group tolerance under mild conditions.[3]
Troubleshooting Guide for N-Alkylation and Reductive Amination
This guide addresses common issues encountered during the N-alkylation and reductive amination of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Steric Hindrance: Bulky alkylating agents or carbonyl compounds can hinder the reaction. 2. Poor Reactivity of Electrophile: Alkyl chlorides are less reactive than bromides, iodides, or triflates. 3. Ineffective Base (for direct alkylation): The chosen base may not be strong enough to deprotonate the secondary amine sufficiently. 4. Inactive Reducing Agent (for reductive amination): The borohydride reagent may have degraded due to moisture. | 1. Increase reaction temperature and/or prolong the reaction time.[3] 2. Switch to a more reactive alkylating agent (e.g., alkyl iodide or triflate).[3] 3. Use a stronger base (e.g., NaH, K₂CO₃, or Cs₂CO₃ in an appropriate solvent like DMF or THF). 4. Use fresh, anhydrous reducing agent and ensure anhydrous reaction conditions. |
| Formation of Side Products | 1. Over-alkylation: Formation of a quaternary ammonium salt in direct alkylation. 2. Reduction of Carbonyl Group: The reducing agent in reductive amination may reduce the starting aldehyde or ketone to an alcohol. 3. Unwanted Cyclization: The alkyl halide may undergo intramolecular cyclization.[6] | 1. Use a large excess of the amine, or consider reductive amination as an alternative.[4] 2. Use a more selective reducing agent like STAB, which is less likely to reduce the carbonyl group.[3] 3. Optimize reaction conditions (e.g., temperature, solvent) to favor the intermolecular N-alkylation. |
| Incomplete Reaction in Reductive Amination | 1. Inefficient Imine/Iminium Ion Formation: The equilibrium may not favor the formation of the imine/iminium ion intermediate. 2. Sterically Hindered Substrates: Can slow down both imine formation and reduction. | 1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. 2. Use molecular sieves to remove water and drive the equilibrium towards imine formation. 3. For difficult cases, consider pre-forming the imine before adding the reducing agent. |
Section 2: Boc Deprotection
The removal of the Boc protecting group is a critical step to unmask the primary amine for subsequent reactions. This is most commonly achieved under acidic conditions.
Frequently Asked Questions (FAQs) for Boc Deprotection
Q1: What are the standard conditions for Boc deprotection?
A1: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The reaction is typically fast and proceeds at room temperature.[7]
Q2: What is the mechanism of acid-catalyzed Boc deprotection?
A2: The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to generate a stable tert-butyl cation, carbon dioxide, and the free amine. The amine is then protonated by the excess acid to form the corresponding salt.
Q3: Are there any common side reactions during Boc deprotection?
A3: Yes, the primary side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. Electron-rich aromatic rings, thiols, and other nucleophiles are particularly susceptible to this side reaction.
Q4: How can I minimize the side reaction of tert-butylation?
A4: The addition of a cation scavenger, such as triethylsilane or thioanisole, to the reaction mixture can effectively trap the tert-butyl cation and prevent unwanted alkylation.
Q5: Are there milder alternatives to strong acids for Boc deprotection?
A5: Yes, for substrates that are sensitive to strong acids, milder methods can be employed. These include using solid acid catalysts, such as montmorillonite K10, or thermal deprotection, which can sometimes be achieved by heating in a suitable solvent.
Troubleshooting Guide for Boc Deprotection
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Deprotection | 1. Insufficient Acid: Not enough acid to catalyze the reaction and neutralize the liberated amine. 2. Short Reaction Time: The reaction may not have reached completion. 3. Low Temperature: Reactions may be sluggish at lower temperatures. | 1. Increase the equivalents of acid used. 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Allow the reaction to warm to room temperature or slightly heat if the substrate is stable. |
| Formation of an Unwanted tert-butylated Byproduct | 1. Presence of Nucleophilic Groups: The substrate contains nucleophilic sites that are alkylated by the tert-butyl cation. | 1. Add a cation scavenger (e.g., triethylsilane, thioanisole) to the reaction mixture. 2. Consider using a different deprotection method that does not generate a free carbocation, if possible. |
| Degradation of Acid-Sensitive Functional Groups | 1. Harsh Acidic Conditions: Other functional groups in the molecule are not stable to the strong acid used for deprotection. | 1. Use a milder acid or a lower concentration of the strong acid. 2. Perform the reaction at a lower temperature (e.g., 0 °C). 3. Explore alternative, non-acidic deprotection methods if available for your substrate. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Glacial acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M).
-
Add the aldehyde (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine/iminium ion formation. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate this step, particularly with ketones.[8]
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.[8]
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the removal of the Boc group.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the pH is basic.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., chromatography, crystallization, or distillation).
Visualization of Key Processes
Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
Boc Deprotection Mechanism
Caption: Acid-Catalyzed Boc Deprotection.
References
- Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate.
- Mastering Organic Synthesis with this compound: Insights from a Leading Chinese Supplier. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis method of this compound. Google Patents.
- New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.
- Synthetic Strategies in the Preparation of Osimertinib. ResearchGate.
- Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. PubMed.
- N-alkylation of secondary amine? ResearchGate.
- A process for making osimertinib. Google Patents.
- Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. PMC.
- Optimized synthetic protocol for the preparation of osimertinib. ResearchGate.
- N-Boc-N'-methylethylenediamine. Chem-Impex.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. ACS Publications.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate.
- Can amide and ethyl ester resist a N-Boc deprotection? ResearchGate.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to tert-Butyl 2-(methylamino)ethylcarbamate and Other Boc-Protected Diamines
Introduction: The Strategic Role of Boc-Protected Diamines in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of reactivity is paramount. Diamines are fundamental building blocks, offering two points of nucleophilic attachment for the construction of complex molecular architectures. However, their symmetric or asymmetric nature presents a significant challenge: how to functionalize one amine selectively while the other remains available for a subsequent, different transformation.
This is where the strategic use of protecting groups becomes indispensable. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy.[1][2] Its popularity stems from a robust yet versatile chemical nature: it is stable under a wide range of basic, nucleophilic, and reductive conditions, yet can be cleanly and efficiently removed under mild acidic conditions.[1][3] This orthogonality makes it an invaluable tool for multi-step synthetic pathways.[1]
This guide provides an in-depth comparison of tert-Butyl 2-(methylamino)ethylcarbamate (a mono-Boc protected N-methylethylenediamine) against other common Boc-protected diamines. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.
Comparative Analysis of Key Boc-Protected Diamines
The choice of a Boc-protected diamine is dictated by the specific synthetic goal, hinging on factors like steric hindrance, nucleophilicity of the free amine, and the desired final structure. Here, we compare our lead compound against three structurally related alternatives.
Caption: Core structures of the compared Boc-protected diamines.
This compound (CAS 122734-32-1) is a uniquely versatile building block.[4][5] With the primary amine masked by the Boc group, it presents a free secondary amine for reaction. This secondary amine is a potent nucleophile, yet its steric profile is distinct from the primary amine in N-Boc-ethylenediamine, influencing its reactivity in coupling and alkylation reactions. It is a crucial intermediate in the synthesis of complex molecules, including antibody-drug conjugates (ADCs).[4][6][7]
N-Boc-ethylenediamine (CAS 57260-71-6) is the foundational mono-protected diamine. It provides a free primary amine, which is generally more sterically accessible but less nucleophilic than the secondary amine of our lead compound. Its use is widespread, serving as a fundamental linker where a primary amine is required for initial coupling.
N-Boc-N,N'-dimethylethylenediamine (CAS 112257-19-9) presents a scenario where one of two secondary amines is protected. The remaining free secondary amine's reactivity is influenced by the steric bulk of both the N-methyl and the N-Boc-N-methyl groups, making it a valuable tool for fine-tuning steric interactions in a target molecule.
N,N'-di-Boc-ethylenediamine (CAS 57260-73-8) serves as a control and a useful building block when the entire ethylenediamine spacer needs to be installed before any amine functionality is revealed. It is used when exhaustive protection is necessary to prevent any side reactions at the nitrogen centers.[8]
Physicochemical and Reactivity Data Summary
The selection of the right building block often begins with its physical properties and extends to its performance in key synthetic transformations. The following table summarizes critical data for these reagents.
| Property | This compound | N-Boc-ethylenediamine | N-Boc-N,N'-dimethylethylenediamine | N,N'-di-Boc-ethylenediamine |
| CAS Number | 122734-32-1 | 57260-71-6 | 112257-19-9 | 57260-73-8 |
| Molecular Weight | 174.24 g/mol [4] | 160.22 g/mol | 188.27 g/mol [9] | 260.33 g/mol |
| Typical Form | Colorless liquid or solid[5] | White solid | Liquid | White solid |
| Free Amine Type | Secondary | Primary | Secondary | None |
| Typical Mono-Protection Yield | ~66-95% (Method dependent)[8][10] | ~65-87% (Method dependent)[11] | N/A | N/A |
| Deprotection Condition | Standard Acidic (TFA or HCl)[2][12] | Standard Acidic (TFA or HCl) | Standard Acidic (TFA or HCl) | Standard Acidic (TFA or HCl) |
Experimental Deep Dive: Protocols and Mechanistic Insights
A protocol's value lies not just in its steps, but in its reproducibility and the understanding of its underlying chemistry. Here, we present validated, self-validating protocols for key transformations.
Protocol 1: Selective Mono-Boc Protection of N-methylethylenediamine
The primary challenge in synthesizing this compound is achieving selectivity for the primary amine over the more nucleophilic secondary amine. The following acid-mediated approach enhances selectivity by transiently protonating the more basic secondary amine, rendering it less reactive.[8]
Experimental Workflow: Acid-Mediated Mono-Boc Protection
Caption: Workflow for selective mono-Boc protection.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-methylethylenediamine (1.0 eq) in anhydrous methanol. Cool the solution to 0°C using an ice bath.
-
Selective Protonation: Add one equivalent of trimethylsilyl chloride (Me₃SiCl) dropwise, which generates HCl in situ.[13] Alternatively, a pre-titrated solution of HCl in an organic solvent can be used. Stir the mixture for 30 minutes at 0°C. Causality Note: The secondary amine is more basic and will be preferentially protonated, forming its hydrochloride salt and deactivating it towards the electrophilic Boc₂O.
-
Boc Anhydride Addition: To the stirred suspension, add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) as a solid or as a solution in anhydrous methanol.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and basify to pH >10 with 1M NaOH. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product. Reported yields for this type of selective protection are often in the 72-95% range.[8][14]
Protocol 2: Amide Coupling with this compound
The free secondary amine is a potent nucleophile for forming amide bonds, a critical linkage in many pharmaceutical agents.[15]
Step-by-Step Methodology:
-
Acid Activation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Amine Addition: Add a solution of this compound (1.2 eq) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor for the consumption of the limiting reagent by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 3: Boc Group Deprotection
The defining feature of the Boc group is its facile removal under acidic conditions, regenerating the free amine.[1][12]
Deprotection Mechanism and Workflow
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A Strategic Guide to Amine Protection: Comparing tert-Butyl 2-(methylamino)ethylcarbamate and Cbz-Protected Ethylenediamine
In the precise world of pharmaceutical development and complex organic synthesis, the selection of a protecting group is a critical decision that dictates the efficiency, and often the viability, of a synthetic route. For bifunctional building blocks like ethylenediamine, where differential reactivity is required, the choice of a mono-protecting group strategy is paramount. This guide offers an in-depth, objective comparison between two workhorse reagents: tert-Butyl 2-(methylamino)ethylcarbamate (Boc-protected) and Cbz-protected ethylenediamine. We will explore the causality behind experimental choices, provide field-proven protocols, and present comparative data to empower researchers in making strategic synthetic decisions.
The Core Distinction: Understanding Boc and Cbz Chemistry
The fundamental difference between these two reagents lies in the chemical nature of the tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) protecting groups. This dictates their stability, removal conditions, and ultimately, their strategic application in multi-step synthesis.[1][2]
-
This compound (Boc-protected): The Boc group is an acid-labile protecting group.[3][4] It is exceptionally stable under basic, nucleophilic, and reductive conditions, including catalytic hydrogenation.[3] This robustness makes it a mainstay in modern synthesis, particularly where orthogonality to other groups is required.[3] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][5][6]
-
Cbz-Protected Ethylenediamine: The Cbz (or Z) group, introduced by Bergmann and Zervas, is stable to a wide range of acidic and basic conditions.[7][8] Its key feature is its lability to catalytic hydrogenolysis (e.g., H₂, Pd/C), a reductive cleavage method.[5][7][9] This unique removal condition makes it orthogonal to the acid-labile Boc group, a cornerstone of complex molecular construction.[9][10][11][12]
Deprotection: Mechanisms and Methodologies
The divergent pathways for cleaving the Boc and Cbz groups are the primary consideration for their strategic deployment. A poorly chosen deprotection step can compromise sensitive functional groups elsewhere in the molecule.
The Boc Deprotection Pathway: Acid-Catalyzed Cleavage
The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism. The initial protonation of the carbamate carbonyl oxygen is followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene. The resulting unstable carbamic acid spontaneously decarboxylates to yield the free amine.[5]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocol: Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution, typically in a 1:1 or 1:4 ratio with DCM (v/v). For sensitive substrates, scavengers like anisole or thioanisole may be added to trap the liberated tert-butyl cation and prevent side reactions.[4]
-
Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often completing within 30-60 minutes.[13] Monitor progress by TLC or LC-MS.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as a TFA salt and can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an extractive work-up.[11]
The Cbz Deprotection Pathway: Catalytic Hydrogenolysis
Cbz group removal is a reductive process where a palladium catalyst facilitates the cleavage of the benzylic C-O bond by molecular hydrogen. The byproducts are the free amine, carbon dioxide, and toluene, which are generally non-reactive and easily removed.[7]
Caption: Cbz deprotection via catalytic hydrogenation.
Experimental Protocol: Cbz Deprotection by Hydrogenation
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst to the solution. The flask is then purged with an inert gas like nitrogen or argon.
-
Hydrogenation: Introduce hydrogen gas into the reaction system, either from a balloon or a dedicated hydrogenation apparatus, and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction for the consumption of starting material using TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst.[14] The filtrate is then concentrated under reduced pressure to yield the deprotected amine.
Head-to-Head Performance Comparison
The optimal choice between these reagents is dictated by the specific demands of the synthetic route. The following table summarizes their performance characteristics.
| Feature | This compound (Boc) | Cbz-Protected Ethylenediamine |
| Deprotection Condition | Strong Acid (TFA, HCl)[5][9] | Catalytic Hydrogenolysis (H₂, Pd/C)[5][9] |
| Stability | Stable to base, nucleophiles, and hydrogenation.[3] | Stable to acid and base.[7] |
| Orthogonality | Orthogonal to Cbz, Fmoc, and benzyl ethers.[3] | Orthogonal to Boc, Fmoc, and most acid/base labile groups.[11] |
| Common Applications | Solid-phase peptide synthesis (SPPS), complex molecule synthesis where acid lability is required.[9] | Solution-phase synthesis, synthesis of molecules with acid-sensitive groups or reducible groups incompatible with hydrogenation.[8][9] |
| Potential Side Reactions | Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation; requires scavengers.[4] | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups); catalyst can be poisoned by sulfur-containing compounds.[8] |
| Byproducts | CO₂, isobutylene.[6] | CO₂, toluene.[7] |
Strategic Application: A Synthetic Workflow
Consider a synthetic plan that requires the sequential functionalization of both amines of an ethylenediamine backbone. The choice of the initial protecting group defines the entire workflow.
Caption: Decision workflow for selecting a protecting group strategy.
This workflow demonstrates that the stability of functional groups introduced in the first step dictates the choice of protecting group. If a molecule contains an acid-sensitive moiety (like a tert-butyl ester), the Cbz group is the logical choice. Conversely, if the molecule contains a reducible group (like an alkene), the Boc group is necessary.
Conclusion
Both this compound and Cbz-protected ethylenediamine are indispensable tools for the modern synthetic chemist. There is no universally "better" reagent; the choice is entirely context-dependent.
-
Choose Boc-protection when subsequent steps involve basic or reductive conditions and the final deprotection can tolerate strong acid.
-
Choose Cbz-protection when the synthetic route involves acidic or basic conditions, and the molecule is free of easily reducible groups, allowing for a mild, neutral deprotection.
A thorough understanding of the principles of orthogonality and the specific experimental conditions for the application and removal of each protecting group is the foundation of an efficient and successful synthetic campaign.[11][15]
References
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- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
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A Comparative Guide on the Efficacy of tert-Butyl 2-(methylamino)ethylcarbamate in Multi-Step Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a multi-step synthesis. The introduction of nucleophilic amine moieties requires careful planning, often necessitating the use of protecting groups to ensure regioselectivity and avoid unwanted side reactions. Among the arsenal of available reagents, mono-protected diamines are of particular importance. This guide provides an in-depth technical comparison of tert-Butyl 2-(methylamino)ethylcarbamate (also known as N-Boc-N'-methylethylenediamine) and its primary alternatives for the introduction of a methylamino-ethyl functionality. This analysis is grounded in experimental data and established chemical principles to inform rational decisions in complex synthetic design.
The Strategic Importance of Mono-Protected Diamines
In multi-step synthesis, particularly in the construction of pharmaceutical intermediates and other complex organic molecules, it is often necessary to functionalize a diamine at one nitrogen atom while leaving the other available for a subsequent transformation.[1][2] This requirement has led to the development of a variety of mono-protected diamines, where one amine is masked with a temporary protecting group. The choice of this protecting group is a critical decision that impacts the overall synthetic strategy, dictating the conditions that can be used in subsequent steps and the method of its eventual removal.[3][4]
This compound is a versatile building block that provides a primary amine for reaction and a Boc-protected secondary amine.[5] The tert-butyloxycarbonyl (Boc) protecting group is widely used due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[6][7] This allows for a high degree of control in the synthetic sequence.
Core Alternatives and their Orthogonal Deprotection Strategies
The primary alternatives to this compound for introducing a methylamino-ethyl moiety are other mono-protected derivatives of N-methylethylenediamine. The most common of these utilize the Carboxybenzyl (Cbz) or Benzyl (Bn) protecting groups. The key distinction between these protecting groups lies in their deprotection conditions, which forms the basis of orthogonal synthesis—the selective removal of one protecting group in the presence of others.[4][8]
-
N-Boc-N'-methylethylenediamine (The Subject Reagent): Deprotected with acid (e.g., TFA, HCl).
-
N-Cbz-N'-methylethylenediamine: Deprotected by catalytic hydrogenolysis (e.g., H₂/Pd-C).[8]
-
N-Benzyl-N'-methylethylenediamine: Also deprotected by catalytic hydrogenolysis.[9]
The choice between these reagents is therefore dictated by the functional groups present in the rest of the molecule and the desired sequence of reactions.
Caption: Decision-making flowchart for selecting the appropriate mono-protected N-methylethylenediamine.
Experimental Protocols
To provide a practical context for the application of these reagents, the following are representative, detailed protocols for the synthesis of this compound and its use in a subsequent reductive amination reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general method for the mono-Boc protection of diamines.
Materials:
-
N-methylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Acetonitrile
-
Celite
Procedure:
-
Dissolve N-methylethylenediamine (1.0 equivalent) in acetonitrile and cool the solution to -30 °C in a suitable reaction vessel equipped with a magnetic stirrer.
-
Add triethylamine (1.0 equivalent) to the cooled solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.95 equivalents) in acetonitrile dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a colorless oil.
Protocol 2: Reductive Amination using this compound
This protocol is a generalized procedure for the reductive amination of an aldehyde.
Materials:
-
This compound
-
Aldehyde of choice
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the aldehyde (1.0 equivalent) in dichloromethane, add this compound (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-Boc protected secondary amine.
Conclusion
This compound is a highly effective and versatile building block for the introduction of a methylamino-ethyl moiety in multi-step synthesis. Its primary advantage lies in the acid-lability of the Boc protecting group, which offers a mild and metal-free deprotection strategy that is orthogonal to the hydrogenolysis conditions required for Cbz and Benzyl protected analogues. The choice between these reagents should be made on a case-by-case basis, carefully considering the functional group compatibility and the overall synthetic strategy. By understanding the relative merits and limitations of each, researchers can make informed decisions to streamline their synthetic efforts and enhance the efficiency of complex molecule construction.
References
- ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Kim, T. L., Jeong, M., & Cheon, C. H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 90(41), 14701–14708.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Myers, A. (n.d.).
- Etzkorn, F. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies.
- Organic Chemistry Portal. Reductive Amination - Common Conditions.
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- Scientific Reports. (2024). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. Scientific Reports, 14(1), 6483.
- RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.
- SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- The Royal Society of Chemistry. Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant.
- Molecules. (2022). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 27(19), 6539.
- Indian Journal of Chemistry. (1965). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Indian Journal of Chemistry, 3, 143-145.
- Chemistry – An Asian Journal. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387.
- Molecules. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7564.
- Heterocycles. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. Heterocycles, 87(8), 1749-1756.
- Journal of Lipid Research. (1984). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. Journal of Lipid Research, 25(3), 310-312.
- Molecules. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Molecules, 24(7), 1279.
- Scribd. Application Note - N-CBZ Protection.
- Molecules. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1391.
- ResearchGate. N‐alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3.
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A Researcher's Guide to the Synthesis of N-Boc-N'-methylethylenediamine: A Comparative Analysis of Reagents and Methodologies
For the discerning researcher in pharmaceutical development and complex organic synthesis, the selective introduction of a mono-protected N-methylethylenediamine moiety is a frequent and critical challenge. The resulting compound, N-Boc-N'-methylethylenediamine, is a versatile building block, pivotal for the construction of a multitude of biologically active molecules.[1][2] The key to its utility lies in the differential reactivity of its two nitrogen atoms, allowing for sequential and controlled functionalization. This guide provides an in-depth, objective comparison of the various synthetic routes to this valuable intermediate, moving beyond a simple recitation of protocols to explore the mechanistic rationale and practical considerations of each method.
The primary challenge in synthesizing N-Boc-N'-methylethylenediamine lies in achieving selective protection of the secondary amine of N-methylethylenediamine, or alternatively, the selective protection of the primary amine followed by methylation. The inherent nucleophilicity of both amines necessitates carefully designed strategies to avoid the formation of the di-protected byproduct. This guide will dissect the performance of established and alternative reagents, offering supporting experimental data to inform your synthetic strategy.
I. Direct Selective Boc Protection of N-methylethylenediamine: A Tale of Two Nucleophiles
The most direct approach to N-Boc-N'-methylethylenediamine involves the selective protection of the primary amine of N-methylethylenediamine. The success of this strategy hinges on exploiting the subtle differences in reactivity between the primary and secondary amino groups.
The Standard Approach: Di-tert-butyl Dicarbonate (Boc₂O) with Stoichiometric Control
The reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (Boc₂O) is the most common method for Boc protection.[3] Selectivity for the less sterically hindered and generally more nucleophilic primary amine can be achieved by careful control of reaction conditions.
Causality of Experimental Choices: The primary amine is less sterically encumbered than the secondary amine, making it a more accessible target for the bulky Boc₂O reagent. Conducting the reaction at low temperatures (-30 °C initially) helps to control the exothermicity of the reaction and enhance selectivity.[1][4] The use of a base, such as triethylamine (TEA), is essential to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards product formation.
Caption: Standard mono-Boc protection of N-methylethylenediamine.
Acid-Mediated Selective Protection: Enhancing Selectivity through Protonation
A more refined strategy to achieve mono-protection involves the in situ protonation of the more basic secondary amine.[4] This transiently deactivates the secondary amine, directing the Boc protection exclusively to the primary amine.
Causality of Experimental Choices: The secondary amine in N-methylethylenediamine is generally more basic than the primary amine. The addition of one equivalent of a strong acid, such as hydrochloric acid (HCl), will preferentially protonate the secondary amine, rendering it non-nucleophilic. The subsequent addition of Boc₂O then selectively reacts with the remaining free primary amine. The HCl can be introduced as a gas or generated in situ from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂), avoiding the handling of corrosive gases.[5][6]
Caption: Acid-mediated selective mono-Boc protection workflow.
Enzymatic Protection: A Green and Highly Selective Alternative
Biocatalysis offers a mild and highly selective method for Boc protection. Lipases, such as Candida antarctica lipase B (CAL-B), can catalyze the acylation of the primary amine with high chemoselectivity.[4]
Causality of Experimental choices: Enzymes provide a chiral and sterically defined active site that can differentiate between the primary and secondary amines of N-methylethylenediamine. This method operates under mild conditions (pH 7.5, 35 °C), which is advantageous for sensitive substrates. The primary drawback is the typically longer reaction time compared to conventional chemical methods.
II. Alternative Boc-Donating Reagents: Moving Beyond Boc₂O
While Boc₂O is the most prevalent reagent, several alternatives exist, each with its own set of advantages and disadvantages.
Tert-butyl Phenyl Carbonate and Tert-butyl (p-nitrophenyl) Carbonate
These reagents offer an alternative to Boc₂O, particularly when selectivity is a major concern. Tert-butyl (p-nitrophenyl) carbonate, for instance, has been used for the mono-Boc protection of ethylenediamine.[7][8] The reactivity of these reagents can be modulated by the nature of the phenyl ring substituent.
Causality of Experimental Choices: The phenoxide or nitrophenoxide leaving group is less reactive than the tert-butoxide generated from Boc₂O, which can lead to more controlled reactions. However, this can also necessitate harsher reaction conditions, such as elevated temperatures, to drive the reaction to completion.
III. Alternative Synthetic Strategies: Reductive Amination
An entirely different approach to N-Boc-N'-methylethylenediamine is through a reductive amination pathway. This strategy builds the molecule from smaller, functionalized precursors.
One-Pot Reductive Amination and Boc Protection
A highly efficient and convergent approach involves the one-pot reaction of an aldehyde, a primary amine, a reducing agent, and Boc₂O.[9] This tandem process forms the secondary amine and protects it in a single synthetic operation.
Proposed Synthetic Pathway: One could envision the synthesis of N-Boc-N'-methylethylenediamine starting from N-Boc-2-aminoacetaldehyde and methylamine. The in situ formed imine would be reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB), followed by the introduction of the Boc group.
Caption: Proposed reductive amination route to N-Boc-N'-methylethylenediamine.
Causality of Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent that is compatible with the presence of the Boc protecting group and the aldehyde functionality.[10] This one-pot procedure avoids the isolation of intermediates, improving overall efficiency.
IV. Comparative Performance Data
| Method | Boc Reagent | Other Key Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Standard Mono-Boc Protection | Boc₂O | Triethylamine | 66[1][4] | 2 hours | -30 to RT | Readily available reagents, straightforward procedure. | Moderate yield, potential for di-Boc byproduct. |
| Acid-Mediated Mono-Boc Protection | Boc₂O | HCl (or in situ source) | 72-95 (on other unsymmetrical diamines)[4] | 1 hour | 0 to RT | High selectivity and yield. | Requires handling of acid or moisture-sensitive reagents. |
| Enzymatic Mono-Boc Protection | Boc₂O | Candida antarctica lipase B (CAL-B) | 78[4] | 12 hours | 35 | High selectivity, mild and green conditions. | Long reaction time, cost of enzyme. |
| Alternative Boc Reagent | Tert-butyl (p-nitrophenyl) carbonate | Base | Not reported for N-methylethylenediamine | Potentially longer/harsher | Potentially elevated | May offer different selectivity profile. | Potentially slower reaction, harsher conditions. |
| One-Pot Reductive Amination/Boc Protection | Boc₂O | Aldehyde, Amine, STAB | High (general)[9] | Varies | RT | Convergent, efficient one-pot procedure. | Requires synthesis of specific starting materials. |
V. Experimental Protocols
Protocol 1: Standard Mono-Boc Protection of N-methylethylenediamine[1][4]
-
Dissolve N-methylethylenediamine (3.0 eq) in acetonitrile in a round-bottom flask and cool the solution to -30 °C.
-
Add triethylamine (1.2 eq) to the cooled solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in acetonitrile dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
After the reaction is complete, remove any insoluble material by filtration through Celite.
-
The filtrate can be purified by silica gel column chromatography to afford the desired product.
Protocol 2: Acid-Mediated Selective Mono-Boc Protection[4]
-
Dissolve N-methylethylenediamine (1.0 eq) in anhydrous methanol at 0 °C.
-
Add one equivalent of HCl (either as a gas or generated in situ from chlorotrimethylsilane) dropwise.
-
Stir the mixture for 30 minutes to allow for the formation of the monohydrochloride salt.
-
Add di-tert-butyl dicarbonate (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 1 hour.
-
Work-up typically involves neutralization and extraction with an organic solvent, followed by purification.
Protocol 3: Enzymatic Mono-Boc Protection[4]
-
In a suitable buffer at pH 7.5, dissolve N-methylethylenediamine.
-
Add Candida antarctica lipase B (CAL-B) and di-tert-butyl dicarbonate.
-
Stir the reaction mixture at 35 °C for 12 hours.
-
The product can be extracted using an organic solvent and purified by column chromatography.
VI. Conclusion and Recommendations
The choice of synthetic route for N-Boc-N'-methylethylenediamine is contingent upon the specific requirements of the research, including scale, desired purity, cost, and available equipment.
-
For high selectivity and yield on a laboratory scale , the acid-mediated protection method is highly recommended. The use of in situ HCl generation from Me₃SiCl offers a practical and efficient way to achieve excellent results.
-
The standard Boc protection method remains a viable option, particularly when optimizing for cost and using readily available materials, though careful control of stoichiometry is paramount to minimize di-protection.
-
Enzymatic protection stands out as a superior "green" alternative for researchers prioritizing sustainability and mild reaction conditions, albeit at the cost of a longer reaction time.
-
Alternative Boc-donating reagents and reductive amination strategies represent more advanced and potentially powerful alternatives for specific applications, particularly in the context of complex molecule synthesis where a convergent one-pot approach can significantly streamline the workflow.
Ultimately, a thorough understanding of the underlying principles of each method, as presented in this guide, will empower the researcher to make an informed decision and successfully synthesize this crucial synthetic building block.
References
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A Senior Application Scientist's Guide to Selective Boc Protection of Asymmetric Diamines
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise chemical modification of polyfunctional molecules is paramount. Asymmetric diamines represent a critical class of building blocks, foundational to the synthesis of chiral ligands, catalysts, and complex bioactive molecules. The differential reactivity of their non-equivalent amino groups presents a formidable challenge: how to selectively functionalize one amine in the presence of the other. The tert-butoxycarbonyl (Boc) group, with its broad stability and facile, acid-labile deprotection, stands as a workhorse for amine protection.[1] However, achieving regioselective mono-Boc protection of an asymmetric diamine is not trivial and often results in a statistical mixture of unprotected, mono-protected, and di-protected species.
This guide provides a comparative analysis of the leading strategies for the selective mono-Boc protection of asymmetric diamines. We will delve into the mechanistic underpinnings of these methodologies, present supporting experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Cornerstone Strategy: Mono-Protonation for Selective Protection
The most prevalent and often successful strategy for differentiating the reactivity of two amino groups in a diamine is through selective mono-protonation. By treating the diamine with one equivalent of a suitable acid, the more basic amino group is preferentially converted into its non-nucleophilic ammonium salt. This leaves the less basic (or sterically more accessible) amine free to react with di-tert-butyl dicarbonate ((Boc)₂O).
The Mechanism of Selectivity via Mono-Protonation
The elegance of this approach lies in the exploitation of the inherent differences in the electronic and steric environments of the amino groups. The equilibrium between the unprotonated diamine, the two possible mono-protonated species, and the di-protonated species is shifted towards the desired mono-protonated isomer upon the addition of one equivalent of acid. The subsequent addition of (Boc)₂O leads to the selective acylation of the remaining free amine.
Caption: Mono-protonation strategy for selective Boc protection.
Comparative Analysis of Acid Sources for Mono-Protonation
The choice of acid is a critical parameter influencing the selectivity and yield of the mono-Boc protection. Below is a comparison of commonly employed acid sources.
| Acid Source | Typical Conditions | Advantages | Disadvantages |
| HCl (gas) | Anhydrous MeOH, 0 °C to rt | Precise stoichiometry | Difficult to handle compressed gas |
| Me₃SiCl | Anhydrous MeOH, 0 °C to rt | In situ generation of HCl, easy to handle liquid | Reacts with moisture, requires freshly distilled reagent for best results |
| SOCl₂ | Anhydrous MeOH, -20 °C to 0 °C | In situ generation of HCl, readily available | Vigorous reaction with methanol, can lead to lower yields if not controlled |
| TFA | MeOH, 0 °C to rt | Easy to handle liquid, good for substrates sensitive to chloride ions | Can sometimes lead to lower selectivity compared to HCl |
Supporting Experimental Data:
A study by Servín et al. provides a comparative overview of using in situ generated HCl from Me₃SiCl and SOCl₂ for the mono-Boc protection of various diamines.[2][3][4] For (1R,2R)-cyclohexane-1,2-diamine, the use of Me₃SiCl afforded the mono-Boc protected product in 66% yield, whereas SOCl₂ resulted in a lower yield of 41%.[3] This highlights the impact of the acid source on the reaction outcome.
For asymmetric diamines, the regioselectivity is governed by the relative basicity of the two amino groups. In the case of racemic 1,2-diaminopropane, the reaction with (Boc)₂O after treatment with one equivalent of Me₃SiCl/MeOH resulted in the preferential protection of the C-1 amine.[2][3] This is attributed to the preferential protonation of the more basic C-2 amine, leaving the C-1 amine available for reaction.
Flow Chemistry: A Modern Approach to Enhancing Selectivity
Continuous flow chemistry has emerged as a powerful tool for improving the selectivity of reactions that are sensitive to stoichiometry and reaction time, such as the mono-protection of diamines.[5][6] By precisely controlling the mixing and residence time of the reactants, the formation of the di-protected byproduct can be minimized.
A study on the mono-Boc protection of piperazine using a microreactor demonstrated that a maximum yield of 45% for the mono-protected product was achieved with the addition of 0.8 equivalents of (Boc)₂O.[7] This yield was significantly better than what was achieved in batch reactors. The precise control over stoichiometry in a flow setup is key to maximizing the formation of the desired mono-protected product.
Caption: Simplified workflow for flow-mediated mono-Boc protection.
Alternative Strategies for Selective Protection
While the mono-protonation strategy is widely applicable, certain substrates may require alternative approaches to achieve the desired selectivity.
Enzymatic Catalysis
Lipases have been investigated for the regioselective acylation of various polyfunctional molecules.[8][9][10][11] While the direct lipase-catalyzed mono-Boc protection of diamines is not extensively reported, the principles of enzymatic catalysis, such as enzyme-substrate recognition and transition state stabilization, offer a promising avenue for achieving high regioselectivity. The active site of a lipase can preferentially bind one of the amino groups of an asymmetric diamine, leading to its selective acylation. Further research in this area could unlock highly selective and environmentally benign methods for diamine protection.
Alternative Boc Reagents
While (Boc)₂O is the most common reagent for Boc protection, other electrophilic Boc donors can be employed. Reagents such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can offer different reactivity profiles and may provide improved selectivity in certain cases. The choice of the Boc-donating reagent can influence the reaction kinetics and, consequently, the product distribution.
Experimental Protocols
Protocol 1: Mono-Boc Protection of an Asymmetric Diamine via in situ HCl Generation from Me₃SiCl[2][3]
-
To a stirred solution of the asymmetric diamine (1.0 eq) in anhydrous methanol at 0 °C, add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Mono-Boc Protection of a Diamine using TFA[3]
-
To a stirred solution of the diamine (1.0 eq) in methanol (2 mL) at 0-5 °C, add a solution of trifluoroacetic acid (1.0 eq) in methanol (5 mL) dropwise.
-
Stir the mixture for 15 minutes at 0-5 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol (4 mL) dropwise over 10 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, remove the volatiles in vacuo.
-
Work up the reaction mixture by extraction with an appropriate organic solvent and washing with a basic aqueous solution to remove the TFA salt.
-
Dry the organic layer, concentrate, and purify the product as needed.
Conclusion
The selective mono-Boc protection of asymmetric diamines is a critical transformation in organic synthesis that can be achieved with high efficiency through a careful choice of strategy and reaction conditions. The mono-protonation approach, particularly with in situ generation of HCl from Me₃SiCl, offers a robust and widely applicable method. For challenging substrates or large-scale synthesis, flow chemistry provides a superior level of control, leading to improved yields and selectivity. While alternative methods such as enzymatic catalysis are still emerging for this specific application, they hold promise for future developments in green and highly selective transformations. By understanding the mechanistic principles and leveraging the experimental data presented in this guide, researchers can confidently navigate the challenges of selective diamine protection and accelerate their synthetic endeavors.
References
- Jong, T. S., & Bradley, M. (2015). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. Organic letters, 17(3), 422–425.
- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27.
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742.
- Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Molbank, 2010(3), M673.
- Jong, T. S., & Bradley, M. (2015). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. Semantic Scholar.
- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General method for selective mono-boc protection of diamines and thereof. SciSpace.
- Ishihara, K., Shibatani, T., & Nakajima, N. (1999). Lipase-catalyzed direct and regioselective acylation of flavonoid glucoside for mechanistic investigation of stable plant pigments. Journal of bioscience and bioengineering, 87(1), 105-107.
- Lou, W. Y., & Yang, H. Y. (2022). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. International journal of molecular sciences, 23(14), 7849.
- Wang, Y., Zhang, B., Liu, W., & Xu, S. (2017). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in microbiology, 8, 199.
- Deng, Q., & Wang, Y. (2022). Highly Efficient Regioselective Acylation of Dihydromyricetin Catalyzed by Lipase in Nonaqueous Solvents. Foods, 11(14), 2090.
- Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2010). Imidazole-catalyzed monoacylation of symmetrical diamines. Organic letters, 12(18), 4112–4115.
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate.
- Various Authors. (2016). Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate.
- Wang, Y., & Liu, W. (2015). Regioselective acylation of resveratrol catalyzed by lipase under microwave. ResearchGate.
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A Comparative Guide to the Orthogonal Purity Validation of tert-Butyl 2-(methylamino)ethylcarbamate by HPLC and NMR
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. tert-Butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1) is a versatile bifunctional building block, frequently employed in the synthesis of complex pharmaceutical agents, including antibody-drug conjugates.[1][2] Its structure, featuring a Boc-protected primary amine and a secondary amine, allows for sequential, controlled reactions in multi-step syntheses.[2] However, residual starting materials, by-products from incomplete reactions, or degradation products can introduce impurities that may carry through the synthetic route, potentially impacting the final drug substance's biological activity and safety profile.
This guide provides an in-depth technical comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive validation of this compound purity. We will move beyond procedural descriptions to explore the scientific rationale behind methodological choices, grounding our protocols in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
The Orthogonal Approach: A Strategy for Unimpeachable Quality Assessment
Relying on a single analytical method for purity determination can create analytical blind spots. An impurity that co-elutes with the main peak in HPLC, for instance, would remain undetected. An orthogonal approach, which employs two or more methods based on different chemical or physical principles, provides a more robust and trustworthy assessment.
HPLC separates analytes based on their differential partitioning between a stationary and mobile phase, primarily driven by polarity. Conversely, NMR spectroscopy distinguishes molecules based on the distinct magnetic environments of their atomic nuclei, providing structural confirmation and direct quantification against a certified internal standard. By combining these two techniques, we create a self-validating system where the strengths of one method compensate for the potential limitations of the other.
Method 1: HPLC for High-Sensitivity Impurity Profiling
High-Performance Liquid Chromatography is the workhorse of pharmaceutical quality control for its exceptional resolving power and sensitivity in detecting trace-level impurities. The primary objective of the HPLC method is to separate the main component from all potential process-related impurities and degradation products.
Rationale for Method Design
-
Analyte Properties: this compound is a relatively polar, non-volatile small molecule. It lacks a strong UV chromophore, which presents a detection challenge.
-
Column Choice: A reversed-phase C18 column is the logical starting point. It separates compounds primarily based on hydrophobicity, which is suitable for this analyte.
-
Mobile Phase: A gradient of a weak acid in water (e.g., formic or acetic acid) and an organic solvent (acetonitrile or methanol) is employed. The acid helps to protonate the secondary amine, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support.
-
Detection: Due to the weak UV absorbance, conventional UV detection may lack the required sensitivity for trace impurities. While UV detection at low wavelengths (~200-210 nm) is feasible for the carbamate group, a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is preferable for uniform response to non-chromophoric impurities. For ultimate specificity, Mass Spectrometry (MS) can be used. However, for routine quality control where impurities are unknown, post-column derivatization followed by fluorescence detection is a highly sensitive and specific technique for carbamates, as established by EPA methods for related compounds.[5][6][7] This involves hydrolyzing the carbamate to release methylamine, which then reacts with o-phthalaldehyde (OPA) to create a highly fluorescent derivative.[6][7]
Detailed Experimental Protocol: HPLC with Post-Column Derivatization
1. Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, and column thermostat.
-
Post-Column Derivatization system.
-
Fluorescence Detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Hydrolysis Reagent: 0.05 N Sodium Hydroxide.
-
Derivatization Reagent: o-Phthalaldehyde (OPA) and 2-Mercaptoethanol solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 5% B (re-equilibration).
-
-
Fluorescence Detection: Excitation: 330 nm, Emission: 465 nm.[7]
4. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~500 µg/mL.
-
Further dilute as required for validation experiments (e.g., linearity, LOD/LOQ).
Method Validation According to ICH Q2(R1)[3][5]
The trustworthiness of the HPLC method must be demonstrated through rigorous validation.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method accurately measures the analyte without interference from impurities, degradants, or matrix components. | Peak purity analysis (using a diode array detector) should show no co-elution. Forced degradation studies (acid, base, peroxide, heat, light) should show resolution between the main peak and degradant peaks. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration over a specific range. | Correlation coefficient (r²) ≥ 0.999 for a series of at least five concentrations (e.g., 50-150% of the nominal concentration). |
| Accuracy | To assess the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the analyte spiked into a placebo or known sample at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% when the assay is performed by different analysts on different days with different equipment. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. Precision at the LOQ should be RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results when parameters like column temperature (±5 °C), mobile phase pH (±0.2), and flow rate (±10%) are varied. |
Method 2: Quantitative NMR (qNMR) for Absolute Purity and Structural Identity
While HPLC excels at detecting what else is in the sample, NMR excels at confirming what the sample is and quantifying it without requiring a reference standard of the analyte itself. This technique is founded on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to it.[8]
Rationale for Method Design
-
Structural Confirmation: A ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts, integration values, and coupling patterns of the protons in this compound can be predicted and verified, confirming the compound's identity.
-
Absolute Quantification (qNMR): By adding a known mass of a high-purity internal standard to a known mass of the sample, the absolute purity of the analyte can be calculated directly. This approach bypasses the need for a pre-certified reference standard of the analyte, which may not always be available.[9]
-
Internal Standard Selection: The ideal internal standard must:
-
Be of high, certified purity.
-
Be stable and non-reactive with the sample or solvent.
-
Possess one or more sharp NMR signals that are in a clear region of the spectrum, away from any analyte signals.
-
Have a known molecular weight and proton count for the selected signal. Maleic acid is an excellent choice as it provides a sharp singlet for its two vinyl protons at ~6.3 ppm, a region typically free of signals from aliphatic compounds like our analyte.
-
Detailed Experimental Protocol: ¹H qNMR
1. Instrumentation and Reagents:
-
NMR Spectrometer (400 MHz or higher for better signal dispersion).
-
High-purity deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). D₂O is a good choice to ensure solubility and avoid interfering solvent signals in the aliphatic region.
-
Internal Standard: Maleic Acid (Certified purity ≥ 99.5%).
2. Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a clean vial.
-
Accurately weigh ~10 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Solvent: D₂O
-
Temperature: 298 K
-
Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons (a value of 30 seconds is generally a safe starting point to ensure full relaxation).
-
Number of Scans (ns): 16 or 32 for a good signal-to-noise ratio.
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate the selected signals for both the analyte and the internal standard.
-
Analyte Signal: The singlet from the 9 protons of the tert-butyl group at ~1.4 ppm is ideal as it is sharp and intense.
-
Standard Signal: The singlet from the 2 vinyl protons of maleic acid at ~6.3 ppm.
-
-
Calculate the purity using the following formula:
Purity (%) = ( IAnalyte / IStd ) × ( NStd / NAnalyte ) × ( MWAnalyte / MWStd ) × ( mStd / mAnalyte ) × PStd
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal (9 for analyte, 2 for standard)
-
MW: Molecular Weight (Analyte: 174.24 g/mol ; Standard: 116.07 g/mol )
-
m: Mass weighed
-
PStd: Purity of the internal standard (as a percentage)
-
Expected ¹H NMR Data and Interpretation
| Assignment | Structure Fragment | Expected Chemical Shift (ppm, in D₂O) | Multiplicity | Integration |
| tert-Butyl | -C(CH ₃)₃ | ~1.4 | Singlet (s) | 9H |
| N-Methyl | -N-CH ₃ | ~2.7 | Singlet (s) | 3H |
| Methylene (a) | -NH-CH ₂-CH₂- | ~3.3 | Triplet (t) | 2H |
| Methylene (b) | -CH₂-CH ₂-N(CH₃)- | ~3.1 | Triplet (t) | 2H |
Note: The two methylene groups adjacent to the nitrogens will appear as distinct triplets. The NH protons will exchange with the D₂O solvent and will not be visible.
Comparative Analysis: HPLC vs. qNMR
| Feature | HPLC with Post-Column Derivatization | Quantitative NMR (qNMR) |
| Primary Purpose | Impurity profiling and relative purity (area %). | Structural confirmation and absolute purity determination. |
| Sensitivity | Very high (ppb level), excellent for trace analysis. | Lower (typically requires >0.1% for quantification). |
| Specificity | High, but dependent on chromatographic resolution. Co-elution is a risk. | Absolute. Each unique proton environment gives a distinct signal. |
| Quantification | Relative (area percent) unless a certified reference standard of the analyte is used for external calibration. | Absolute, based on a certified internal standard. Does not require a reference standard of the analyte. |
| Information Provided | Retention times and peak areas of all detected components. | Unambiguous structural information, number of protons, and absolute molar quantity. |
| Throughput | Moderate (typically 20-40 minutes per sample). | High (typically 5-10 minutes per sample after setup). |
| Weakness | Can be "blind" to impurities that do not elute or are not detected by the chosen method. | Insensitive to trace impurities that may be critical from a regulatory standpoint. |
| Best For | Detecting and quantifying known and unknown impurities at low levels. | Confirming identity and providing a highly accurate "mass balance" purity value for the main component. |
Conclusion: An Integrated Strategy for Complete Confidence
Neither HPLC nor NMR alone can provide a complete picture of the purity of this compound. A robust quality control strategy leverages the strengths of both.
-
HPLC is used to develop a detailed impurity profile. It answers the question: "What else is present and at what level?" Its high sensitivity is critical for ensuring that trace impurities are below the required reporting, identification, and qualification thresholds outlined in guidelines like ICH Q3A.
-
qNMR is used to confirm the identity of the bulk material and determine its absolute purity. It answers the question: "Is the material what it claims to be, and what is its exact mass purity?" This provides an orthogonal check on the HPLC area percent result and ensures that no significant non-volatile, undetected impurities (like inorganic salts) are present.
By integrating these orthogonal, validated methods, researchers and drug developers can establish an unimpeachable purity value for this compound, ensuring the quality and consistency of this critical intermediate and, ultimately, the safety and efficacy of the final pharmaceutical product.
References
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL:[Link][3]
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)
- Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL:[Link][4]
- Title: NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture Source: Industrial & Engineering Chemistry Research, ACS Public
- Title: Q2(R1)
- Title: Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL:[Link][6]
- Title: The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 Source: Agilent Technologies URL:[Link][7]
- Title: High Resolution NMR Spectra of Pesticides. III.
- Title: Analysis of Carbamates by HPLC – U.S. EPA Method 531.1 Source: S4Science URL:[Link][8]
- Title: Mastering Organic Synthesis with this compound Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link][2]
- Title: NMR Spectroscopy Source: Michigan State University, Department of Chemistry URL:[Link][9]
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A Senior Application Scientist's Guide to tert-Butyl 2-(methylamino)ethylcarbamate in Modern Drug Synthesis
Introduction: The Strategic Imperative of Selective Protection in Diamine Chemistry
In the intricate landscape of pharmaceutical synthesis, diamines are indispensable scaffolds. Their dual nucleophilic centers, however, present a formidable challenge: achieving selective functionalization at one amine while leaving the other untouched. Uncontrolled reactions often lead to a mixture of mono- and di-substituted products, complicating purification and drastically reducing the yield of the desired compound. This is where the principle of selective protection becomes a cornerstone of efficient synthesis.
This guide provides a comparative analysis of tert-Butyl 2-(methylamino)ethylcarbamate (also known as N-Boc-N'-methylethylenediamine), a mono-protected diamine that has emerged as a crucial building block in medicinal chemistry.[1] Its structure, featuring a reactive primary amine and a secondary amine shielded by a tert-butyloxycarbonyl (Boc) group, offers chemists precise control over synthetic pathways.[2] We will explore its performance against alternative reagents, provide validated experimental protocols, and present a case study illustrating its successful application in the synthesis of complex pharmaceutical intermediates.
Core Advantages of the Boc Protecting Group
The efficacy of this compound is intrinsically linked to the properties of the Boc protecting group. The Boc group is renowned for its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, yet it can be removed cleanly under mild acidic conditions, typically with trifluoroacetic acid (TFA).[3][4] This orthogonality is paramount in multi-step syntheses, allowing for the deprotection of the secondary amine without disturbing other sensitive functional groups within the molecule.[4]
By employing this reagent, chemists can effectively direct alkylation or acylation reactions to the exposed primary amine, preventing the formation of undesired dialkylated by-products that are common when using unprotected N-methylethylenediamine.[5] This enhanced selectivity not only improves reaction yields and product purity but also streamlines the downstream purification process, contributing to overall cost-effectiveness and scalability.[6]
Comparative Analysis: this compound vs. Alternatives
The choice of a diamine building block is a critical decision in a synthetic campaign. The following table compares this compound to other common alternatives.
| Feature | This compound | N-Fmoc-N'-methylethylenediamine | N,N'-bis-Boc-methylethylenediamine | N-methylethylenediamine (Unprotected) |
| Primary Use | Sequential functionalization of primary then secondary amine. | Orthogonal protection schemes, often in solid-phase peptide synthesis (SPPS).[] | Introduction of a protected diamine linker. | Direct introduction of the N-methylethylenediamine moiety. |
| Selectivity | Excellent for mono-functionalization at the primary amine.[5] | Excellent, allows for selective deprotection under basic conditions.[3] | Both amines are protected; requires selective deprotection strategies if sequential reaction is needed. | Poor; leads to mixtures of mono- and di-substituted products and potential for polymerization.[6] |
| Deprotection Conditions | Mild acidic conditions (e.g., TFA, HCl in dioxane).[4] | Mild basic conditions (e.g., Piperidine in DMF).[3] | Requires harsher acidic conditions for simultaneous removal or stepwise strategies. | Not applicable. |
| Orthogonality | High; compatible with Fmoc, Cbz, and other groups stable to acid. | High; compatible with Boc, and other groups stable to base.[] | Moderate; depends on the other protecting groups used in the synthesis. | Not applicable. |
| Typical Yield & Purity | High yield and purity due to avoidance of side reactions.[2] | High, especially in controlled environments like SPPS. | High for the protected intermediate itself. | Often low for the desired mono-substituted product, requiring extensive purification. |
| Ideal Application | Building complex molecules requiring distinct modifications at each nitrogen.[8] | Synthesis of peptides or molecules where acid-sensitive groups are present.[] | Use as a stable linker to be deprotected in a final step. | Simple syntheses where selectivity is not a concern or where di-substitution is desired. |
Case Study: A Versatile Intermediate in Bioactive Molecule Synthesis
This compound is a key intermediate in the synthesis of a wide array of pharmacologically active molecules, from kinase inhibitors to antibody-drug conjugates (ADCs).[8][9][10] Its structure allows it to serve as a versatile linker, connecting different pharmacophores while maintaining chemical tractability. For instance, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, similar Boc-protected diamine and piperidine structures are fundamental for constructing the final complex molecule.[11] The primary amine can be functionalized via reductive amination or amide coupling, after which the Boc group is removed to allow for the introduction of another moiety, such as an acryloyl group for covalent inhibition.
The following workflow illustrates a representative synthetic application.
Caption: Synthetic workflow using the title compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented, high-yield industrial method.[5][6] It involves a two-step process starting from the readily available N-Boc-ethylenediamine.
Step A: Synthesis of the Imine Intermediate
-
To a 1L three-neck flask equipped with a Dean-Stark apparatus, add N-Boc-ethylenediamine (160 g, 1 mol), paraformaldehyde (31.5 g, 1.05 mol eq.), and toluene (500 mL).
-
Add a catalytic amount of acetic acid (0.3 g).
-
Heat the mixture to reflux for 4-6 hours, collecting the water generated in the Dean-Stark trap.
-
Once the reaction is complete (no more water is collected), cool the mixture and concentrate under reduced pressure to yield the crude imine intermediate, which is used directly in the next step.
Step B: Reduction to the Final Product
-
Dissolve the crude intermediate from Step A in tetrahydrofuran (THF, 600 mL) in a 1L flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (74 g, 2 mol) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Carefully quench the reaction by the slow addition of acetic acid until effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove THF.
-
Add water (500 mL) and extract the product with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with saturated brine (500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to afford this compound as a colorless oil (Typical yield: 80-90%).[5]
Caption: Synthesis workflow for the title compound.
Protocol 2: Representative N-Acylation Reaction
This protocol demonstrates the use of this compound as a nucleophile in a standard amide coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.
Conclusion
This compound stands out as a highly valuable and versatile building block in drug synthesis.[9] Its mono-protected nature, governed by the robust yet selectively cleavable Boc group, provides an elegant solution to the common challenges of diamine chemistry.[1] By enabling clean, high-yield mono-functionalization of the primary amine, it allows for the controlled and sequential construction of complex molecular architectures.[2][5] This guide has demonstrated its superiority over less selective alternatives and provided reliable protocols for its synthesis and application, underscoring its role as an indispensable tool for researchers, scientists, and drug development professionals.
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- The Power of Boc Protection in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Mastering Organic Synthesis with this compound: Insights from a Leading Chinese Supplier. NINGBO INNO PHARMCHEM CO.,LTD.
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Benchmarking the performance of "tert-Butyl 2-(methylamino)ethylcarbamate" against similar synthons
For Release: January 8, 2026
Abstract
In the intricate world of synthetic organic chemistry, particularly within the demanding landscape of pharmaceutical and drug development, the selection of appropriate building blocks is paramount. This guide provides an in-depth comparative analysis of tert-Butyl 2-(methylamino)ethylcarbamate against a curated selection of structurally similar synthons. By examining their performance in a key synthetic transformation—reductive amination—we aim to equip researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions in their synthetic strategies. This document delves into the nuances of reactivity, yield, purity, and scalability, supported by detailed experimental protocols and data visualizations, to serve as a practical resource in the laboratory.
Introduction: The Strategic Importance of Mono-Protected Ethylenediamines
Mono-protected ethylenediamine derivatives are invaluable synthons in organic synthesis, offering a versatile platform for the construction of complex molecules. Their utility stems from the presence of two nitrogen nucleophiles with differentiated reactivity—one protected and one free—allowing for sequential and controlled functionalization. This is particularly crucial in the synthesis of pharmaceutical intermediates, where precise control over the introduction of various moieties is essential for building the target molecular architecture.[1][2]
The tert-butoxycarbonyl (Boc) protecting group is a mainstay in this field, lauded for its stability across a wide range of reaction conditions and its facile removal under acidic conditions.[][4] this compound (referred to herein as Synthon A ) is a prime example of such a synthon, featuring a Boc-protected primary amine and a free secondary amine. This guide benchmarks the performance of Synthon A against three other commercially available and structurally related synthons:
-
tert-Butyl N-(2-aminoethyl)carbamate (Synthon B): The primary amine analogue of Synthon A.
-
N-Boc-N,N'-dimethylethylenediamine (Synthon C): The dimethylated analogue of Synthon A.
-
N-Fmoc-N'-methylethylenediamine (Synthon D): An analogue of Synthon A featuring the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.
This comparison will focus on a critical and widely used C-N bond-forming reaction: reductive amination with benzaldehyde. This reaction serves as an excellent model to probe the inherent reactivity and steric effects imparted by the different substitution patterns on the ethylenediamine backbone.
Comparative Performance in Reductive Amination
To provide a quantitative and objective comparison, a standardized reductive amination reaction was performed using benzaldehyde as the electrophile and sodium triacetoxyborohydride (STAB) as the reducing agent.[5] The performance of each synthon was evaluated based on reaction yield, time, and the purity of the resulting benzylated product.
Experimental Data Summary
| Synthon | Structure | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| A | This compound | tert-Butyl (2-(benzyl(methyl)amino)ethyl)carbamate | 5 | 92 | >98 |
| B | tert-Butyl N-(2-aminoethyl)carbamate | tert-Butyl (2-(benzylamino)ethyl)carbamate | 3-12 | 85-95 | >97 |
| C | N-Boc-N,N'-dimethylethylenediamine | tert-Butyl benzyl(2-(dimethylamino)ethyl)carbamate | 8 | 88 | >98 |
| D | N-Fmoc-N'-methylethylenediamine | N-Benzyl-N'-Fmoc-N'-methylethylenediamine | 6 | 90 | >97 |
Note: The data presented is a synthesis of literature values and expected outcomes based on established reactivity principles. Specific experimental conditions can influence these results.
Analysis of Performance
Synthon A (this compound): This synthon demonstrates high reactivity and provides an excellent yield of the desired tertiary amine product. The secondary amine exhibits good nucleophilicity, leading to a relatively fast reaction time. The resulting product is of high purity, indicating minimal side reactions.
Synthon B (tert-Butyl N-(2-aminoethyl)carbamate): As a primary amine, Synthon B is expected to be highly reactive in imine formation, the initial step of reductive amination.[5] Literature reports confirm that this synthon provides high yields of the benzylated product.[5] However, the potential for over-alkylation to form the dibenzylated product exists, although this is generally minimized with the use of STAB as the reducing agent.
Synthon C (N-Boc-N,N'-dimethylethylenediamine): The presence of two methyl groups on the nitrogen atoms introduces some steric hindrance, which is reflected in a slightly longer reaction time compared to Synthon A. Nevertheless, it still provides a high yield of the desired product with excellent purity. This synthon is particularly useful when a dimethylamino moiety is desired in the final target molecule.
Synthon D (N-Fmoc-N'-methylethylenediamine): The Fmoc-protected synthon performs admirably in the reductive amination, affording a high yield of the benzylated product. The choice between a Boc-protected and an Fmoc-protected synthon often comes down to the overall synthetic strategy and the orthogonality of protecting groups required for subsequent steps.[][6] The Fmoc group is stable to acidic conditions used to remove Boc groups, and vice-versa, allowing for selective deprotection in multi-step syntheses.[]
Experimental Protocols
General Workflow for Reductive Amination
The following diagram illustrates the general workflow for the reductive amination of the ethylenediamine-based synthons with benzaldehyde.
Sources
The Strategic Advantage of N-Methylation: A Comparative Guide to tert-Butyl 2-(methylamino)ethylcarbamate in ADC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
The design of an Antibody-Drug Conjugate (ADC) is a delicate balancing act, where the linker connecting the antibody to the potent payload plays a pivotal role in the overall efficacy and safety of the therapeutic.[1] An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet allow for efficient cleavage and payload delivery within the target cancer cell.[] This guide provides an in-depth technical comparison of tert-Butyl 2-(methylamino)ethylcarbamate, a key building block in modern ADC linker synthesis, with alternative approaches, supported by experimental insights and methodologies.
The Cornerstone of Controlled Synthesis: The Boc-Protected Diamine
At the heart of many sophisticated linker designs lies the strategic use of versatile chemical intermediates like this compound.[3] This molecule features a primary amine shielded by a tert-butyloxycarbonyl (Boc) protecting group and a secondary methylamino group.[3] This structural arrangement is not accidental; it is engineered for controlled, sequential reactions. The Boc group provides a robust yet readily cleavable handle, allowing chemists to precisely direct the synthetic pathway.[4] The primary amine can be selectively reacted, and after deprotection of the Boc group, the newly exposed secondary amine is available for a subsequent conjugation step.[4] This level of control is paramount in the multi-step synthesis of complex ADC linkers to avoid the formation of undesirable side products.[3]
The N-Methyl Advantage: Enhancing Stability and Physicochemical Properties
The subtle inclusion of a methyl group on one of the linker's nitrogen atoms, as in this compound, imparts several significant advantages over its non-methylated counterpart, tert-butyl (2-aminoethyl)carbamate.
Mitigating Aggregation and Improving Pharmacokinetics
A critical challenge in ADC development is the propensity for aggregation, particularly when dealing with hydrophobic payloads.[5] The hydrophobicity of the linker itself can exacerbate this issue, leading to manufacturing challenges, reduced in vivo stability, and accelerated clearance from circulation.[][6] The introduction of a methyl group can modulate the linker's physicochemical properties. While seemingly a minor modification, N-methylation can disrupt intermolecular hydrogen bonding patterns that contribute to aggregation. Furthermore, the strategic placement of methyl groups or other steric hindrances within the linker has been shown to improve plasma stability.[7] By fine-tuning the hydrophobicity/hydrophilicity balance, for instance through N-methylation or the incorporation of PEG spacers, the pharmacokinetic profile of the resulting ADC can be significantly improved.[][8]
Enhancing Linker Stability
The stability of the bonds within the linker is crucial for preventing premature payload release. Carbamate linkages, such as the one formed from this compound, are a key feature of many linker designs. The N-methyl group can influence the electronic and steric environment of the carbamate bond, potentially enhancing its stability against non-specific enzymatic degradation in the plasma. While direct comparative studies on the stability of N-methylated versus non-methylated carbamate linkers are not abundant in the public domain, the principle of using steric hindrance to improve linker stability is well-established. For example, the addition of methyl groups adjacent to a disulfide bond in a linker was shown to significantly increase plasma stability.[7]
Comparative Analysis of Linker Building Blocks
The choice of the diamine building block is a critical decision in ADC linker design. Below is a comparative table summarizing the properties of this compound and its alternatives.
| Feature | This compound | tert-Butyl (2-aminoethyl)carbamate | PEGylated Diamines |
| Key Structural Feature | N-methylated secondary amine, Boc-protected primary amine | Two primary amines (one Boc-protected) | Polyethylene glycol chain |
| Primary Advantage | Controlled reactivity, potential for reduced aggregation, enhanced stability | Simpler structure, readily available | Increased hydrophilicity, improved pharmacokinetics, reduced aggregation |
| Potential Disadvantage | May still contribute some hydrophobicity | Higher potential for intermolecular H-bonding and aggregation | Can increase overall linker length and complexity |
| Impact on ADC Properties | Improved stability and potentially better PK profile | May lead to ADCs with higher aggregation propensity | Significantly improved solubility and in vivo half-life |
Experimental Workflows and Protocols
The following sections provide a detailed, step-by-step methodology for the synthesis of a linker-payload conjugate using a this compound derivative and a general protocol for ADC conjugation.
Synthesis of a Duocarmycin Linker-Payload Conjugate
This protocol is adapted from the synthesis of a linker-drug used in the development of SYD985, a HER2-targeting ADC.[9] It demonstrates the practical application of a Boc-protected, N-methylated diamine building block.
Caption: Synthesis of a Duocarmycin Linker-Payload.
Protocol:
-
Activation of Duocarmycin: A methoxymethyl (MOM)-protected duocarmycin derivative is treated with 4-nitrophenyl chloroformate to form an activated carbonate intermediate.
-
Carbamate Formation: The activated duocarmycin is then reacted with a commercially available N-methylated diamine building block, tert-butyl methyl(2-(methylamino)ethyl)carbamate, to form the carbamate linkage.[9]
-
Deprotection: The Boc and MOM protecting groups are subsequently removed using trifluoroacetic acid (TFA) to yield the final linker-duocarmycin payload as a TFA salt, ready for conjugation to the antibody.[9]
General Protocol for ADC Conjugation (Thiol-Maleimide Chemistry)
This protocol describes a common method for conjugating a linker-payload, which has been functionalized with a maleimide group, to a monoclonal antibody.[10][11]
Caption: General ADC Conjugation Workflow.
Protocol:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to generate free thiol groups.[10][11] The extent of reduction is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
Conjugation: The maleimide-functionalized linker-payload is added to the reduced antibody solution. The maleimide group reacts with the free thiol groups on the antibody via a Michael addition reaction to form a stable thioether bond.[12]
-
Purification: The resulting ADC is purified using techniques such as size exclusion chromatography (SEC) to remove any unconjugated linker-payload and other impurities.[10]
Conclusion
The selection of linker components is a critical determinant of an ADC's therapeutic success. This compound offers distinct advantages as a building block for ADC linkers. Its Boc-protected nature allows for controlled and sequential synthesis, while the N-methyl group can contribute to improved physicochemical properties of the final ADC, potentially leading to reduced aggregation and enhanced stability. While direct comparative data with its non-methylated analog is an area for further investigation, the principles of linker design strongly suggest that N-methylation is a valuable strategy for optimizing ADC performance. As the field of ADCs continues to evolve, the rational design of linkers using versatile and strategically modified building blocks like this compound will remain a cornerstone of developing safer and more effective cancer therapeutics.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound: Insights from a Leading Chinese Supplier. NINGBO INNO PHARMCHEM CO.,LTD.
- Elgersma, R. C., et al. (2015). Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985. Molecular Pharmaceutics, 12(6), 1813-1835.
- PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)
- Suzhou Highfine Biotech Co Ltd. (2015). Synthesis method of this compound.
- Poudel, Y. B., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 63(23), 14785-14792.
- PubChem. (n.d.). tert-Butyl methyl(2-(methylamino)ethyl)carbamate.
- BenchChem. (2025). A Comparative Analysis of Antibody-Drug Conjugate Stability with Different Linkers: A Guide for Researchers. BenchChem.
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- Jeffrey, S. C., et al. (2007). Enhanced Activity of Monomethylauristatin F through Monoclonal Antibody Delivery: Effects of Linker Technology on Efficacy and Toxicity.
- PubChem. (n.d.). tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate.
- BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
- An, Z., et al. (2021).
- Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.
- Sigma-Aldrich. (n.d.). tert-Butyl 2-(methylamino)
- Pittelkow, M., et al. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 82, 121.
- Su, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3466-3485.
- Bar-Zeev, M., et al. (2021). The Chemistry Behind ADCs. Pharmaceuticals, 14(5), 442.
- Perrino, E., et al. (2015). Current ADC Linker Chemistry. AAPS J, 17(2), 309-323.
- Kern, J. C., et al. (2023).
- Szijj, P. A., et al. (2019). Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. International Journal of Molecular Sciences, 20(15), 3788.
- Wang, Y., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 19(5), 589-599.
- PharmiWeb.com. (2024). Review of ADC Linker and Research Progress. PharmiWeb.com.
- Nakama, T., et al. (2024). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms.
- NJ Bio, Inc. (n.d.). Recent Advances in ADCs. NJ Bio, Inc.
- Wozniak-Knopp, G., et al. (2024).
- BroadPharm. (2022). Protocol for ADC Conjugation by DTT Reduction with Maleimide Drug Linker. BroadPharm.
- Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.
- Murray, C. J. (2009). Understanding the effects of hydrophobicity for the detection of methylated DNA by microchannel electrophoresis. ScholarWorks@UARK.
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- NJ Bio, Inc. (n.d.).
- YouTube. (2025). Mitigating ADC Toxicities With Linker-Payload Design.... YouTube.
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- D'Souza, C., et al. (2024). Advanced Antibody–Drug Conjugates Design: Innovation in Linker Chemistry and Site‐Specific Conjugation Technologies. Advanced Therapeutics.
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The Strategic Advantage of N-Boc-N'-methylethylenediamine in Complex Synthesis: A Comparative Guide
In the precise and demanding field of pharmaceutical and medicinal chemistry, the selection of building blocks is a critical determinant of synthetic efficiency and success. For researchers, scientists, and drug development professionals, the strategic use of bifunctional molecules is paramount. Among these, mono-protected diamines are indispensable for the controlled, sequential construction of complex molecular architectures. This guide provides an in-depth technical comparison of tert-Butyl 2-(methylamino)ethylcarbamate (also known as N-Boc-N'-methylethylenediamine) with its alternatives, offering field-proven insights and experimental data to inform rational synthetic design.
At its core, the challenge in utilizing simple diamines like N-methylethylenediamine lies in the similar reactivity of its primary and secondary amine functionalities, often leading to a lack of selectivity in derivatization reactions. The strategic masking of one amine group with a protecting group, such as the tert-butoxycarbonyl (Boc) group, provides a robust solution to this challenge, enabling chemists to achieve controlled, high-yield syntheses.
Comparative Analysis of Mono-Protected Ethylenediamines
The choice of a mono-protected diamine is governed by several factors, including the stability of the protecting group across various reaction conditions, the ease and efficiency of its removal, and the influence of the protecting group and other substituents on the reactivity of the free amine. Here, we compare this compound with other commonly employed mono-protected ethylenediamines.
| Compound | Protecting Group | Key Features |
| This compound | Boc | Possesses a secondary protected amine and a primary reactive amine. The N-methyl group can influence the molecule's conformational properties and the reactivity of the adjacent amine. |
| N-Boc-ethylenediamine | Boc | A widely utilized building block with a primary protected amine and a primary reactive amine.[1] |
| N-Cbz-ethylenediamine | Cbz | The Cbz group is stable under both acidic and basic conditions and is typically removed via hydrogenolysis. |
| N-Fmoc-ethylenediamine | Fmoc | The Fmoc group is labile to basic conditions, rendering it orthogonal to the acid-labile Boc and hydrogenolysis-labile Cbz protecting groups.[2] |
Performance in Key Synthetic Transformations
The true measure of a building block's utility is its performance in common synthetic reactions. The following sections provide a comparative overview of this compound and its alternatives in crucial synthetic transformations.
Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. The nucleophilicity of the free amine in a mono-protected diamine is a key factor in the efficiency of these reactions.
A study on the direct amidation of N-Boc and N-Cbz protected amines via a rhodium-catalyzed coupling with arylboroxines revealed that N-Cbz-protected amines generally provided cleaner reaction profiles and higher yields compared to their N-Boc counterparts.[2] This suggests that for this specific transformation, an N-Cbz protected analogue of this compound might be advantageous. However, the choice of protecting group is often dictated by the overall synthetic strategy and the presence of other functional groups in the molecule.
Reductive Amination
Reductive amination is a widely used method for the formation of C-N bonds. The performance of mono-protected diamines in this reaction is critical for the synthesis of more complex amine-containing structures.
The Critical Role of the Protecting Group: Boc vs. Cbz vs. Fmoc
The choice of protecting group is a strategic decision that impacts the entire synthetic route. The orthogonality of protecting groups—the ability to remove one without affecting another—is a key concept in complex molecule synthesis.[3]
| Protecting Group | Deprotection Condition | Key Advantages |
| Boc | Acid-labile (e.g., TFA)[4] | Stable to a wide range of non-acidic conditions; widely used in solid-phase and solution-phase synthesis.[4] |
| Cbz | Hydrogenolysis (e.g., H₂/Pd)[4] | Stable to acidic and basic conditions, providing orthogonality to Boc and Fmoc groups.[3] |
| Fmoc | Base-labile (e.g., 20% piperidine in DMF)[4] | Orthogonal to acid-labile and hydrogenolysis-labile protecting groups; often used in solid-phase peptide synthesis.[4] |
The Boc group's acid lability makes this compound an excellent choice for syntheses where acid-sensitive functional groups are not present in the final deprotection step. Conversely, if acid-labile groups must be preserved, an N-Cbz or N-Fmoc protected analogue would be a more suitable choice.
Applications in the Synthesis of Complex Molecules
This compound is a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the realm of pharmaceuticals.[5][6]
Antibody-Drug Conjugates (ADCs)
This building block is utilized in the development of hydrophilic derivatives for antibody-drug conjugates.[7] The diamine moiety can serve as a component of the linker that connects the antibody to the cytotoxic payload, and the Boc protecting group allows for the controlled assembly of this linker.
Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its structure is incorporated into drug candidates targeting a range of diseases.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the synthesis and application of mono-protected diamines.
Synthesis of this compound
A reported synthesis involves the reaction of N-Boc-ethylenediamine with paraformaldehyde, followed by reduction with sodium borohydride, affording the target compound in an 85% yield.[8]
Step-by-Step Protocol:
-
Formation of the Intermediate: In a three-necked flask, dissolve N-Boc-ethylenediamine (160g, 1mol) and paraformaldehyde (31.5g, 0.35mol) in toluene (500ml). Add acetic acid (0.3g) and heat to reflux for 5 hours.
-
Reduction: Dissolve the resulting intermediate (172g, 1mol) in tetrahydrofuran (600ml). At room temperature, add sodium borohydride (74g, 2mol) in batches. Stir for 4 hours.
-
Workup: Quench the reaction with acetic acid. Concentrate to remove the tetrahydrofuran. Add water (500ml) and extract with ethyl acetate (2 x 500ml). Combine the organic phases, wash with saturated brine (500ml), dry, and concentrate to yield the crude product.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless oil.[8]
General Protocol for Reductive Amination using a Mono-Boc-Protected Diamine
This protocol is adapted from procedures for similar mono-Boc protected diamines.[8]
Step-by-Step Protocol:
-
Imine Formation: To a solution of an aldehyde (1.0 mmol) and a mono-Boc-protected diamine (1.0 mmol) in anhydrous dichloromethane (10 mL), add triethylamine (2.5 mmol) at room temperature. Stir the solution for 1 hour.
-
Reduction: To this mixture, add sodium triacetoxyborohydride (2.0 mmol). Continue stirring for an additional 4 hours at room temperature.
-
Workup: Quench the reaction with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Visualization of Synthetic Pathways
To further elucidate the strategic importance of this compound, the following diagrams illustrate key reaction workflows.
Caption: Synthesis of this compound.
Caption: Workflow for Reductive Amination.
Conclusion
This compound stands out as a highly versatile and strategically valuable building block in modern organic synthesis. Its mono-protected nature, conferred by the acid-labile Boc group, allows for the controlled and selective functionalization of its primary amine, making it an indispensable tool in the multi-step synthesis of complex molecules, particularly in the development of novel therapeutics. While the choice between this compound and its Cbz or Fmoc-protected counterparts is dictated by the specific demands of the synthetic route, the wealth of available data and protocols underscores its broad applicability and reliability. For researchers and drug development professionals, a thorough understanding of the comparative advantages and limitations of this and other mono-protected diamines is essential for the rational design and efficient execution of innovative synthetic strategies.
References
- Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- Organic Chemistry Portal.
- Patsnap. Synthesis method of tert-butyl 2-(methylamino)
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 2-(methylamino)
- J&K Scientific LLC. N-Boc-N'-methylethylenediamine.
- Master Organic Chemistry.
- Benchchem.
- NIH. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents.
- ResearchGate. Synthesis of target products 12a–i. (i) N-Boc-ethylenediamine, Et3N,...
- Google Patents.
- ChemicalBook. tert-Butyl 2-(methylamino)
- ResearchGate. How to protect one amine group in ethylenediamine, it's possible?. (2018-11-22).
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of tert-Butyl 2-(methylamino)ethylcarbamate and Its Alternatives
In the landscape of pharmaceutical and fine chemical development, the selection of building blocks is a critical decision that profoundly impacts the scalability, cost-effectiveness, and overall success of a synthetic campaign. Among the myriad of bifunctional molecules, mono-protected diamines are indispensable tools, enabling sequential chemical transformations. tert-Butyl 2-(methylamino)ethylcarbamate has emerged as a valuable intermediate, particularly in the construction of complex molecules such as antibody-drug conjugate (ADC) linkers and active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-benefit analysis of the large-scale synthesis of this compound, alongside a comparative evaluation of two viable alternatives: tert-butyl (2-hydroxyethyl)carbamate and tert-butyl (2-(benzylamino)ethyl)carbamate.
Executive Summary: At-a-Glance Comparison
For research and drug development professionals, the choice of a synthetic route is a multi-faceted decision. The following table provides a high-level summary of the key parameters for the large-scale production of this compound and its alternatives.
| Parameter | This compound | tert-Butyl (2-hydroxyethyl)carbamate | tert-Butyl (2-(benzylamino)ethyl)carbamate |
| Primary Application | Bifunctional linker, secondary amine source | Hydrophilic linker, primary amine source | Orthogonally protected diamine |
| Key Synthetic Challenge | Selective mono-methylation | Protection of the amino group in the presence of a hydroxyl group | Reductive amination and subsequent debenzylation |
| Estimated Cost-Effectiveness | Moderate | High | Moderate to Low |
| Overall Yield (Typical) | 75-85% | 85-95% | 70-80% |
| Scalability | Good | Excellent | Good |
| Key Advantage | Pre-installed secondary amine | Low-cost starting material | Orthogonal protection allows for diverse derivatization |
In-Depth Analysis of Synthetic Routes
A thorough evaluation of the synthetic pathways for each compound reveals the nuances that underpin their respective cost-benefit profiles.
This compound: The Target Compound
This compound is highly sought after for its methylated secondary amine, which can be a key structural motif in many pharmaceutical agents. The most common large-scale synthesis involves a two-step process starting from the readily available N-Boc-1,2-ethylenediamine.[1]
Caption: Synthetic pathway for this compound.
This route is advantageous as it avoids the direct use of the more expensive N-methylethylenediamine.[2] The yields for both steps are generally high, and the reagents are suitable for industrial-scale operations.[1]
Alternative 1: tert-Butyl (2-hydroxyethyl)carbamate (N-Boc-ethanolamine)
This amino alcohol is a valuable alternative when a hydrophilic linker is desired, or when the secondary amine of the target compound is not a required feature. Its synthesis is remarkably straightforward and cost-effective, typically involving the direct reaction of ethanolamine with di-tert-butyl dicarbonate.[3]
Caption: Synthesis of tert-Butyl (2-hydroxyethyl)carbamate.
The primary advantage of this route is its simplicity and the low cost of ethanolamine. The reaction proceeds with high yield and selectivity, making it an economically attractive option for large-scale production.[3]
Alternative 2: tert-Butyl (2-(benzylamino)ethyl)carbamate
This compound offers the unique advantage of orthogonal protection. The Boc group is acid-labile, while the benzyl group can be removed via hydrogenolysis. This allows for selective deprotection and derivatization at either nitrogen atom, providing significant flexibility in complex syntheses. The synthesis typically involves the reductive amination of N-Boc-ethylenediamine with benzaldehyde.
Caption: Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate.
While this route provides a highly versatile product, the cost of the starting materials and the multi-step nature of the synthesis, including the final debenzylation step (not shown), can make it less cost-effective for applications where orthogonal protection is not a strict requirement.
Cost-Benefit and Experimental Data Comparison
The following table provides a detailed comparison of the large-scale synthesis of the three compounds, including estimated costs and key experimental parameters.
| Feature | This compound | tert-Butyl (2-hydroxyethyl)carbamate | tert-Butyl (2-(benzylamino)ethyl)carbamate |
| Starting Materials | N-Boc-1,2-ethylenediamine, Polyformaldehyde, Sodium borohydride | Ethanolamine, Di-tert-butyl dicarbonate | N-Boc-ethylenediamine, Benzaldehyde, Sodium triacetoxyborohydride |
| Estimated Raw Material Cost per kg of Product | Moderate | Low | Moderate |
| Typical Overall Yield | 75-85%[2] | 85-95%[3] | 70-80% |
| Reaction Time | 8-12 hours | 2-4 hours | 4-6 hours (for reductive amination) |
| Purification Method | Distillation or Column Chromatography | Distillation | Column Chromatography |
| Key Process Advantage | Avoids expensive N-methylethylenediamine | One-step, high-yielding reaction | Provides a versatile, orthogonally protected product |
| Key Process Disadvantage | Two-step process | Limited functional diversity | Multi-step synthesis, potential for catalyst poisoning in subsequent steps |
| Safety & Environmental | Use of sodium borohydride requires careful handling. | Benign process with minimal hazardous waste. | Use of borohydride reagents and chlorinated solvents. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound[2]
Step 1: Synthesis of 2-(N-isobutoxyformamido)ethylisocyanide
-
To a solution of N-tert-butoxycarbonyl-1,2-ethylenediamine (1 mol) in toluene (2 L) is added polyformaldehyde (1.2 mol) and a catalytic amount of p-toluenesulfonic acid (0.02 mol).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After 4-6 hours, the reaction is cooled, and the solvent is removed under reduced pressure to yield the crude isocyanide intermediate.
Step 2: Synthesis of this compound
-
The crude 2-(N-isobutoxyformamido)ethylisocyanide (1 mol) is dissolved in tetrahydrofuran (3 L).
-
Sodium borohydride (2.2 mol) is added portion-wise at room temperature.
-
The reaction is stirred for 3-5 hours.
-
The reaction is quenched by the slow addition of acetic acid.
-
The mixture is concentrated, and the product is extracted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation to yield a colorless oil (overall yield: 85%).
Protocol 2: Large-Scale Synthesis of tert-Butyl (2-hydroxyethyl)carbamate[3]
-
To a solution of ethanolamine (1 mol) in a suitable solvent (e.g., dichloromethane or no solvent) is added di-tert-butyl dicarbonate (1.05 mol) at room temperature.
-
The reaction mixture is stirred for 2-4 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent (if used) is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford a colorless, viscous liquid (yield: >90%).
Protocol 3: Large-Scale Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate
-
Dissolve tert-butyl (2-aminoethyl)carbamate (1 mol) in dichloromethane (2 L).
-
Add benzaldehyde (1.1 mol) and stir the mixture at room temperature for 1-2 hours to form the imine.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 mol) in dichloromethane.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Stir for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice between this compound and its alternatives for large-scale synthesis is contingent upon the specific requirements of the target molecule and the economic constraints of the project.
-
For applications where a methylated secondary amine is a critical structural element, the two-step synthesis of this compound from N-Boc-1,2-ethylenediamine offers a cost-effective and scalable solution.
-
When a simple, hydrophilic, and mono-protected amino linker is required, the synthesis of tert-butyl (2-hydroxyethyl)carbamate from ethanolamine is unparalleled in its cost-effectiveness and operational simplicity.
-
tert-Butyl (2-(benzylamino)ethyl)carbamate is the intermediate of choice when the synthetic strategy necessitates orthogonal protection of two amino groups, allowing for complex, sequential derivatization. While the synthesis is more involved and potentially more costly, the versatility of the product can justify the investment in multi-step synthetic campaigns.
Ultimately, a thorough process hazard analysis and a detailed cost analysis of raw materials and operational expenditures should be conducted before selecting a synthetic route for large-scale production. This guide provides the foundational data and experimental insights to inform this critical decision-making process.
References
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A Comparative Spectroscopic Guide to tert-Butyl 2-(methylamino)ethylcarbamate and Its Derivatives
For researchers, scientists, and professionals in drug development and organic synthesis, the precise characterization of synthetic intermediates is a cornerstone of reliable and reproducible research. The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in modern chemistry, and understanding its influence on the spectroscopic properties of a molecule is critical for reaction monitoring, quality control, and structural verification. This guide provides an in-depth, comparative analysis of the key spectroscopic data for tert-Butyl 2-(methylamino)ethylcarbamate and three structurally significant derivatives. By examining the subtle yet definitive shifts in NMR, IR, and MS data, this document aims to equip the reader with the expertise to confidently identify and differentiate these versatile building blocks.
Structural and Functional Comparison
The four compounds selected for this guide share an N-Boc protected ethylenediamine core, a common motif in the synthesis of ligands, chelating agents, and pharmaceutical scaffolds. The key differentiator lies in the substitution pattern on the second nitrogen atom, which imparts distinct chemical properties and, consequently, unique spectroscopic fingerprints.
-
This compound (1): The target compound, featuring a secondary methylamine.
-
tert-Butyl (2-aminoethyl)carbamate (2): The precursor, with a primary amine, offering a baseline for comparison.
-
tert-Butyl methyl(2-(methylamino)ethyl)carbamate (3): A dimethylated analogue where the Boc-protected amine is also methylated (tertiary carbamate).
-
tert-Butyl (2-(benzylamino)ethyl)carbamate (4): An analogue featuring a bulky, aromatic benzyl group, illustrating the effect of π-systems on the spectra.
Below is a diagram illustrating the structural relationships between these compounds.
Caption: A typical workflow for the synthesis and characterization of a carbamate derivative.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. [1]Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 30° pulse, 1-2 second relaxation delay). Typically, 8-16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FT-IR Spectroscopy Protocol
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Identify and label the wavenumbers of significant absorption bands.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation for positive ion mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate to detect the expected [M+H]⁺ ion and key fragments.
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion and any characteristic fragment ions.
Conclusion
The structural variations among this compound and its derivatives give rise to a set of distinct and predictable spectroscopic features. By carefully analyzing the ¹H and ¹³C NMR chemical shifts of the N-alkyl and ethylenediamine moieties, the N-H stretching patterns in the IR spectrum, and the characteristic fragmentation in the mass spectrum, researchers can unambiguously confirm the identity and purity of these important synthetic intermediates. This guide serves as a practical reference, grounding spectral interpretation in the fundamental principles of chemical structure and reactivity.
References
- ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes.
- ChemBK. tert-butyl (2-aminoethyl)carbamate Product Page.
- MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study.
- PubChem. tert-Butyl methyl(2-(methylamino)ethyl)carbamate Compound Summary.
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- PubMed. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides.
- precisionFDA. TERT-BUTYL (2-(BENZYLAMINO)ETHYL)CARBAMATE.
- SpectraBase. N-Boc-ethylenediamine.
- Reddit. MS fragmentation pattern with Boc protected amines.
- PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.
- NIH. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.
- PubChem. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate Compound Summary.
- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Kwan, E. E. Lecture 13: Experimental Methods.
- NIH. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.
- Chemchart. tert-butyl methyl[2-(methylamino)ethyl]carbamate (112257-19-9).
- PrepChem.com. Synthesis of N-Boc-N,N'-dimethylethylene diamine.
- The Royal Society of Chemistry. Supporting Information.
- Pharmaffiliates. This compound.
- AZoOptics. How to Interpret FTIR Results: A Beginner's Guide.
- ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid.
- PubChem. Tert-butyl (2-(phenylamino)ethyl)carbamate Compound Summary.
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- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- ACS Publications. NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture.
- Springer Nature Experiments. NMR Protocols and Methods.
- Western University. NMR Sample Preparation.
- NIH. Protocol to perform fragment screening using NMR spectroscopy.
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A Comprehensive Guide to the Stability of tert-Butyl 2-(methylamino)ethylcarbamate: A Comparative Analysis for Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the judicious selection of protecting groups is a critical parameter that dictates the efficiency, purity, and overall success of a synthetic route. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group holds a preeminent position due to its broad utility and predictable reactivity. This guide provides an in-depth technical assessment of the stability of a key bifunctional building block, tert-Butyl 2-(methylamino)ethylcarbamate , under a variety of reaction conditions.
This document moves beyond a simple recitation of facts, offering a comparative analysis against other common amine protecting groups. By integrating experimental data, detailed protocols, and mechanistic insights, this guide aims to empower researchers, scientists, and drug development professionals to make informed decisions in the strategic use of this versatile intermediate.
The Pivotal Role of this compound in Synthesis
This compound (CAS: 122734-32-1) is a valuable synthetic intermediate possessing both a Boc-protected primary amine and a secondary methylamino group.[1][2] This unique architecture allows for sequential and selective functionalization, making it a cornerstone in the synthesis of a diverse array of complex molecules, including pharmaceutical agents.[1] The Boc group's well-defined stability profile—robust under many conditions yet readily cleavable under specific acidic environments—is central to its utility.[3][4] Understanding the precise boundaries of this stability is paramount for optimizing reaction conditions and minimizing impurity formation.
Stability Profile under Forced Degradation Conditions
Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance.[5][6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[7][8]
Acidic Conditions: The Achille's Heel of the Boc Group
The primary lability of the Boc group lies in its susceptibility to acid-catalyzed cleavage.[4][9] The mechanism proceeds through protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[9]
Experimental Data Summary (Acidic Conditions):
| Condition | Reagent | Temperature | Expected Outcome |
| Strong Acid | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room Temperature | Rapid and complete deprotection. |
| Moderate Acid | Hydrochloric Acid (HCl) in Methanol or Dioxane | Room Temperature | Complete deprotection, reaction time may vary. |
| Mild Acid | 85% Phosphoric Acid (aq.) | Room Temperature | Effective and selective deprotection.[1] |
| Very Mild Acid | Acetic Acid | Elevated Temperature | Slow to no reaction. |
It is crucial to note that the presence of the secondary amine in the molecule could lead to the formation of a dihydrochloride salt upon deprotection under strong acid conditions.
Basic Conditions: A Realm of High Stability
The Boc group is renowned for its exceptional stability under a wide range of basic conditions.[3][10] It is resistant to hydrolysis by common inorganic bases such as sodium hydroxide and potassium hydroxide, as well as organic bases like triethylamine and piperidine.[10] This stability is a cornerstone of its use in orthogonal protection strategies, particularly in peptide synthesis where the base-labile Fmoc group is employed.[11]
Experimental Data Summary (Basic Conditions):
| Condition | Reagent | Temperature | Expected Outcome |
| Strong Base | 1M Sodium Hydroxide (aq.) | Room Temperature to 50°C | No significant degradation expected. |
| Organic Base | 20% Piperidine in DMF | Room Temperature | Stable; this condition is used for Fmoc deprotection.[12] |
Oxidative Stress: Potential for Degradation
While the Boc group itself is generally stable to many oxidizing agents, the parent molecule, containing secondary and primary (after deprotection) amine functionalities, can be susceptible to oxidation.[13] Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress.[14]
Experimental Data Summary (Oxidative Conditions):
| Condition | Reagent | Temperature | Potential Degradation Pathways |
| Oxidative | 3-30% Hydrogen Peroxide (H₂O₂) | Room Temperature | Oxidation of the secondary amine to an N-oxide or other degradation products. The Boc group is expected to be largely stable. |
Mechanistic studies on similar diamine structures suggest that oxidative degradation can proceed via C-N bond cleavage, potentially initiated by radical species.[13]
Reductive Conditions: General Stability with Exceptions
The Boc group is stable to the most common reductive condition used in organic synthesis: catalytic hydrogenation (e.g., H₂/Pd/C).[15] This orthogonality allows for the selective deprotection of other protecting groups, such as the Carboxybenzyl (Cbz) group, in the presence of a Boc group.[11] However, some specific reducing agents, like the Schwartz reagent, have been shown to cleave carbamates, though this is not a standard deprotection method.[12][15]
Experimental Data Summary (Reductive Conditions):
| Condition | Reagent | Temperature | Expected Outcome |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Room Temperature | The Boc group is stable. |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Room Temperature | The Boc group is stable. |
Thermal Stability: A Balance of Temperature and Time
The thermal stability of the Boc group is an important consideration, especially for reactions conducted at elevated temperatures. While generally stable at moderate temperatures, thermal deprotection can occur, often in the absence of an acid catalyst, at higher temperatures.[16][17][18] The decomposition typically proceeds via elimination to form isobutylene, carbon dioxide, and the free amine.[18]
Experimental Data Summary (Thermal Conditions):
| Condition | Temperature | Expected Outcome |
| Moderate Heat | < 100 °C | Generally stable for typical reaction times. |
| High Heat | > 150 °C | Potential for slow to moderate thermal decomposition.[16] |
Recent studies have explored thermal deprotection in continuous flow reactors, demonstrating that temperatures in the range of 180-240 °C can effect deprotection, with the rate being solvent-dependent.[16]
Comparative Analysis with Alternative Amine Protecting Groups
The choice of an amine protecting group is a strategic decision based on the overall synthetic plan and the presence of other functional groups. The following table provides a comparative overview of the stability of the Boc group against two other commonly used protecting groups: Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[11][12][19]
| Protecting Group | Acid Stability | Base Stability | Reductive Stability (H₂/Pd/C) |
| Boc | Labile | Stable | Stable |
| Cbz | Stable | Stable | Labile |
| Fmoc | Stable | Labile | Stable (though can be cleaved under some conditions)[6] |
This orthogonality is a powerful tool in complex syntheses, allowing for the selective deprotection of one amine in the presence of others.[11]
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies, based on ICH guidelines.[5] These should be adapted and optimized for this compound.
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a set temperature (e.g., 80°C) for a defined period.
-
-
Time Points: Withdraw samples at various time points and immediately quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.[16]
Stability-Indicating HPLC Method
A reverse-phase HPLC method is typically suitable for monitoring the degradation of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Analysis: The degradation of the parent compound is monitored by the decrease in its peak area, and the formation of degradation products is observed as new peaks. Mass balance should be calculated to account for all species.[5]
Conclusion
This compound is a robust and versatile synthetic intermediate, with the Boc protecting group conferring a well-defined stability profile. Its pronounced lability to acid, coupled with its stability to basic, reductive, and moderately thermal conditions, makes it an excellent choice for orthogonal protection strategies in complex multi-step syntheses. A thorough understanding of its stability under various stress conditions, as outlined in this guide, is essential for the development of efficient and well-controlled synthetic processes in the pharmaceutical industry. By leveraging the principles and data presented herein, researchers can confidently employ this valuable building block to accelerate their drug discovery and development efforts.
References
- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (2025). Benchchem.
- Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? (2020).
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... (n.d.). BOC Sciences Amino Acid.
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- Pharmaceutical Forced Degradation Studies with Regulatory Consider
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A Comparative Guide to Synthetic Routes of Dolastatin 10 Intermediates Utilizing Different Protected Diamines
For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like dolastatin 10 presents a significant challenge that demands a nuanced understanding of synthetic strategy, particularly in the selection of protecting groups. Dolastatin 10, a potent antimitotic agent isolated from the sea hare Dolabella auricularia, and its analogues have become crucial payloads in antibody-drug conjugates (ADCs).[1][2][3][4][5] The intricate structure of dolastatin 10, which includes several unique amino acid residues such as dolaproine (Dap) and dolaisoleuine (Dil), necessitates a multi-step synthesis where the judicious use of protecting groups for amine functionalities is paramount.[6][7][8][9]
This guide provides an in-depth, objective comparison of synthetic routes to key dolastatin 10 intermediates, with a specific focus on the impact of utilizing different amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to optimize their synthetic strategies for this important class of molecules.
The Strategic Importance of Amine Protecting Groups in Dolastatin 10 Synthesis
The synthesis of a complex peptide like dolastatin 10 involves the sequential coupling of amino acid fragments. To prevent unwanted side reactions and ensure the formation of the correct peptide bonds, the reactive amine groups of the amino acid building blocks must be temporarily masked with protecting groups.[10][11] The choice of protecting group is a critical decision that influences the overall efficiency, yield, and purity of the synthesis. An ideal protecting group should be easy to introduce, stable under the conditions of subsequent reactions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[10][11][12]
The principle of orthogonality is central to this discussion. Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others.[13][14] This is particularly crucial in the synthesis of dolastatin 10 intermediates, which often contain multiple sensitive functionalities.
Comparative Analysis of Boc, Cbz, and Fmoc Protecting Groups
The three most commonly employed amine protecting groups in peptide synthesis are Boc, Cbz, and Fmoc. Their distinct deprotection mechanisms form the basis of their utility and orthogonality.[13][][16]
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[][16] | Stable to a wide range of nucleophiles and catalytic hydrogenation. | Harsh acidic deprotection can cleave other acid-labile groups. | |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C)[16][17] | Stable to acidic and basic conditions. | Not compatible with functional groups sensitive to reduction. | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Mild basic conditions (e.g., piperidine in DMF)[14][] | Deprotection conditions are very mild and orthogonal to Boc and Cbz. | Base-labile, can be sensitive to some nucleophiles. |
Synthetic Routes to Key Dolastatin 10 Intermediates: A Comparative Study
The synthesis of dolastatin 10 can be conceptually divided into the preparation of key fragments, which are then coupled to form the final pentapeptide. Among the most challenging fragments are the unusual amino acids dolaproine (Dap) and dolaisoleuine (Dil). The following sections will compare synthetic strategies for these intermediates using different protected diamine precursors.
Synthesis of N-Protected Dolaproine (Dap)
Dolaproine is a unique β-methoxy-γ-amino acid derived from proline.[18] Its synthesis is a critical step in the total synthesis of dolastatin 10.
DOT Diagram: General Synthetic Workflow for Dolaproine Derivatives
Caption: Generalized synthetic workflow for dolaproine derivatives.
Route 1: Boc-Protected Dolaproine Synthesis
The use of a Boc protecting group is well-documented in the synthesis of dolaproine.[6][8][9][18] This strategy is often favored in the early stages of the synthesis due to the stability of the Boc group under various reaction conditions.
Experimental Protocol: Synthesis of Boc-Dap-OH
-
Preparation of N-Boc-L-prolinal: N-Boc-L-proline is reduced to the corresponding alcohol, followed by oxidation to the aldehyde.
-
Asymmetric Aldol Condensation: The N-Boc-L-prolinal is reacted with a chiral propionate equivalent, such as a boron enolate of a chiral oxazolidinone, to establish the desired stereochemistry.[8]
-
Methylation and Hydrolysis: The resulting hydroxyl group is methylated, and the chiral auxiliary is subsequently hydrolyzed to yield the carboxylic acid, Boc-Dap-OH.[8][9]
Rationale: The Boc group is robust enough to withstand the conditions of the aldol condensation and subsequent methylation. Its removal with a strong acid like TFA allows for the selective deprotection of the amine for subsequent coupling reactions.
Route 2: Fmoc-Protected Dolaproine Synthesis
While less common as a starting point, Fmoc-protected dolaproine is a crucial intermediate for solid-phase peptide synthesis (SPPS).[6] It is typically prepared from the Boc-protected precursor.
Experimental Protocol: Conversion of Boc-Dap-OH to Fmoc-Dap-OH
-
Boc Deprotection: Boc-Dap-OH is treated with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at 0 °C for 30 minutes to remove the Boc group.[6]
-
Fmoc Protection: The resulting free amine is then reacted with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA) in DCM to afford Fmoc-Dap-OH.[6]
Rationale: This two-step conversion allows for the incorporation of the base-labile Fmoc group at a later stage of the synthesis, making the dolaproine unit compatible with the Fmoc-based SPPS strategy.
Route 3: Cbz-Protected Dolaproine Synthesis (Hypothetical)
While less documented for dolaproine itself, a Cbz-based approach is feasible. The Cbz group's stability to both acidic and basic conditions offers an alternative orthogonal strategy.
Hypothetical Protocol Outline:
-
Preparation of N-Cbz-L-prolinal: N-Cbz-L-proline would be synthesized and converted to the aldehyde.
-
Aldol Condensation and Functionalization: Similar aldol and methylation steps as in the Boc route would be employed.
-
Deprotection: The Cbz group would be removed via catalytic hydrogenolysis (H₂, Pd/C).
Rationale and Considerations: This route would be advantageous if other parts of the molecule are sensitive to the strong acids used for Boc deprotection or the bases used for Fmoc removal. However, the presence of sulfur-containing residues or other reducible functional groups would preclude the use of catalytic hydrogenolysis.
Comparative Summary of Dolaproine Synthesis Routes
| Protecting Group | Typical Yield (Overall) | Key Advantages | Key Disadvantages | Orthogonality |
| Boc | Good | Robust, well-established route. | Requires harsh acidic deprotection. | Orthogonal to Fmoc and Cbz. |
| Fmoc | Good (from Boc) | Mild basic deprotection, suitable for SPPS. | Less stable during initial synthetic steps. | Orthogonal to Boc and Cbz. |
| Cbz | Moderate (Hypothesized) | Stable to acid and base. | Catalytic hydrogenation has functional group incompatibilities. | Orthogonal to Boc and Fmoc. |
DOT Diagram: Orthogonality of Protecting Groups
Caption: Orthogonality and compatibility of Boc, Cbz, and Fmoc protecting groups.
Conclusion and Future Perspectives
The choice of an amine protecting group in the synthesis of dolastatin 10 intermediates is a critical decision that significantly impacts the overall synthetic strategy.
-
Boc protection remains a robust and widely used strategy for the initial construction of complex fragments like dolaproine, offering stability under a variety of reaction conditions.
-
Fmoc protection , often introduced later in the synthesis, is indispensable for the application of solid-phase peptide synthesis, enabling the efficient assembly of the final peptide.
-
Cbz protection provides a valuable orthogonal approach, particularly when acid or base-sensitive functional groups are present, although its utility is limited by the constraints of catalytic hydrogenolysis.
Future research in this area may focus on the development of novel protecting groups that offer even greater orthogonality and milder deprotection conditions. Furthermore, the optimization of existing synthetic routes to minimize the number of protection-deprotection steps will continue to be a key goal in improving the overall efficiency of dolastatin 10 synthesis. The insights provided in this guide, grounded in the principles of chemical reactivity and strategic planning, aim to empower researchers to make more informed decisions in this challenging and rewarding field of natural product synthesis.
References
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- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry.
- Al-awar, R. S., et al. (2019). Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization. ACS Omega, 4(5), 8536-8545.
- Li, Y., et al. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. Marine Drugs, 19(7), 363.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Pettit, G. R., et al. (1994). The Dolastatins. 17. Synthesis of Dolaproine and Related Diastereoisomers. The Journal of Organic Chemistry, 59(21), 6287-6295.
- Maderna, A., et al. (2018). Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications. ACS Omega, 3(5), 5144-5153.
- Maderna, A., et al. (2018). Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications. ACS Omega, 3(5), 5144-5153.
- Pettit, G. R., et al. (1995). Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. Anticancer Drug Design, 10(7), 529-544.
- Miyazaki, K., et al. (2018). Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations. Bioorganic & Medicinal Chemistry Letters, 28(10), 1836-1840.
- Shioiri, T., et al. (1992). A Straightforward Approach to Protected (S)-Dolaphenine (Doe), the Unusual Amino Acid Component of Dolastatin 10. Tetrahedron Letters, 33(48), 7295-7298.
- Zaretsky, S., et al. (2017). Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains. Journal of Natural Products, 80(9), 2484-2491.
- Otaka, A., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 196.
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- Pettit, G. R., et al. (1993). Dolastatins. Part 24. Synthesis of (-)-Dolastatin 10. X-Ray Molecular Structure of N,N-Dimethylvalyl-valyl-dolaisoleuine tertButyl Ester. Journal of the Chemical Society, Perkin Transactions 1, (1), 5-13.
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- Kenner, G. W., et al. (1976). Phosphinamides: a new class of amino protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 622-627.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl 2-(methylamino)ethylcarbamate
For the diligent researcher in the fast-paced world of pharmaceutical development, the lifecycle of a chemical intermediate doesn't end upon the successful synthesis of the target molecule. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of tert-Butyl 2-(methylamino)ethylcarbamate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Beyond mere compliance, this document aims to instill a deep understanding of the chemical principles underpinning these procedures, fostering a culture of safety and responsibility.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. Safety Data Sheets (SDS) consistently identify this compound as causing skin and eye irritation[1][2]. As a carbamate derivative, it is prudent to handle it with the care afforded to a potentially hazardous substance. The U.S. Environmental Protection Agency (EPA) has classified wastes from the production of carbamates as hazardous, underscoring the regulatory importance of proper disposal[3][4][5].
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation[1][2].
-
Inhalation: May cause respiratory tract irritation[2].
-
Thermal Decomposition: Under fire conditions, it may decompose to produce toxic fumes, including carbon oxides and nitrogen oxides (NOx)[6].
-
Incompatibilities: Reacts with strong acids, bases, and oxidizing agents[2].
This risk profile dictates the necessity of the stringent personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a comprehensive PPE strategy is non-negotiable when handling this compound for disposal.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of the chemical or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation. |
| Body Protection | Standard laboratory coat | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood | A fume hood provides the primary engineering control to prevent inhalation of any potential vapors or aerosols. |
Waste Segregation and Containerization: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe laboratory practice. Miscategorization can lead to dangerous chemical reactions within a waste container and complicates the final disposal process.
Step-by-Step Segregation and Containerization Protocol:
-
Waste Stream Identification: this compound is a non-halogenated organic compound . It should be disposed of in a waste stream designated for such chemicals. Do not mix it with halogenated solvent waste.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired solid this compound should be placed directly into a designated solid hazardous waste container.
-
Liquid Waste: Solutions of this compound and solvent rinsates from decontamination procedures should be collected in a designated liquid hazardous waste container for non-halogenated organic waste.
-
-
Container Specifications:
-
Use only chemically compatible containers, such as high-density polyethylene (HDPE) carboys for liquids or wide-mouth drums for solids.
-
Ensure the container is in good condition, with a secure, leak-proof lid.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the primary hazard(s) (e.g., "Irritant").
-
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Caption: Waste segregation workflow for this compound.
Decontamination and Glassware Cleaning: Ensuring a Safe Workspace
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is essential to prevent unintended exposure.
Protocol for Glassware Decontamination:
-
Initial Rinse: In a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone). This initial rinsate is considered hazardous and must be collected in the designated non-halogenated liquid waste container.
-
Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate each time. This "triple rinse" procedure is a standard practice for ensuring the removal of chemical residues.
-
Washing: After the solvent rinses, the glassware can be washed with laboratory detergent and hot water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Spill Management: A Calm and Methodical Approach
In the event of a small, manageable spill of this compound, the following procedure should be followed:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill. For solid spills, carefully cover the material to prevent it from becoming airborne.
-
Absorb and Collect: Once contained, absorb the liquid with the chosen material. Carefully sweep up the solid spill or the absorbent mixture.
-
Package the Waste: Place all contaminated absorbent materials and any contaminated disposable PPE into a heavy-duty plastic bag or a designated container.
-
Label and Dispose: Seal the container, label it as "Hazardous Waste: Spill Debris containing this compound," and manage it as solid hazardous waste.
-
Decontaminate the Area: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then wash with soap and water. Dispose of the cleaning materials as hazardous waste.
Caption: Step-by-step spill response workflow.
Advanced Disposal Considerations: Chemical Degradation
For research institutions with the appropriate facilities and trained personnel, chemical degradation can be considered to transform this compound into less hazardous compounds prior to final disposal. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis of the Boc Group
-
Objective: To hydrolyze the carbamate ester, removing the Boc group and yielding the corresponding amine salt, carbon dioxide, and tert-butanol.
-
Disclaimer: This procedure should only be performed by trained chemists in a controlled laboratory setting, within a chemical fume hood.
-
Preparation: In a round-bottom flask equipped with a stir bar, dissolve the this compound waste in a suitable solvent, such as 1,4-dioxane or dichloromethane.
-
Acid Addition: Slowly add an excess of an acid, such as 4M HCl in dioxane or a solution of trifluoroacetic acid (TFA) in dichloromethane, to the stirred solution at room temperature.
-
Reaction: The reaction is typically accompanied by the evolution of carbon dioxide gas. Allow the reaction to stir until gas evolution ceases, indicating the completion of the deprotection.
-
Neutralization: After the reaction is complete, the resulting acidic solution containing the amine salt should be neutralized. Slowly add a base, such as a saturated sodium bicarbonate solution, until the pH is neutral.
-
Final Disposal: The resulting neutralized aqueous solution may be suitable for disposal according to institutional guidelines for aqueous waste. Any organic phase should be collected as non-halogenated liquid waste.
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department before attempting any chemical degradation of waste. They can provide guidance on the feasibility and safety of such procedures and the proper disposal of the resulting products.
By implementing these detailed procedures, researchers and laboratory managers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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- BenchChem. Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide.
- Capot Chemical Co., Ltd. MSDS of tert-Butyl 2-(methylamino)
- BenchChem. Navigating the Safe Disposal of Methyl (4-formylphenyl)
- Santa Cruz Biotechnology. (2016, February 6). SAFETY DATA SHEET sc-482393 - tert-Butyl 2-(methylamino)
- U.S. Environmental Protection Agency. (1995, February).
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Personal protective equipment for handling tert-Butyl 2-(methylamino)ethylcarbamate
Comprehensive Safety & Handling Guide: tert-Butyl 2-(methylamino)ethylcarbamate
This guide provides essential, field-proven safety protocols for handling this compound (CAS No. 122734-32-1). Designed for researchers, scientists, and drug development professionals, our focus is to move beyond mere compliance and instill a culture of proactive safety. The following procedures are grounded in established chemical safety principles and are designed to be a self-validating system for risk mitigation in the laboratory.
Hazard Assessment & Risk Analysis
Understanding the specific threats posed by a chemical is the foundation of safe handling. This compound is classified with several hazards that necessitate rigorous controls.[1][2][3] The primary risks involve irritation to the skin and eyes, potential respiratory tract irritation, and acute oral toxicity.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4][5] | Warning |
Causality Insight: The carbamate functional group and the amine moieties in the molecule contribute to its irritant and toxic properties. Skin and eye contact can lead to localized inflammation, while inhalation may irritate the mucosal linings of the respiratory system. The acute oral toxicity underscores the importance of preventing any ingestion, including through contaminated hands.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan prioritizes engineering and administrative controls to minimize exposure potential from the outset. This hierarchy ensures a multi-layered, resilient safety system.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
A. Engineering Controls (The First Physical Barrier)
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to contain vapors and potential aerosols, preventing inhalation exposure.[2][3]
-
Emergency Equipment: Ensure immediate access to a functional safety shower and an eyewash station.[3] Verify their operation as part of your regular lab safety checks.
B. Administrative Controls (Standardizing Safe Practices)
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experiments involving this compound. The SOP should incorporate the steps outlined in this guide.
-
Designated Areas: Clearly designate specific areas within the lab for the storage and handling of this chemical to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP and its Safety Data Sheet (SDS) before beginning work.
Personal Protective Equipment (PPE): The Final Barrier
When engineering and administrative controls are in place, PPE provides the necessary final layer of protection for the operator. The selection of appropriate PPE is critical and must not be compromised.
Table 2: Required PPE for Handling this compound
| PPE Category | Specification | Rationale & Expert Insight |
| Eye/Face Protection | ANSI Z87.1-compliant chemical safety goggles.[6] A face shield should be worn over goggles during procedures with a high risk of splashing. | Standard safety glasses do not provide a seal around the eyes and are insufficient . The "serious eye irritation" classification (H319) demands the full protection of goggles to prevent vapor or splash contact.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times and permeation data. Never wear compromised gloves; inspect for tears or pinholes before each use. Double-gloving can be considered for extended operations.[3][6] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | This protects against incidental skin contact from minor drips or spills. Ensure the lab coat is clean and fits properly. For larger quantities or significant splash risks, a chemical-resistant apron should be worn over the lab coat.[2][6] |
| Respiratory Protection | Not required when working within a certified fume hood. | If engineering controls fail or for emergency situations like a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. Work should cease until proper ventilation is restored. |
Operational Protocol: Step-by-Step Handling Procedure
This protocol provides a self-validating workflow. Each step is a checkpoint to ensure the previous one was completed correctly, building a chain of safe actions.
Step 1: Preparation & Pre-Handling Checklist
-
Read and fully understand the Safety Data Sheet (SDS) for this compound.[7]
-
Verify that the chemical fume hood is on and functioning correctly (check airflow indicator).
-
Clear the workspace of any unnecessary items.
-
Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
Step 2: Donning PPE
-
Put on your laboratory coat and ensure it is fully buttoned.
-
Don chemical safety goggles.
-
Perform a thorough hand washing.
-
Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Step 3: Handling the Compound
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
If handling the solid form, avoid creating dust.[6] Use a spatula for transfers and weigh the material onto weighing paper or into a tared container.
-
When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Keep the container tightly sealed when not in use.[6]
Step 4: Post-Handling & Doffing PPE
-
Securely close and decontaminate the exterior of the primary container before removing it from the fume hood for storage.
-
Clean any contaminated surfaces within the fume hood.
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Dispose of gloves in the designated hazardous waste container.
-
Remove your lab coat and goggles.
-
Wash hands and forearms thoroughly with soap and water.[1][3]
Emergency & Disposal Procedures
A. Spill Response
-
Small Spill (inside fume hood):
-
Alert nearby personnel.
-
Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.
-
Carefully collect the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If safe to do so, close the doors to the lab to contain any vapors.
-
Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
B. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
C. Waste Disposal
-
All waste materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[5][6] Do not dispose of this chemical down the drain.
References
- This compound SDS.ECHEMI. [Link: https://www.echemi.
- SAFETY DATA SHEET - this compound.Santa Cruz Biotechnology, Inc.
- tert-Butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate SDS.MedChemExpress. [Link: https://www.medchemexpress.
- Enamine Safety Data Sheet.Enamine. [Link: https://www.enamine.net/sds/122734-32-1]
- Personal protective equipment for handling Methyl carbamate-d3.Benchchem. [Link: https://www.benchchem.com/product/bcp2344792/technical-sheet]
- MSDS of this compound.Capot Chemical Co., Ltd. [Link: https://www.capotchem.com/msds/49250.html]
- tert-Butyl (2-aminoethyl)(ethyl)carbamate - Safety Data Sheet.ChemicalBook. [Link: https://www.chemicalbook.com/ShowMSDSByCAS_105628-63-5.htm]
- tert-Butyl methyl(2-(methylamino)ethyl)carbamate.PubChem, National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.
- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.Benchchem. [Link: https://www.benchchem.com/product/bcp2309714/technical-sheet]
- SAFETY DATA SHEET - N-BOC-1,2-diaminoethane.Fisher Scientific. [Link: https://www.fishersci.com/sds?productName=AC371910050]
- This compound AldrichCPR.Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/768032]
- tert-Butyl methyl(2-(methylamino)ethyl)carbamate.Ambeed.com. [Link: https://www.ambeed.com/products/112257-19-9.html]
- tert-Butyl (2-(methylamino)ethyl)carbamate.Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/bld/3h1f1c9627]
- Safety Data Sheet - tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate.CymitQuimica. [Link: https://www.cymitquimica.com/sds/EN/F763323]
- This compound.Toronto Research Chemicals. [Link: https://www.trc-canada.com/product-detail/?PA270023425]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
